molecular formula C27H44O4 B095742 Rockogenin CAS No. 16653-52-4

Rockogenin

Cat. No.: B095742
CAS No.: 16653-52-4
M. Wt: 432.6 g/mol
InChI Key: BQNMOLSYHYSCMS-TUUYSWIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rockogenin is a steroid sapogenin of significant interest in medicinal chemistry research, particularly for its role as a chemical precursor and its interactions with key biological targets. It serves as a versatile starting material for the synthesis of complex steroidal derivatives, such as dinorcholanic lactones, which are valuable intermediates in organic synthesis . In biochemical studies, this compound has been investigated for its weak inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the pathology of neurological disorders . Furthermore, structural biology research has identified this compound as a ligand for the Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ), a nuclear receptor with prominent roles in immune function, circadian rhythm, and metabolism . Binding to this receptor makes it a compound of interest for exploring new therapeutic strategies for autoimmune diseases and cancer. Its unique spiroketal structure continues to make it a subject of investigation for researchers exploring the skeleton of complex natural products and developing new small-molecule probes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,10R,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10,16-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22+,23-,24+,25+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNMOLSYHYSCMS-TUUYSWIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CCC6C5(CCC(C6)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3([C@@H](C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937213
Record name Spirostan-3,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16653-52-4
Record name Rockogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16653-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rockogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016653524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spirostan-3,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Steroidal Sapogenins from Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and purification of steroidal sapogenins from plant sources. Steroidal sapogenins are a class of bioactive compounds with significant therapeutic potential, serving as crucial precursors for the synthesis of various steroidal drugs.[1] This document details the experimental protocols, presents quantitative data for comparison, and elucidates the general workflow from plant material to purified compound. While the term "Rockogenin" did not yield specific results in a broad search of scientific literature, this guide will utilize well-documented steroidal sapogenins as illustrative examples to provide the required depth and technical detail.

Introduction to Steroidal Sapogenins

Steroidal saponins (B1172615) are naturally occurring glycosides found in a variety of plants.[2] They consist of a steroidal aglycone, known as a sapogenin, linked to one or more sugar chains. These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects.[2] The isolation and purification of these sapogenins are critical first steps in drug discovery and development, enabling further investigation into their therapeutic properties and serving as starting materials for the semi-synthesis of steroid hormones.[1][3]

Plant Sources and Precursor Yields

The concentration of steroidal sapogenins varies significantly among different plant species and even between different parts of the same plant. The selection of a high-yielding plant source is a crucial economic consideration for the large-scale production of these compounds. The following table summarizes the yields of precursor saponins or the sapogenin itself from various plant sources, as documented in scientific literature.

Plant SpeciesFamilyPlant PartCompound AnalyzedYield (mg/g dry weight)Citation(s)
Dioscorea tokoroDioscoreaceaeRhizomesDioscin (precursor to Diosgenin)Not explicitly quantified in early studies, but established as the source for the first isolation.[3]
Polygonatum kingianumAsparagaceae-Dioscin and DiosgeninDiosgenin: ~0.46 mg/g[4]
Gypsophila paniculataCaryophyllaceaeRootsGypsogenin (B1672572) 3-O-glucuronide30.2 ± 1.5[5]
Gypsophila oldhamianaCaryophyllaceaeRootsPure Gypsogenin~0.065*[5]
Saponaria officinalisCaryophyllaceaeRootsGypsogenin 3-O-glucuronide~0.68**[5]
Paris polyphyllaMelanthiaceaeStems and LeavesPolyphyllin II and Polyphyllin VIIContents in the purified product were 17.3-fold and 28.6-fold higher than in the initial extracts, respectively.[6]

*Calculated from a reported yield of 1.3 g of pure gypsogenin from 20 kg of dried roots.[5] **Estimated from a reported 6% yield of saponins containing gypsogenin 3-O-glucuronide.[5]

Experimental Protocols for Isolation and Purification

The isolation of steroidal sapogenins is a multi-step process that generally involves extraction of the parent saponins, hydrolysis to cleave the sugar moieties, and subsequent purification of the aglycone.

The overall process for isolating a steroidal sapogenin, such as diosgenin, from its plant source can be visualized as follows:

G A Plant Material (e.g., Dried Yam Tubers) B Grinding and Powdering A->B C Saponin (B1150181) Extraction (e.g., Ethanolic Reflux) B->C D Concentration of Extract C->D E Acid Hydrolysis (e.g., Reflux with HCl) D->E F Neutralization and Precipitation E->F G Collection of Crude Sapogenin (Filtration) F->G H Washing and Drying G->H I Purification (e.g., Column Chromatography) H->I J Crystallization I->J K Pure Steroidal Sapogenin J->K

General workflow for the isolation of a steroidal sapogenin.

This protocol describes the extraction of total saponins from dried and powdered plant material using conventional and modern techniques.[7][8]

Method A: Ethanol (B145695) Reflux Extraction [7]

  • Preparation of Plant Material: Dry the plant material (e.g., roots, rhizomes) at room temperature in a shaded, well-ventilated area. Grind the dried material into a fine powder.

  • Extraction:

    • Place 100 g of the powdered material into a round-bottom flask.

    • Add 800 mL of 60% ethanol (8:1 solvent-to-solid ratio).

    • Heat the mixture to reflux for 1 hour.

    • Allow the mixture to cool and filter to separate the extract from the solid residue.

    • Repeat the extraction on the solid residue two more times with 50% and 40% ethanol for 1 hour each.

    • Combine the three extracts.

  • Concentration: Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator to obtain a concentrated aqueous extract containing the total saponins.

Method B: Ultrasound-Assisted Extraction (UAE) [4]

  • Preparation of Plant Material: Prepare the dried, powdered material as described in Method A.

  • Extraction:

    • Place 50 g of the powdered material into a beaker.

    • Add 1.5 L of 10% ethanol (30:1 solvent-to-solid ratio).

    • Perform ultrasonic-assisted extraction for a specified duration and temperature (e.g., 75 minutes at 50°C).

    • Filter the extract and concentrate as described above.

This step is crucial for cleaving the glycosidic bonds to liberate the steroidal sapogenin.[3]

  • Hydrolysis:

    • Take the concentrated saponin extract from Protocol 1.

    • Add a mineral acid, such as 2-4 N hydrochloric acid or sulfuric acid.

    • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Sapogenin:

    • Cool the reaction mixture.

    • Neutralize the acidic solution. The insoluble aglycone (sapogenin) will precipitate out.

    • Collect the precipitate by filtration.

    • Wash the crude product with water to remove salts and other water-soluble impurities.

    • Dry the crude sapogenin.

Column chromatography is a widely used technique for the purification of steroidal sapogenins.[5][7]

  • Column Preparation:

    • Pack a glass column with silica (B1680970) gel 60 (0.063–0.200 mm) as the stationary phase.

    • Equilibrate the column with the initial mobile phase (e.g., a mixture of n-hexane and ethyl acetate).

  • Sample Loading:

    • Dissolve the crude sapogenin in a minimal amount of the mobile phase or a suitable solvent like chloroform.

    • Load the dissolved sample onto the top of the column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. For example, start with a low percentage of ethyl acetate (B1210297) in n-hexane and gradually increase the concentration.

    • Collect fractions and monitor the separation using TLC.

  • Isolation of Pure Compound:

    • Combine the fractions containing the pure sapogenin.

    • Evaporate the solvent to obtain the purified compound.

    • The pure sapogenin can be further purified by recrystallization from a suitable solvent (e.g., acetone).

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[9]

  • Solvent System Preparation: Prepare a two-phase solvent system. A common system for steroid saponins is ethyl acetate-n-butanol-methanol-water (e.g., 4:1:2:4, v/v). Equilibrate the mixture in a separatory funnel and separate the two phases.

  • Sample Preparation: Dissolve the crude or partially purified sapogenin mixture in the lower phase of the solvent system.

  • HSCCC Separation:

    • Fill the HSCCC column with the stationary phase (upper phase).

    • Pump the mobile phase (lower phase) through the column at a specific flow rate while the column is rotating at a set speed.

    • Once hydrodynamic equilibrium is reached, inject the sample solution.

    • Continuously pump the mobile phase and collect fractions.

  • Detection and Analysis: Monitor the effluent using a detector such as an Evaporative Light Scattering Detector (ELSD), which is suitable for compounds without a strong chromophore.[10] Analyze the collected fractions by HPLC to identify those containing the pure compound.

Signaling Pathways and Biological Activities

While specific signaling pathways for a novel compound like "this compound" are unknown, many steroidal sapogenins and related flavonoids have been shown to modulate various cellular signaling pathways, contributing to their anti-cancer and other therapeutic effects.[11] For instance, the flavonoid apigenin, often found alongside saponins, has been reported to modulate MAPK/ERK and PI3K/Akt signaling pathways.[11] Steroidal sapogenins themselves can exhibit cytoprotective effects against oxidative stress.[1] The study of these pathways is a critical area of research in drug development.

The following diagram illustrates a generalized signaling pathway that can be modulated by bioactive plant-derived compounds, leading to an anti-cancer effect.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation ERK ERK Receptor->ERK Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition of Apoptosis Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation NFkB NF-kB ERK->NFkB Activation Bax Bax (Pro-apoptotic) Bax->Bcl2 Inhibition NFkB->Proliferation Sapogenin Steroidal Sapogenin Sapogenin->PI3K Inhibition Sapogenin->Akt Inhibition Sapogenin->Bax Activation Sapogenin->NFkB Inhibition

References

The Natural Occurrence and Biological Significance of Rockogenin in Agave Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Agave, comprising over 200 species, is a rich source of steroidal saponins (B1172615) and their aglycones, known as sapogenins. These compounds have garnered significant interest from the scientific community due to their diverse pharmacological activities. Among these is Rockogenin, a spirostanol (B12661974) sapogenin that has been identified in several Agave species. This technical guide provides an in-depth overview of the natural occurrence of this compound, methods for its extraction and isolation, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Occurrence of this compound in Agave Species

This compound has been reported to occur in various species of the Agave genus. While comprehensive quantitative data across a wide range of species is not extensively available in the current literature, its presence has been confirmed in the leaves of Agave cocui and Agave sisalana.[1] The concentration of sapogenins, including this compound, can vary depending on the plant's age, geographical location, and the specific part of the plant being analyzed.

For the purpose of providing a comparative overview, the following table summarizes the known occurrence of this compound and other major steroidal sapogenins in select Agave species. It is important to note that the quantification of this compound specifically is not always detailed in published studies, which often focus on the more abundant sapogenins like hecogenin (B1673031) and tigogenin.

Agave SpeciesPlant PartThis compound PresenceOther Major SapogeninsReference
Agave cocuiLeavesPresentHecogenin, Tigogenin[1]
Agave sisalanaLeaves, JuicePresentHecogenin, Tigogenin[1][2]
Agave americanaLeavesNot explicitly reportedDiosgenin, Tigogenin
Agave atrovirensLeavesNot explicitly reportedGitogenin
Agave lechuguillaLeavesNot explicitly reportedSmilagenin, Hecogenin

Experimental Protocols: Extraction, Isolation, and Quantification

The extraction and isolation of this compound from Agave species follow general procedures for obtaining steroidal sapogenins. These protocols typically involve the hydrolysis of saponins to release the aglycone (sapogenin), followed by extraction and purification.

General Protocol for Extraction and Isolation of this compound

This protocol is a composite of methodologies described in the literature for the extraction of sapogenins from Agave species.[3]

1. Plant Material Preparation:

  • Fresh leaves of the desired Agave species are collected.
  • The leaves are washed, cut into small pieces, and then homogenized in a blender.
  • The resulting pulp is pressed to extract the juice.

2. Acid Hydrolysis:

  • The collected juice is acidified with a strong acid, such as hydrochloric acid (HCl), to a final concentration of 2-4 M.
  • The acidified juice is heated at a temperature of 70-100°C for 2-4 hours to hydrolyze the saponins into their constituent sapogenins and sugars.
  • After hydrolysis, the mixture is cooled and neutralized with a base, such as sodium hydroxide (B78521) (NaOH).

3. Extraction of Crude Sapogenins:

  • The neutralized hydrolysate is filtered to separate the solid crude sapogenin mixture from the aqueous solution.
  • The solid residue is washed with water and dried.
  • The dried residue is then extracted with an organic solvent, such as n-hexane or chloroform, using a Soxhlet extractor.

4. Purification of this compound:

  • The crude extract is concentrated under reduced pressure.
  • The concentrated extract is then subjected to column chromatography on silica (B1680970) gel.
  • Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297) or acetone.
  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.
  • Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

5. Quantification:

  • Quantification of this compound can be achieved using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., MS or Evaporative Light Scattering Detector - ELSD). A validated analytical method with a certified this compound standard is required for accurate quantification.

Below is a Graphviz diagram illustrating the general workflow for the extraction and isolation of this compound.

Rockogenin_Extraction_Workflow cluster_0 Plant Material Preparation cluster_1 Saponin Hydrolysis cluster_2 Extraction cluster_3 Purification & Analysis Agave_Leaves Agave Leaves Homogenization Homogenization Agave_Leaves->Homogenization Pressing Pressing Homogenization->Pressing Acid_Hydrolysis Acid Hydrolysis (HCl, 70-100°C) Pressing->Acid_Hydrolysis Neutralization Neutralization (NaOH) Acid_Hydrolysis->Neutralization Filtration Filtration Neutralization->Filtration Drying Drying of Residue Filtration->Drying Soxhlet_Extraction Soxhlet Extraction (n-Hexane/Chloroform) Drying->Soxhlet_Extraction Concentration Concentration Soxhlet_Extraction->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Purified_this compound Purified this compound TLC_Analysis->Purified_this compound Quantification Quantification (GC-MS/HPLC) Purified_this compound->Quantification

General workflow for this compound extraction.

Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathways of this compound are not yet extensively studied, insights can be drawn from research on structurally similar steroidal sapogenins, such as ruscogenin. Steroidal saponins as a class have been shown to possess a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and immunomodulatory activities.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Research on ruscogenin, a sapogenin with a similar steroidal backbone to this compound, has demonstrated significant anti-inflammatory effects. These effects are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Based on this evidence, it is plausible to hypothesize that this compound may also exert anti-inflammatory effects through the modulation of the NF-κB pathway. The proposed mechanism involves the inhibition of IκBα degradation, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the transcription of inflammatory target genes.

The following diagram illustrates the proposed inhibitory effect of this compound on the NF-κB signaling pathway.

NFkB_Inhibition_by_this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activates IkBa_p50_p65 IκBα-p50-p65 (Inactive NF-κB) IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50-p65 (Active NF-κB) IkBa_p50_p65->p50_p65 IκBα Degradation p50_p65_nucleus p50-p65 p50_p65->p50_p65_nucleus Translocation This compound This compound This compound->IKK Inhibits DNA DNA p50_p65_nucleus->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Initiates Transcription

Proposed inhibition of the NF-κB pathway by this compound.
Potential Anti-cancer Activity and Apoptosis Induction

Many steroidal saponins have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis (programmed cell death). The induction of apoptosis is a complex process involving multiple signaling cascades, with the PI3K/Akt/mTOR and MAPK pathways being central regulators of cell survival and proliferation. It is conceivable that this compound could induce apoptosis in cancer cells by modulating these pathways, leading to the activation of caspases and subsequent cell death. Further in vitro studies using various cancer cell lines are necessary to elucidate the potential anti-cancer effects of this compound and its precise mechanism of action.

Conclusion and Future Directions

This compound, a steroidal sapogenin found in Agave species, represents a promising natural product for further investigation. While its presence in Agave cocui and Agave sisalana is established, more extensive quantitative studies across a broader range of Agave species are warranted. The detailed experimental protocols for the extraction and isolation of related sapogenins provide a solid foundation for obtaining pure this compound for biological screening.

The most critical area for future research is the elucidation of this compound's specific biological activities and its molecular targets. Based on the activities of structurally similar compounds, investigating its anti-inflammatory and anti-cancer properties is a logical starting point. In-depth studies on its effects on key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, will be crucial in understanding its mechanism of action and evaluating its potential as a lead compound for drug development. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

The Biosynthesis of Rockogenin in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rockogenin, a steroidal sapogenin with significant pharmacological potential, is a natural product found in various plant species, notably within the Agave genus. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the this compound biosynthesis pathway in plants. It details the enzymatic steps from primary metabolites to the final complex structure, summarizes available quantitative data, and provides representative experimental protocols for key analytical techniques. Furthermore, this guide utilizes Graphviz diagrams to visually represent the intricate molecular pathways and experimental workflows, offering a clear and comprehensive resource for the scientific community.

Introduction to this compound and Steroidal Sapogenins

Steroidal saponins (B1172615) are a diverse class of plant secondary metabolites characterized by a steroidal aglycone backbone (the sapogenin) linked to one or more sugar moieties.[1][2] These compounds exhibit a wide range of biological activities, making them valuable for the pharmaceutical industry. This compound is a spirostanol-type sapogenin, a subclass of steroidal saponins, and has been identified in several Agave species.[3] The core of this compound's structure is a C27 cholestane (B1235564) skeleton, which undergoes a series of enzymatic modifications to yield the final molecule.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into three main stages: the formation of the precursor 2,3-oxidosqualene (B107256), the synthesis of the cholesterol backbone, and the subsequent modification of cholesterol to form this compound.

Stage 1: Formation of 2,3-Oxidosqualene

The journey to this compound begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two independent pathways in plants: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[4]

A series of enzymatic reactions, including condensations catalyzed by geranyl pyrophosphate synthase (GPPS) and farnesyl pyrophosphate synthase (FPPS), leads to the formation of the C15 compound farnesyl pyrophosphate (FPP).[4] Two molecules of FPP are then joined tail-to-tail by squalene (B77637) synthase (SQS) to produce the C30 triterpene, squalene. Finally, squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene, a critical branch-point intermediate in the biosynthesis of sterols and triterpenoids.[4][5]

Stage 2: Synthesis of the Cholesterol Backbone

In plants, the cyclization of 2,3-oxidosqualene is a key diversifying step. While animals and fungi primarily use lanosterol (B1674476) synthase to produce lanosterol, plants predominantly utilize cycloartenol (B190886) synthase (CAS) to form the pentacyclic triterpenoid, cycloartenol.[4][6] Although a minor lanosterol-mediated pathway to phytosterols (B1254722) has been identified in some plants, the cycloartenol pathway is the major route for sterol biosynthesis.[7][8][9]

Cycloartenol then undergoes a series of enzymatic modifications, including demethylations and isomerizations, to be converted into cholesterol.[10][11] This part of the pathway involves several enzymes that are shared with the biosynthesis of other phytosterols, as well as some enzymes that are specific to cholesterol synthesis. Key enzyme families involved include sterol methyltransferases (SMTs) and sterol side chain reductases (SSRs).[6] Specifically, SSR2 has been implicated in the synthesis of cholesterol by catalyzing the conversion of cycloartenol to cycloartanol.[6]

Stage 3: Conversion of Cholesterol to this compound

The final stage of this compound biosynthesis involves the modification of the cholesterol side chain to form the characteristic spirostanol (B12661974) structure. This process is believed to involve a series of hydroxylation, oxidation, and glycosylation reactions.[1] While the exact enzymatic sequence leading to this compound is not fully elucidated, it is hypothesized to proceed through several intermediates.

Key modifications include hydroxylation at various positions on the steroidal backbone and side chain, catalyzed by cytochrome P450 monooxygenases (CYPs).[5] This is followed by the formation of the furostanol ring and subsequent closure to the spirostanol ring system. Finally, glycosyltransferases (GTs) attach sugar moieties to the sapogenin core, although this compound itself is the aglycone. The specific CYPs and GTs involved in this compound biosynthesis are still under investigation.

Quantitative Data on Sapogenin Content in Agave Species

Quantitative analysis of sapogenin content provides valuable information for selecting high-yielding plant sources and for metabolic engineering strategies. The following table summarizes the content of major steroidal sapogenins, including diosgenin (B1670711) and tigogenin (B51453) (which are structurally related to this compound), in the leaves of various Agave species.

Agave SpeciesCollection LocationDiosgenin (mg/g dry weight)Tigogenin (mg/g dry weight)Sarsasapogenin (mg/g dry weight)
A. americana var. oaxacensis L.Oaxaca, MexicoHighest content--
A. angustifolia Haw.Guerrero, Mexico-Highest content-
A. cupreata-PresentPresentPresent
A. potatorum Zucc.-Data provided for the first timeData provided for the first time-
A. karwinskii Zucc.-Data provided for the first timeData provided for the first time-
Data adapted from a comparative study on steroidal sapogenins in Agave species.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction and Quantification of this compound from Plant Material

Objective: To extract and quantify this compound from Agave leaf tissue using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

  • Agave leaf tissue

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Water (deionized)

  • Formic acid

  • This compound standard

  • Mortar and pestle or grinder

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC-MS/MS system

Protocol:

  • Sample Preparation: Freeze fresh Agave leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a grinder.

  • Extraction: a. Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. b. Add 1 mL of 80% methanol. c. Vortex vigorously for 1 minute. d. Sonicate for 30 minutes in an ultrasonic bath. e. Centrifuge at 13,000 rpm for 10 minutes. f. Collect the supernatant. g. Repeat the extraction process (steps b-f) on the pellet twice more. h. Pool the supernatants.

  • Sample Cleanup: a. Evaporate the pooled supernatant to dryness under a stream of nitrogen or in a vacuum concentrator. b. Re-dissolve the residue in 500 µL of 50% methanol. c. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS/MS Analysis: a. HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40°C. b. MS/MS Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound using a standard.
    • Optimize cone voltage and collision energy for maximum sensitivity.

  • Quantification: a. Prepare a calibration curve using a series of this compound standard solutions of known concentrations. b. Analyze the samples and the calibration standards using the established HPLC-MS/MS method. c. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Representative Enzyme Assay: Cytochrome P450 Hydroxylase Activity

Objective: To determine the activity of a candidate cytochrome P450 enzyme involved in the hydroxylation of a steroidal intermediate.

Materials:

  • Recombinant CYP450 enzyme expressed in a suitable host (e.g., yeast microsomes, E. coli).

  • NADPH-cytochrome P450 reductase (if not co-expressed).

  • Steroidal substrate (e.g., cholesterol or a downstream intermediate).

  • NADPH.

  • Potassium phosphate (B84403) buffer (pH 7.4).

  • Organic solvent (e.g., ethyl acetate) for extraction.

  • HPLC or GC-MS system for product analysis.

Protocol:

  • Reaction Mixture Preparation: a. In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4).
    • Recombinant CYP450 enzyme (e.g., 10-50 pmol).
    • NADPH-cytochrome P450 reductase (if required, in a suitable molar ratio to the CYP).
    • Steroidal substrate (e.g., 50 µM, dissolved in a minimal amount of a suitable solvent like DMSO). b. Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiation of Reaction: a. Start the reaction by adding NADPH to a final concentration of 1 mM. b. The total reaction volume is typically 100-200 µL.

  • Incubation: a. Incubate the reaction mixture at the chosen temperature for a specific time (e.g., 30-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.

  • Termination of Reaction: a. Stop the reaction by adding an equal volume of an organic solvent, such as ethyl acetate.

  • Product Extraction: a. Vortex the mixture vigorously for 1 minute. b. Centrifuge at high speed to separate the phases. c. Carefully transfer the organic (upper) layer to a new tube. d. Repeat the extraction of the aqueous phase with the same organic solvent. e. Pool the organic extracts and evaporate to dryness.

  • Analysis: a. Re-dissolve the residue in a suitable solvent for analysis. b. Analyze the sample by HPLC or GC-MS to identify and quantify the hydroxylated product. c. Compare the retention time and mass spectrum of the product with an authentic standard if available. d. Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Visualizing the Biosynthesis and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

Rockogenin_Biosynthesis_Pathway cluster_MVA MVA Pathway (Cytosol) cluster_MEP MEP Pathway (Plastid) cluster_Isoprenoid Isoprenoid Backbone Synthesis cluster_Sterol Sterol Backbone Synthesis cluster_this compound This compound Formation Acetyl_CoA Acetyl_CoA HMG_CoA HMG_CoA Acetyl_CoA->HMG_CoA Multiple Steps Mevalonate Mevalonate HMG_CoA->Mevalonate Multiple Steps IPP_DMAPP_MVA IPP/DMAPP Mevalonate->IPP_DMAPP_MVA Multiple Steps FPP FPP IPP_DMAPP_MVA->FPP Pyruvate_GAP Pyruvate_GAP MEP MEP Pyruvate_GAP->MEP Multiple Steps IPP_DMAPP_MEP IPP/DMAPP MEP->IPP_DMAPP_MEP Multiple Steps IPP_DMAPP_MEP->FPP Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol CAS Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple Steps (e.g., SSR2) Intermediates Intermediates Cholesterol->Intermediates Hydroxylation (CYPs) This compound This compound Intermediates->this compound Oxidation & Cyclization

Caption: Overview of the this compound biosynthetic pathway.

Experimental_Workflow cluster_Extraction Extraction & Quantification cluster_Enzyme_Assay Enzyme Activity Assay Plant_Material Agave Leaf Tissue Grinding Grinding in Liquid N2 Plant_Material->Grinding Extraction Solvent Extraction Grinding->Extraction Cleanup SPE or Evaporation/Reconstitution Extraction->Cleanup HPLC_MS_MS HPLC-MS/MS Analysis Cleanup->HPLC_MS_MS Recombinant_Enzyme Recombinant CYP450 Reaction_Setup Reaction Mixture Preparation Recombinant_Enzyme->Reaction_Setup Incubation Incubation with Substrate & NADPH Reaction_Setup->Incubation Termination Reaction Quenching Incubation->Termination Product_Analysis HPLC or GC-MS Analysis Termination->Product_Analysis

Caption: General experimental workflows for this compound analysis.

Regulation of Steroidal Sapogenin Biosynthesis

The biosynthesis of steroidal saponins is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The expression of key enzyme-encoding genes in the pathway is controlled by various transcription factors.[1] Furthermore, the production of steroidal saponins can be induced by elicitors such as methyl jasmonate (MeJA), suggesting a role for these compounds in plant defense responses.[1] Understanding the regulatory networks governing this compound biosynthesis is essential for developing strategies to enhance its production through metabolic engineering or elicitation.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the biosynthetic pathway of this compound in plants, from its primary metabolic precursors to the final sapogenin structure. While significant progress has been made in elucidating the general steps of steroidal saponin (B1150181) biosynthesis, the specific enzymes and intermediates in the later stages of this compound formation remain an active area of research. Future work should focus on the identification and characterization of the cytochrome P450s and glycosyltransferases responsible for the final modifications of the cholesterol backbone. The application of multi-omics approaches, combined with functional genomics, will be instrumental in unraveling the complete biosynthetic and regulatory network of this compound. This knowledge will not only advance our fundamental understanding of plant specialized metabolism but also pave the way for the sustainable production of this valuable pharmacologically active compound.

References

The Definitive Guide to the Chemical Structure Elucidation of Rockogenin

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the methodologies and data integral to the chemical structure elucidation of Rockogenin, a naturally occurring spirostanol (B12661974) sapogenin. Designed for researchers, scientists, and professionals in drug development, this document details the experimental protocols and spectroscopic data that have been pivotal in defining the precise chemical architecture of this important steroidal compound.

Introduction

This compound, systematically named (25R)-5α-Spirostan-3β,12β-diol, is a key member of the steroidal saponin (B1150181) family, a diverse group of natural products with a wide range of biological activities. The precise determination of its three-dimensional structure is fundamental to understanding its chemical properties, potential therapeutic applications, and for use as a standard in natural product chemistry. This guide synthesizes the critical analytical techniques employed in its structural confirmation.

Physicochemical and Spectroscopic Data

The foundational data for the structural elucidation of this compound are summarized below. These data points have been established through a combination of spectroscopic and analytical techniques.

PropertyValue
Molecular Formula C₂₇H₄₄O₄
Molecular Weight 432.64 g/mol
Systematic Name (25R)-5α-Spirostan-3β,12β-diol

Spectroscopic Analysis for Structural Elucidation

The elucidation of this compound's complex steroidal framework has heavily relied on a suite of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR data for a steroidal sapogenin like this compound is as follows:

  • Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Pyridine-d₅, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical for resolving overlapping signals.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher for ¹H NMR) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Spectroscopy: Standard one-dimensional proton NMR spectra are acquired to identify the chemical shifts and multiplicities (singlet, doublet, triplet, multiplet) of all hydrogen atoms in the molecule. Integration of the signals provides the relative number of protons for each resonance.

  • ¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra, often proton-decoupled, are acquired to determine the chemical shifts of all 27 carbon atoms. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy: A suite of two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for establishing connectivity and spatial relationships. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.

3.1.2. Expected NMR Data for this compound

Based on the known structure of (25R)-5α-Spirostan-3β,12β-diol, the following characteristic signals are anticipated in its NMR spectra:

  • ¹H NMR:

    • Diagnostic signals for the methyl groups at C-18, C-19, C-21, and C-27.

    • Signals for the oxymethine protons at C-3 and C-12, the chemical shifts and coupling constants of which are indicative of their stereochemistry (α or β).

    • Complex multiplets in the aliphatic region corresponding to the steroidal ring protons.

    • Characteristic signals for the protons of the spiroketal moiety (rings E and F).

  • ¹³C NMR:

    • A total of 27 carbon signals.

    • Signals for the two hydroxyl-bearing carbons (C-3 and C-12).

    • The characteristic spiroketal carbon signal (C-22).

    • Signals for the four methyl carbons.

    • A series of signals for the methylene (B1212753) and methine carbons of the steroid nucleus.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of this compound and crucial information about its structure through the analysis of its fragmentation patterns.

3.2.1. Experimental Protocol: Mass Spectrometry

  • Ionization: A suitable soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate molecular ions of this compound with minimal fragmentation.

  • Mass Analysis: High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

3.2.2. Expected Fragmentation Pattern of this compound

The fragmentation of spirostanol sapogenins like this compound in MS/MS experiments is well-characterized and typically involves cleavages of the spiroketal rings (E and F) and the steroid nucleus. Key expected fragmentation pathways would lead to the formation of diagnostic ions that can confirm the spirostanol skeleton.

X-ray Crystallography

The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and the absolute stereochemistry.

4.1. Experimental Protocol: X-ray Crystallography

  • Crystallization: The primary and often most challenging step is to grow a single crystal of this compound of suitable size and quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods, and the structural model is refined to best fit the experimental data.

A search of the Cambridge Structural Database (CSD) did not yield a publicly available crystal structure for this compound. Therefore, the structural elucidation has historically relied on the combination of NMR and MS data, along with chemical correlation to compounds of known stereochemistry.

Logical Workflow for Structure Elucidation

The logical progression of experiments to elucidate the structure of an unknown natural product like this compound is depicted in the following workflow diagram.

StructureElucidationWorkflow Isolation Isolation & Purification (e.g., from Agave species) Preliminary Preliminary Analysis (TLC, HPLC, mp) Isolation->Preliminary Purity Check MS Mass Spectrometry (HRMS) Determine Molecular Formula Preliminary->MS NMR1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) Preliminary->NMR1D FinalStructure Proposed Structure of this compound ((25R)-5α-Spirostan-3β,12β-diol) MS->FinalStructure Molecular Formula NMR2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) NMR1D->NMR2D Initial Assignments Stereochem Stereochemistry Determination (NOESY/ROESY, Coupling Constants) NMR2D->Stereochem Connectivity Stereochem->FinalStructure 3D Structure Xray X-ray Crystallography (Definitive Confirmation) FinalStructure->Xray Optional/Confirmatory

Spectroscopic Elucidation of Rockogenin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Rockogenin, a steroidal sapogenin. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details relevant experimental protocols, and provides a logical framework for the spectroscopic analysis of this compound.

Chemical Structure of this compound

This compound is a spirostanol (B12661974) sapogenin with the chemical formula C₂₇H₄₄O₄ and a molecular weight of 432.64 g/mol . Its structure is characterized by a steroid nucleus with a spiroketal side chain, which is a common feature among this class of natural products.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. Due to the limited availability of complete experimental datasets for this compound in the public domain, representative data and typical chemical shift ranges for closely related spirostanol sapogenins are also discussed to provide a comprehensive analytical context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for determining the carbon skeleton and stereochemistry of steroidal sapogenins like this compound.

2.1.1. ¹H NMR Data

Table 1: ¹H NMR Chemical Shifts (δ) for this compound Acetate (B1210297) in CDCl₃

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-34.65m-
H-124.51dd4.7, 11.2
H-164.37dd7.5, 14.6
H-26eq3.43dd2.9, 10.7
H-26ax3.32dd10.9, 10.9
CH₃ (acetyl)2.01s-
CH₃ (acetyl)1.99s-
H-210.90d6.6
H-190.85s-
H-180.84s-
H-270.78d6.3

Note: This data is for this compound acetate. The chemical shift of H-3 in this compound would be expected to be further upfield (at a lower ppm value) due to the absence of the deshielding acetyl group.

2.1.2. ¹³C NMR Data

A complete, publicly accessible ¹³C NMR dataset for this compound has not been identified in the initial search. However, spectral databases contain entries for this compound, and the data can be accessed through specialized platforms. For the purpose of this guide, a representative table of expected chemical shifts based on the analysis of related spirostanol sapogenins is provided below. The carbon chemical shifts are highly characteristic for the spirostan (B1235563) skeleton.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for a Spirostanol Skeleton Similar to this compound

CarbonExpected Chemical Shift (ppm)CarbonExpected Chemical Shift (ppm)
C-130-40C-1530-40
C-225-35C-1680-90
C-370-80C-1760-70
C-435-45C-1815-20
C-540-50C-1910-20
C-625-35C-2040-50
C-725-35C-2110-20
C-830-40C-22100-110
C-950-60C-2325-35
C-1035-45C-2425-35
C-1120-30C-2530-40
C-1270-80C-2665-75
C-1340-50C-2715-25
C-1450-60

Note: These are approximate chemical shift ranges. Actual values for this compound may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (O-H) and ether (C-O) functional groups, as well as C-H bonds within the steroid framework.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500-3200 (broad)O-HStretching
2950-2850C-H (sp³)Stretching
1470-1450C-HBending
1100-1000C-OStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound (C₂₇H₄₄O₄), the molecular ion peak [M]⁺ would be expected at m/z 432.

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
432[M]⁺ (Molecular Ion)
414[M - H₂O]⁺
399[M - H₂O - CH₃]⁺
Further fragmentsCharacteristic losses from the steroid skeleton and spiroketal side chain.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, the following sections describe generalized protocols for the analysis of steroidal sapogenins, which are directly applicable to this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, pyridine-d₅, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Acquisition Parameters:

    • Spectral Width: ~12-16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-5 seconds

    • Temperature: 298 K

¹³C NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer is preferred.

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is used.

  • Acquisition Parameters:

    • Spectral Width: ~200-250 ppm

    • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

    • Relaxation Delay: 2-5 seconds

    • Temperature: 298 K

2D NMR Experiments:

  • For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial. These experiments help establish proton-proton and proton-carbon correlations within the molecule.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount of purified this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

FTIR Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of purified this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.

Mass Spectrometry Acquisition (e.g., using Electrospray Ionization - ESI):

  • Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive ion mode is typically used for this class of compounds.

  • Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Acquisition Parameters:

    • Mass Range: m/z 100-1000

    • Capillary Voltage: 3-5 kV

    • Source Temperature: 100-150 °C

  • For fragmentation studies (MS/MS), the molecular ion (m/z 432) is selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow_for_this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Purified this compound Purified this compound NMR NMR Spectroscopy (1H, 13C, 2D) Purified this compound->NMR IR Infrared (IR) Spectroscopy Purified this compound->IR MS Mass Spectrometry (MS) Purified this compound->MS NMR_Data Chemical Shifts Coupling Constants Correlations NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data Structure This compound Structure (C27H44O4) NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic workflow for this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and further research, it is recommended to acquire a complete set of high-resolution spectroscopic data on a purified sample of this compound.

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Rockogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rockogenin, a steroidal sapogenin, possesses a complex stereochemical architecture that is fundamental to its biological activity. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, intended to serve as a resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The guide details the established absolute configuration, summarizes key quantitative data, outlines the experimental methodologies used for its determination, and presents a logical workflow for stereochemical elucidation.

Introduction

This compound is a naturally occurring spirostanol (B12661974) sapogenin, a class of compounds that have garnered significant interest for their diverse pharmacological properties. The intricate three-dimensional arrangement of atoms in this compound, specifically its stereochemistry, dictates its molecular shape and, consequently, its interaction with biological targets. A thorough understanding of its absolute configuration is therefore critical for structure-activity relationship (SAR) studies, synthetic efforts, and the development of this compound-based therapeutic agents.

Absolute Configuration of this compound

The absolute configuration of this compound has been unequivocally established as (3β,5α,12β,25R)-Spirostan-3,12-diol . This configuration defines the spatial orientation of substituents at the chiral centers within the steroid nucleus and the spiroketal side chain. The molecule contains thirteen defined stereocenters, leading to a highly specific and rigid three-dimensional structure.

The key stereochemical features are:

  • C-3: The hydroxyl group is in the β-position (equatorial).

  • C-5: The A/B ring fusion is trans, with the hydrogen atom in the α-position.

  • C-12: The hydroxyl group is in the β-position.

  • C-25: The methyl group at C-27 is in the (R)-configuration, defining the stereochemistry of the spiroketal F-ring.

The established stereochemistry is also represented by its InChI and SMILES notations:

  • InChI: InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22+,23-,24+,25+,26-,27-/m1/s1[1]

  • SMILES: C[C@@H]1CC[C@@]2(--INVALID-LINK--[C@@]3([H])--INVALID-LINK--(C[C@@]4([H])[C@]5([H])CC[C@@]6([H])C--INVALID-LINK--[C@@]5([H])C--INVALID-LINK--O)O)O2)OC1[1]

Quantitative Stereochemical Data

Precise quantitative data is essential for the characterization and identification of this compound. The following table summarizes the key physicochemical property related to its stereochemistry.

PropertyValueReference
Specific Rotation ([α]D) Negative (-)[1]
Molecular Formula C27H44O4[1]
Molecular Weight 432.64 g/mol [1]

Note: While the optical rotation is known to be negative (levorotatory), the specific rotation value from the original literature by Marker and Rohrmann (1940) was not available in the searched databases. This value is crucial for confirming the enantiomeric purity of synthetic or isolated samples.

Experimental Determination of Absolute Configuration

The absolute configuration of this compound was historically determined through a combination of chemical degradation, synthesis, and spectroscopic techniques. Modern confirmation relies heavily on X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Stereochemical Elucidation

The logical workflow for determining the absolute configuration of a natural product like this compound is outlined below.

G cluster_0 Isolation and Purification cluster_2 Determination of Relative Stereochemistry cluster_3 Determination of Absolute Configuration Isolation Isolation from Natural Source Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (MS) Purification->MS NMR_1D 1D NMR (1H, 13C) Purification->NMR_1D IR Infrared (IR) Spectroscopy Purification->IR OpticalRotation Polarimetry Purification->OpticalRotation NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D ChemCorrelation Chemical Correlation NMR_2D->ChemCorrelation Xray Single-Crystal X-ray Diffraction NMR_2D->Xray ChemCorrelation->Xray Chiroptical Chiroptical Methods (ECD, VCD) Xray->Chiroptical

Caption: Workflow for the Elucidation of this compound's Stereochemistry.

Key Experimental Protocols

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule.

Protocol:

  • Crystallization: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent system.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and displacement parameters are then refined.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of the diffraction data, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.

Note: A search of the Cambridge Crystallographic Data Centre (CCDC) did not yield a publicly available crystal structure for this compound.

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule in solution.

Protocol:

  • Sample Preparation: A solution of pure this compound is prepared in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1D NMR Spectroscopy: 1H and 13C NMR spectra are acquired to identify the chemical shifts and multiplicities of all proton and carbon signals.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Establishes 1H-1H coupling networks, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded 1H and 13C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, aiding in the assignment of quaternary carbons and piecing together molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. Strong NOE correlations between specific protons are used to deduce the relative stereochemistry of substituents and ring junctions. For example, a strong NOE between the axial protons at C-1 and C-3 would support the trans-fusion of the A/B rings.

A study of this compound acetate (B1210297) provided the following partial 1H NMR data (300 MHz, CDCl3): δ 4.65 (m, 1H, H-3), 4.51 (dd, J = 11.2, 4.7 Hz, 1H, H-12), 4.37 (dd, J = 14.6, 7.5 Hz, 1H, H-16), 3.43 (dd, J = 10.7, 2.9 Hz, 1H, H-26eq), 3.32 (dd, J = 10.9, 10.9 Hz, 1H, H-26ax), 0.90 (d, J = 6.6 Hz, 3H, H-21), 0.85 (s, 3H, H-19), 0.84 (s, 3H, H-18), 0.78 (d, J = 6.3 Hz, H-27).[2]

Conclusion

The stereochemistry and absolute configuration of this compound are well-defined, providing a solid foundation for further research. The (3β,5α,12β,25R) configuration is crucial for its biological activity and any synthetic or semi-synthetic studies must carefully control these stereocenters. While the absolute configuration is established, the public availability of detailed quantitative data, such as a specific rotation value from a modern determination and a complete set of assigned NMR data for the parent compound, would be highly beneficial to the scientific community. Furthermore, a deposited crystal structure would provide the ultimate reference for computational modeling and SAR studies. This guide serves to consolidate the current knowledge and highlight the experimental approaches necessary for the rigorous stereochemical analysis of this compound and related steroidal sapogenins.

References

Physical and chemical properties of Rockogenin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Rockogenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring steroidal sapogenin, a class of compounds characterized by a spirostane skeleton. As an aglycone, it forms the core non-sugar portion of saponins (B1172615) found in various plant species. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on quantitative data, experimental methodologies, and its role in modulating key signaling pathways. Its potential as a therapeutic agent, particularly due to its anti-inflammatory properties, makes it a compound of significant interest in drug discovery and development.

Physicochemical Properties

This compound's identity is established by its unique chemical structure and corresponding physical properties. These constants are critical for its identification, purification, and formulation.

Chemical Identifiers
  • Systematic Name: (1R,2S,4S,5'R,6R,7S,8R,9S,10R,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-10,16-diol[1]

  • Synonyms: (3β,5α,12β,25R)-Spirostan-3,12-diol, 5α-Spirostan-3β,12β-diol, (25R)-

Table 1: Core Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₇H₄₄O₄[1]
Molecular Weight 432.64 g/mol [1]
Melting Point 207 - 221 °C
Boiling Point 550.5 ± 50.0 °C (Predicted)
Density 1.16 ± 0.1 g/cm³ (Predicted)
pKa 14.77 ± 0.70 (Predicted)
CAS Registry Number 16653-52-4
InChI InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20+,21+,22+,23-,24+,25+,26-,27-/m1/s1[1]
InChIKey BQNMOLSYHYSCMS-TUUYSWIFSA-N[1]
Canonical SMILES C[C@H]1CC[C@]2(--INVALID-LINK--[C@]3([H])--INVALID-LINK--(C[C@]4([H])[C@]5([H])CC[C@]6([H])C--INVALID-LINK--O">C@HO)O2)OC1[1]
Solubility

Specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, based on the general properties of steroidal sapogenins, a qualitative solubility profile can be inferred.

Table 2: Qualitative Solubility Profile of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol (B145695)SolubleThe hydroxyl groups allow for hydrogen bonding with protic solvents.
Polar Aprotic DMSO, AcetoneModerately SolubleThe large hydrophobic steroid backbone limits solubility in highly polar aprotic solvents.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe presence of polar hydroxyl groups prevents dissolution in non-polar solvents.
Chlorinated Chloroform (B151607) (CHCl₃)SolubleOften used as a solvent for NMR analysis of similar steroids.[2]

Spectral Data

Spectroscopic analysis is fundamental to the structural confirmation of this compound. While full datasets are often proprietary, the availability of data and expected spectral features are summarized below.

Table 3: Summary of Available Spectral Data for this compound

TechniqueAvailability / Key FeaturesSource(s)
¹H-NMR Data for this compound Acetate (derivative) in CDCl₃ has been published. Key signals include multiplets for protons at C-3, C-12, and C-16, and singlets for acetyl methyl groups.[3]
¹³C-NMR A ¹³C-NMR spectrum in CDCl₃ is available through the SpectraBase database, typically requiring a subscription for full access.[2]
Mass Spec. Specific high-resolution MS data is not publicly available. Expected analysis via ESI-MS would show a prominent [M+H]⁺ ion at m/z 433.33.
IR A computed Vapor Phase IR (VPIR) spectrum is available in the Wiley KnowItAll™ IR Spectral Library. Expected absorptions include a broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900 cm⁻¹), and multiple C-O stretches in the fingerprint region (1200-1000 cm⁻¹).[2]

Experimental Protocols

Isolation and Purification of Steroidal Sapogenins

The following is a generalized yet detailed protocol for the isolation of this compound from a plant source, synthesized from established methodologies for steroidal sapogenins.[4][5][6]

Step 1: Preparation of Plant Material

  • Collect and authenticate the plant material (e.g., rhizomes, leaves).

  • Shade-dry the material to a constant weight and grind it into a fine powder.

Step 2: Defatting

  • Load the powdered material into a Soxhlet apparatus.

  • Extract with a non-polar solvent, such as petroleum ether or n-hexane, for 6-8 hours to remove lipids and other non-polar constituents.[5]

  • Air-dry the defatted plant material to remove residual solvent.

Step 3: Acid Hydrolysis

  • Suspend the defatted powder in an aqueous solution of 2-4 M hydrochloric acid (HCl).

  • Reflux the mixture for 4-6 hours. This step cleaves the glycosidic linkages of the saponins, releasing the free aglycone (this compound).[5]

  • After cooling, filter the mixture and wash the solid residue with distilled water until the filtrate is neutral (pH ~7).

  • Dry the solid residue (the crude sapogenin extract) in an oven at 60-80 °C.

Step 4: Extraction of Crude Sapogenin

  • Extract the dried, hydrolyzed material exhaustively in a Soxhlet apparatus using a solvent such as chloroform or n-hexane.

  • Concentrate the resulting extract under reduced pressure using a rotary evaporator to yield the crude this compound.

Step 5: Chromatographic Purification

  • Column Preparation: Prepare a macroporous resin or silica (B1680970) gel column. For macroporous resins, pre-soak in ethanol for 24 hours, then wash with deionized water until all ethanol is removed.[4]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column using a stepwise or gradient system. A common method is to start with 100% water and gradually increase the concentration of ethanol (e.g., 20%, 40%, 60%, 80%, 95% ethanol in water).[4]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Final Purification: Combine the fractions containing pure this compound and concentrate under reduced pressure. The final product can be recrystallized from a suitable solvent (e.g., methanol/water) to obtain high-purity crystals.

Workflow for Structural Characterization

The identity and purity of the isolated this compound must be confirmed through a systematic analytical workflow.

G cluster_0 Isolation & Purification cluster_1 Structural Elucidation A Plant Material (Powdered) B Soxhlet Extraction (Defatting) A->B C Acid Hydrolysis B->C D Crude Sapogenin Extraction C->D E Column Chromatography (Silica / Resin) D->E F Pure this compound E->F G Mass Spectrometry (Molecular Weight) F->G H IR Spectroscopy (Functional Groups) F->H I 1H & 13C NMR (C-H Framework) F->I J Final Structure Confirmation G->J H->J I->J

Fig. 1: Experimental workflow for this compound isolation and characterization.

Biological Activity and Signaling Pathways

This compound has been identified as a modulator of inflammatory pathways, primarily through its interaction with Retinoid-related Orphan Receptor gamma t (RORγt).

Inhibition of the RORγt-IL-17 Axis

RORγt is a master transcription factor essential for the differentiation of T helper 17 (Th17) cells and the subsequent production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[7][8] The dysregulation of the RORγt-IL-17 axis is implicated in a variety of autoimmune diseases. This compound functions as an inhibitor of RORγt, thereby suppressing IL-17 production and exerting an anti-inflammatory effect.

The signaling cascade is initiated by cytokines such as TGF-β and IL-6, which activate STAT3 transcription factors in naive T-cells. Activated STAT3 induces the expression of RORγt.[9][10] RORγt then translocates to the nucleus and binds to specific DNA sequences known as ROR Response Elements (ROREs) within the promoter region of the Il17a gene, driving its transcription.[7][9] this compound intervenes by inhibiting the transcriptional activity of RORγt, which blocks the production of IL-17 and mitigates the downstream inflammatory response.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Cytokines Cytokines (e.g., TGF-β, IL-6) Receptor Cytokine Receptor Cytokines->Receptor STAT3 STAT3 Receptor->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Translocation RORgt_mRNA RORγt mRNA RORgt_protein RORγt Protein RORgt_mRNA->RORgt_protein Translation RORgt_nuc RORγt RORgt_protein->RORgt_nuc Translocation RORgt_gene RORγt Gene pSTAT3_nuc->RORgt_gene Binds & Activates RORgt_gene->RORgt_mRNA Transcription RORE IL-17 Promoter (ROREs) RORgt_nuc->RORE Binds IL17_mRNA IL-17 mRNA RORE->IL17_mRNA Transcription Inflammation Inflammation IL17_mRNA->Inflammation Leads to IL-17 Protein & Secretion This compound This compound This compound->RORgt_nuc Inhibits Activity

Fig. 2: RORγt signaling pathway and the inhibitory action of this compound.

References

Rockogenin: A Technical Guide to its Potential as a Steroidal Sapogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rockogenin, a naturally occurring steroidal sapogenin, presents a compelling scaffold for investigation in drug discovery and development. As a member of the spirostanol (B12661974) class, it shares structural similarities with other bioactive sapogenins that have demonstrated a wide array of pharmacological effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties and potential biological activities. While specific quantitative data for this compound remains limited in publicly available literature, this document aggregates data from closely related steroidal saponins (B1172615) to illustrate its potential. Detailed experimental protocols for extraction, purification, and bioactivity assessment are provided to facilitate further research. Furthermore, potential signaling pathways that may be modulated by this compound, based on evidence from analogous compounds, are visualized to guide mechanistic studies.

Introduction to this compound

This compound is a steroidal sapogenin characterized by a spirostane skeleton. Sapogenins are the aglycone moieties of saponins, which are naturally occurring glycosides found in a variety of plants. The unique structural features of steroidal sapogenins are pivotal to their diverse biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic effects. While research on this compound itself is not extensive, its classification suggests significant therapeutic potential worthy of exploration.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₇H₄₄O₄
Molecular Weight 432.64 g/mol
IUPAC Name (1S,2R,4R,6S,7R,8S,9S,10R,12R,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosane-6,2'-oxane]-10,16-diol
CAS Number 16653-52-4

Potential Biological Activities and Quantitative Data from Related Steroidal Sapogenins

Direct quantitative biological data for this compound is scarce. However, the activities of other steroidal saponins provide a strong rationale for investigating this compound in similar assays. The following tables summarize the activities of representative steroidal saponins.

Table 3.1: Antimicrobial Activity of Steroidal Saponins
CompoundMicroorganismMIC (µg/mL)Reference
Chonglouoside SL-6Propionibacterium acnes3.9[1]
Chonglouoside SL-2Propionibacterium acnes62.5[1]
Chonglouoside SL-3Propionibacterium acnes62.5[1]
Chonglouoside SL-8Propionibacterium acnes16.5[1]
Chonglouoside SL-9Propionibacterium acnes17.2[1]
Chonglouoside SL-11Propionibacterium acnes7.8[1]
Table 3.2: Anti-Inflammatory Activity of Steroidal Saponins
CompoundAssayIC₅₀ (µM)Reference
Gnetumoside ANitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells14.5[2]
Dexamethasone (Control)Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells13.35[2]
Gnetumoside BNitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells27.88[2]
Table 3.3: Cytotoxic Activity of Steroidal Saponins
CompoundCell LineIC₅₀ (µM)Reference
Novel Saponin (B1150181) GlycosideMDA-MB-468 (Breast Cancer)12.5[3]
Novel Saponin GlycosideCaco-2 (Colon Cancer)12.5[3]
Novel Saponin GlycosideMCF-7 (Breast Cancer)100[3]
Polyphyllin DSGC-7901 (Gastric Cancer)3.03[4]
Polyphyllin DAGS (Gastric Cancer)2.18[4]
Polyphyllin DMGC-803 (Gastric Cancer)4.10[4]

Experimental Protocols

Extraction and Isolation of Steroidal Sapogenins (General Protocol)

This protocol is a generalized procedure based on methods for extracting steroidal saponins from plant materials and can be adapted for the isolation of this compound.[5][6][7]

Workflow for Extraction and Isolation

G Start Plant Material (Dried and Powdered) Extraction Maceration or Soxhlet Extraction (e.g., with 85% Ethanol) Start->Extraction Filtration Filtration to remove solid residue Extraction->Filtration Concentration Evaporation of solvent under reduced pressure Filtration->Concentration Crude_Extract Crude Saponin Extract Concentration->Crude_Extract Hydrolysis Acid Hydrolysis (e.g., 2M HCl or H₂SO₄) Crude_Extract->Hydrolysis Sapogenin_Precipitate Precipitated Aglycones (Sapogenins) Hydrolysis->Sapogenin_Precipitate Purification Column Chromatography (Silica Gel or Alumina) Sapogenin_Precipitate->Purification Fractions Collection of Fractions Purification->Fractions TLC Thin Layer Chromatography (TLC) for fraction analysis Fractions->TLC Pure_Compound Isolation of Pure this compound TLC->Pure_Compound

Extraction and Isolation Workflow

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 85% ethanol, using either maceration or a Soxhlet apparatus.[7] The extraction is typically carried out for several hours to ensure exhaustive extraction of the saponins.

  • Filtration and Concentration: The extract is filtered to remove the plant debris, and the solvent is evaporated under reduced pressure to yield a crude saponin extract.

  • Acid Hydrolysis: The crude saponin extract is subjected to acid hydrolysis (e.g., by refluxing with 2M HCl or H₂SO₄) to cleave the glycosidic bonds and liberate the aglycone (sapogenin).

  • Isolation of Sapogenins: Upon cooling, the sapogenins precipitate out of the acidic solution. The precipitate is collected by filtration, washed with water until neutral, and dried.

  • Purification: The crude sapogenin mixture is then purified using column chromatography on silica (B1680970) gel or alumina.[8] The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the individual sapogenins. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the pure this compound are pooled and the solvent is evaporated to yield the purified compound.

In Vitro Anti-inflammatory Activity Assay: Protein Denaturation Inhibition

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.[9][10][11]

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of varying concentrations of this compound.

  • Control Preparation: A control is prepared with 2.0 mL of distilled water instead of the this compound solution.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Heat-induced Denaturation: The mixtures are then heated at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm using a spectrophotometer.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

  • IC₅₀ Determination: The IC₅₀ value (the concentration of this compound required to inhibit protein denaturation by 50%) is determined by plotting the percentage inhibition against the concentration of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[12][13][14][15][16]

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Serial two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Acetylcholinesterase Inhibition Assay: Ellman's Method

This colorimetric assay is used to screen for inhibitors of acetylcholinesterase (AChE).[17][18][19][20][21]

Workflow for Ellman's Assay

G Start Prepare Reagents: AChE, ATCI, DTNB, Buffer Reaction_Setup Add Buffer, AChE, DTNB, and this compound to well Start->Reaction_Setup Pre_incubation Incubate for 15 min at 25°C Reaction_Setup->Pre_incubation Reaction_Initiation Add Acetylthiocholine (B1193921) Iodide (ATCI) Pre_incubation->Reaction_Initiation Kinetic_Reading Measure Absorbance at 412 nm over time Reaction_Initiation->Kinetic_Reading Data_Analysis Calculate % Inhibition Kinetic_Reading->Data_Analysis Result Determine IC₅₀ Value Data_Analysis->Result

Workflow for Acetylcholinesterase Inhibition Assay

Methodology:

  • Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and phosphate (B84403) buffer (pH 8.0).

  • Reaction Setup: In a 96-well plate, add 130 µL of phosphate buffer, 20 µL of this compound solution (at various concentrations), and 20 µL of AChE solution.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of DTNB and 20 µL of ATCI.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes. The rate of color change is proportional to the AChE activity.

  • Calculation of Inhibition: The percentage inhibition of AChE activity is calculated by comparing the reaction rates in the presence and absence of this compound.

  • IC₅₀ Determination: The IC₅₀ value is determined from the dose-response curve.

Potential Signaling Pathways

Based on the known biological activities of other steroidal saponins, this compound may modulate key signaling pathways involved in inflammation and apoptosis.[22][23][24][25][26][27][28][29][30][31][32][33][34]

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Many natural products, including some steroidal saponins, exert their anti-inflammatory effects by inhibiting this pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocation This compound This compound This compound->IKK Inhibits Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation IkB_p65_p50 IκBα-p65/p50 (Inactive Complex) IkB_p65_p50->IkB IkB_p65_p50->NFkB_p65_p50 Release of NF-κB DNA DNA NFkB_p65_p50_nucleus->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Gene_Expression Induces

Potential Inhibition of the NF-κB Pathway by this compound
Potential Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Some steroidal saponins have been shown to influence these pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress Stimuli / Growth Factors Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK Phosphorylates MAPK_nucleus MAPK MAPK->MAPK_nucleus Translocation This compound This compound This compound->MAPKKK Modulates? This compound->MAPKK Modulates? Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK_nucleus->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Potential Modulation of MAPK Signaling by this compound
Potential Induction of the Intrinsic Apoptosis Pathway

Several steroidal saponins have demonstrated the ability to induce apoptosis in cancer cells, often through the intrinsic (mitochondrial) pathway.[3][22][24][35][36]

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Bax_mito Bax Bax->Bax_mito Translocates to Bcl2->Bax Inhibits Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Cellular_Substrates Cellular Substrates Caspase3->Cellular_Substrates Cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis Cytochrome_c Cytochrome c Cytochrome_c->Apaf1 Binds to Bax_mito->Cytochrome_c Release

Potential Induction of Apoptosis by this compound

Conclusion and Future Directions

This compound holds considerable promise as a lead compound for the development of new therapeutic agents. Its structural classification as a steroidal sapogenin suggests a range of biological activities that are highly relevant to human diseases. The lack of extensive research on this compound presents a significant opportunity for novel discoveries. Future research should focus on:

  • Isolation and Characterization: Developing efficient and scalable methods for the isolation and purification of this compound from natural sources or through synthetic routes.

  • Quantitative Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the IC₅₀ and MIC values of this compound in a variety of assays, including anti-inflammatory, antimicrobial, and anticancer models.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms of action of this compound, including its effects on key signaling pathways such as NF-κB, MAPK, and apoptosis.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify the key structural features responsible for its biological activity and to optimize its potency and selectivity.

By systematically addressing these research areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.

References

Rockogenin: A Potential Therapeutic Modulator of the RORγ Nuclear Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rockogenin, a steroidal sapogenin, has been identified as an inhibitor of the nuclear receptor ROR-gamma-T (RORγt). This finding, noted in the precisionFDA database with reference to a 2024 publication in the Journal of Medicinal Chemistry by Maeba, Takaki, et al., positions this compound as a compound of interest for further investigation into its therapeutic potential. While detailed quantitative data on this compound's activity is not yet publicly available, its classification as a RORγ inhibitor places it within a significant area of drug discovery research, primarily focused on autoimmune diseases and cancer. This document serves as a technical guide to the therapeutic potential of this compound by exploring the established roles of RORγ and its modulation.

The Therapeutic Target: Retinoid-Related Orphan Receptor Gamma (RORγ)

RORγ is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, a subset of T cells that are key mediators of inflammation. Th17 cells produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). While essential for host defense against certain pathogens, dysregulation of the Th17/IL-17 axis is a hallmark of numerous autoimmune and inflammatory disorders.

RORγ Signaling Pathway

The activation of RORγ is a pivotal step in the signaling cascade that leads to Th17 cell differentiation and function. Upon activation, RORγ binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, including IL17A and IL17F. This binding initiates the transcription of these pro-inflammatory cytokines. The inhibition of RORγ, therefore, presents a direct mechanism to suppress Th17 cell activity and the subsequent inflammatory cascade.

RORgamma_Signaling_Pathway RORγ Signaling Pathway in Th17 Cell Differentiation cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Gene Expression & Effector Function TGFb TGF-β Naive_T_Cell Naive CD4+ T-Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell TCR T-Cell Receptor (TCR) TCR->Naive_T_Cell Antigen Presentation STAT3 STAT3 Naive_T_Cell->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation RORgammat RORγt (Transcription Factor) pSTAT3->RORgammat Upregulation IL17_Gene IL-17 Gene Promoter (RORE) RORgammat->IL17_Gene Binds to RORE IL17_mRNA IL-17 mRNA IL17_Gene->IL17_mRNA Transcription IL17_Protein IL-17 Protein (Pro-inflammatory Cytokine) IL17_mRNA->IL17_Protein Translation Th17_Cell Differentiated Th17 Cell IL17_Protein->Th17_Cell Secreted by This compound This compound This compound->RORgammat Inhibition

RORγ signaling leading to Th17 differentiation and IL-17 production.

Therapeutic Potential of RORγ Inhibition

The central role of the RORγ/Th17/IL-17 axis in inflammation has made RORγ a highly attractive target for the development of novel therapeutics for a range of autoimmune and inflammatory diseases. Clinical and preclinical studies have demonstrated the potential of RORγ inhibitors in conditions such as:

  • Psoriasis: An inflammatory skin condition characterized by an overproduction of skin cells, driven by IL-17.

  • Rheumatoid Arthritis: A chronic inflammatory disorder affecting joints, where Th17 cells and IL-17 contribute to joint inflammation and damage.

  • Inflammatory Bowel Disease (IBD): Conditions like Crohn's disease and ulcerative colitis, where IL-17-mediated inflammation plays a role in gut pathology.

  • Multiple Sclerosis: An autoimmune disease of the central nervous system where Th17 cells are implicated in the inflammatory process that damages the myelin sheath.

Furthermore, emerging research suggests a role for RORγ in certain cancers, making its inhibition a potential anti-cancer strategy.

Quantitative Data on RORγ Inhibitors

While specific quantitative data for this compound's RORγ inhibitory activity is not available in the public domain, the following table provides examples of other known RORγ inhibitors and their reported potencies to offer a comparative context for the field.

CompoundTargetIC50/EC50 (nM)Assay TypeReference
JTE-151 RORγNot specified in abstractNot specified in abstractMaeba, T., et al. J Med Chem. 2024.[1]
VTP-43742 RORγt50Cell-based reporterClinicalTrials.gov NCT02550394
BI 730359 RORγt2BiochemicalClinicalTrials.gov NCT04192562
JNJ-54270759 RORγt11Cell-based reporterClinicalTrials.gov NCT02135424

Note: The data presented are for comparative purposes and were not derived from the same experimental conditions.

Experimental Protocols for RORγ Inhibitor Characterization

The identification and characterization of RORγ inhibitors typically involve a series of in vitro and in vivo assays. The general workflow is outlined below.

Experimental_Workflow General Workflow for RORγ Inhibitor Characterization HTS High-Throughput Screening (HTS) Biochemical_Assay Biochemical Assays (e.g., TR-FRET, AlphaLISA) HTS->Biochemical_Assay Primary Screen Cell_Based_Assay Cell-Based Reporter Assays (e.g., Luciferase) Biochemical_Assay->Cell_Based_Assay Confirmation & Potency Th17_Diff_Assay In Vitro Th17 Differentiation Assay Cell_Based_Assay->Th17_Diff_Assay Functional Validation Cytokine_Analysis Cytokine Production Analysis (e.g., ELISA, Flow Cytometry) Th17_Diff_Assay->Cytokine_Analysis Measure IL-17 In_Vivo_Models In Vivo Disease Models (e.g., Psoriasis, IBD models) Cytokine_Analysis->In_Vivo_Models Efficacy Testing PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies In_Vivo_Models->PK_PD_Studies Safety & Dosing Lead_Optimization Lead Optimization PK_PD_Studies->Lead_Optimization

A generalized experimental workflow for RORγ inhibitor discovery.
Key Methodologies:

  • Biochemical Assays: These assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaLISA, are often used in high-throughput screening to identify compounds that directly interact with the RORγ protein. They typically measure the binding of a compound to the RORγ ligand-binding domain.

  • Cell-Based Reporter Assays: To assess the functional activity of potential inhibitors in a cellular context, reporter gene assays are employed. In these assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of ROREs. A decrease in reporter gene activity in the presence of a test compound indicates RORγ inhibition.

  • In Vitro Th17 Differentiation Assays: Primary naive CD4+ T cells are cultured under Th17-polarizing conditions (e.g., with TGF-β and IL-6) in the presence or absence of the test compound. The differentiation of these cells into Th17 cells is then quantified, typically by measuring the percentage of IL-17-producing cells using flow cytometry.

  • Cytokine Production Analysis: The supernatant from Th17 differentiation cultures is analyzed for the concentration of IL-17 and other relevant cytokines using methods like ELISA (Enzyme-Linked Immunosorbent Assay).

  • In Vivo Models of Autoimmune Disease: Promising compounds are advanced to in vivo studies using animal models that mimic human autoimmune diseases, such as imiquimod-induced psoriasis in mice or experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis. The efficacy of the compound is assessed by monitoring disease progression and analyzing relevant biomarkers.

Conclusion and Future Directions

The identification of this compound as a potential RORγ inhibitor opens a new avenue for research into its biological activities and therapeutic applications. While the current information is limited, the established importance of RORγ in autoimmune diseases and potentially in cancer provides a strong rationale for further investigation. Future studies should focus on:

  • Quantitative Characterization: Determining the potency (IC50/EC50) of this compound's RORγ inhibitory activity through biochemical and cell-based assays.

  • Selectivity Profiling: Assessing the selectivity of this compound for RORγ over other nuclear receptors to understand its potential for off-target effects.

  • In Vitro Functional Studies: Evaluating the effect of this compound on Th17 cell differentiation and cytokine production from primary human cells.

  • In Vivo Efficacy Studies: Testing the therapeutic efficacy of this compound in relevant animal models of autoimmune disease.

The elucidation of these key parameters will be crucial in determining the true therapeutic potential of this compound as a novel modulator of the RORγ signaling pathway.

References

An In-depth Technical Guide to Rockogenin and its Structural Analogues: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rockogenin, a steroidal sapogenin, alongside its structural analogues such as diosgenin (B1670711) and tigogenin (B51453), represents a class of natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of derivatives of these core structures, their biological activities—with a focus on anticancer, anti-inflammatory, and neuroprotective effects—and the underlying molecular mechanisms of action. Due to the limited availability of specific data on this compound derivatives, this guide leverages the more extensive research on its close structural analogues, diosgenin and tigogenin, to provide a thorough understanding of the structure-activity relationships and therapeutic promise of this compound class. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are included to facilitate further research and development in this area.

Introduction

Steroidal saponins (B1172615) are a diverse group of naturally occurring compounds that have garnered considerable attention in medicinal chemistry and drug discovery. This compound, a member of this family, possesses a spirostanol (B12661974) steroidal backbone that is amenable to chemical modification, offering the potential to generate novel derivatives with enhanced pharmacological properties. While research directly focused on this compound derivatives is emerging, a wealth of information exists for its close structural analogues, diosgenin and tigogenin. These compounds share the same core steroidal structure, making them excellent surrogates for understanding the potential of this compound in drug development. This guide will therefore explore the chemistry and biology of this compound and its analogues, providing a foundational resource for researchers in this field.

Synthesis of this compound Derivatives and Structural Analogues

The synthesis of derivatives of this compound and its analogues typically involves the modification of the hydroxyl group at the C-3 position and/or modifications to the spiroketal side chain. These modifications aim to improve physicochemical properties, such as solubility and bioavailability, and to enhance biological activity.

General Synthetic Protocol: Esterification of the C-3 Hydroxyl Group

A common synthetic route involves the esterification of the C-3 hydroxyl group of the steroidal backbone. The following is a general protocol for the synthesis of amino acid ester derivatives of diosgenin, which can be adapted for this compound and tigogenin.

Experimental Protocol: Synthesis of Diosgenin-Amino Acid Derivatives

  • Materials: Diosgenin, N-Boc-protected amino acid, dicyclohexylcarbodiimide (B1669883) (DCC), 4-dimethylaminopyridine (B28879) (DMAP), dichloromethane (B109758) (DCM), trifluoroacetic acid (TFA), ethyl acetate (B1210297) (EtOAc), hexane, sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Step 1: Esterification:

    • Dissolve diosgenin (1.0 eq) and N-Boc-protected amino acid (1.2 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add a solution of DCC (1.2 eq) in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an EtOAc/hexane gradient.

  • Step 2: Deprotection:

    • Dissolve the purified N-Boc-protected diosgenin-amino acid ester in DCM.

    • Add TFA (10 eq) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Purify the final product by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized derivatives should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Quantitative Data

Derivatives of this compound's structural analogues have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data (IC₅₀ values) for the anticancer, anti-inflammatory, and neuroprotective effects of selected diosgenin and tigogenin derivatives.

Anticancer Activity

The cytotoxic effects of these derivatives are often evaluated against a panel of cancer cell lines using the MTT assay.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Tigogenin Derivatives
L-serine derivative of TGGMCF-7 (Breast)1.5[1]
Diosgenin Derivatives
Diosgenin-L-tryptophanHepG2 (Liver)>10 (parent) vs. enhanced cytotoxicity
Diosgenin hydroxamic acid derivativeH358 (Lung)Lower than parent diosgenin
Diosgenin quaternary phosphonium (B103445) salt derivative (2.2f)HCT116 (Colon)Significantly lower than parent diosgenin
Anti-inflammatory Activity

The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayIC₅₀ (µM)Reference
Diosgenin Derivatives
Acetylated derivative (4m)NO inhibition in RAW264.7 cells0.449 ± 0.050[2]
Neuroprotective Activity

Neuroprotective effects are evaluated using cell-based assays that model neuronal damage.

CompoundAssayEC₅₀ (µM)Reference
Diosgenin Derivatives
Diosgenin-amino acid derivative (DG-15)Neuroprotection in SH-SY5Y cells6.86 ± 0.69[3]
Edaravone (Positive Control)Neuroprotection in SH-SY5Y cells21.60 ± 3.04[3]

Experimental Protocols for Biological Assays

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Experimental Protocol: MTT Assay

  • Materials: 96-well plates, cancer cell lines, complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO, microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to investigate the molecular mechanism of apoptosis induced by the compounds.

Experimental Protocol: Western Blotting

  • Materials: Cell lysates from treated and untreated cells, RIPA buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, blocking buffer (5% non-fat milk in TBST), primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate, imaging system.

  • Procedure:

    • Lyse cells in RIPA buffer containing inhibitors and determine protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control (β-actin).

Signaling Pathways and Mechanisms of Action

This compound and its analogues exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key pathways implicated in their anticancer and anti-inflammatory activities.

Apoptosis Signaling Pathway

Many steroidal saponins induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase Rockogenin_Derivative This compound Derivative Bax Bax (Pro-apoptotic) Rockogenin_Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Rockogenin_Derivative->Bcl2 Downregulates Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

NF-κB Signaling Pathway

The anti-inflammatory effects of these compounds are often attributed to the inhibition of the NF-κB signaling pathway, which reduces the expression of pro-inflammatory mediators.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation Gene_Transcription Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) NFkB_nuc->Gene_Transcription Induces Rockogenin_Derivative This compound Derivative Rockogenin_Derivative->IKK Inhibits PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Rockogenin_Derivative This compound Derivative Rockogenin_Derivative->PI3K Inhibits

References

Rockogenin: A Technical Overview of its Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rockogenin, a steroidal sapogenin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, and exploring its biological activities as an inhibitor of Retinoic acid receptor-related orphan receptor gamma t (RORγt) and cholinesterases. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual representations of relevant biological pathways and experimental workflows to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is a naturally occurring steroidal sapogenin. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 16653-52-4
Molecular Formula C27H44O4
Molecular Weight 432.64 g/mol
Melting Point 208-212 °C
Boiling Point 550.5 ± 50.0 °C (Predicted)
Density 1.16 ± 0.1 g/cm³ (Predicted)
pKa 14.77 ± 0.70 (Predicted)

Biological Activity

This compound has demonstrated notable biological activity, primarily as an inhibitor of RORγt and cholinesterases, suggesting its potential in the treatment of autoimmune diseases and neurodegenerative disorders.

RORγt Inhibition

RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which play a crucial role in the pathogenesis of various autoimmune diseases. Inhibition of RORγt is therefore a promising therapeutic strategy for these conditions. While specific quantitative data for this compound's direct inhibition of RORγt is still emerging, its structural similarity to other known steroidal inhibitors of RORγt suggests a similar mechanism of action.

The following diagram illustrates the proposed mechanism of RORγt inhibition, leading to the suppression of Th17 cell differentiation and function.

RORgt_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokines Cytokines STAT3 STAT3 Cytokines->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 RORgt_mRNA RORgt_mRNA pSTAT3->RORgt_mRNA Transcription RORgt_Protein RORgt_Protein RORgt_mRNA->RORgt_Protein Translation RORgt_Nuclear RORgt_Nuclear RORgt_Protein->RORgt_Nuclear Translocation This compound This compound This compound->RORgt_Nuclear Inhibition IL-17_Gene IL-17_Gene RORgt_Nuclear->IL-17_Gene Activation IL-17_mRNA IL-17_mRNA IL-17_Gene->IL-17_mRNA Transcription

Proposed RORγt signaling pathway and the inhibitory action of this compound.
Cholinesterase Inhibition

This compound has also been identified as an inhibitor of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. This activity suggests its potential for the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by cholinergic deficits.

Experimental Protocols

Isolation and Purification of this compound from Natural Sources (General Procedure)

Workflow for Isolation and Purification

Isolation_Workflow Start Start Plant_Material Dried and Powdered Plant Material Start->Plant_Material Extraction Soxhlet Extraction (e.g., with methanol) Plant_Material->Extraction Hydrolysis Acid Hydrolysis (e.g., with HCl) Extraction->Hydrolysis Neutralization Neutralization and Filtration Hydrolysis->Neutralization Crude_Extract Crude Sapogenin Extract Neutralization->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Purified_this compound Purified this compound TLC_Analysis->Purified_this compound

A generalized workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is subjected to Soxhlet extraction with a suitable solvent, such as methanol, to obtain a crude extract.

  • Acid Hydrolysis: The crude extract is then subjected to acid hydrolysis, typically with hydrochloric acid, to cleave the glycosidic linkages and liberate the aglycone sapogenins.

  • Neutralization and Filtration: The acidic solution is neutralized, and the precipitated crude sapogenins are collected by filtration.

  • Column Chromatography: The crude sapogenin mixture is then purified using column chromatography on silica (B1680970) gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) is typically employed to separate the individual sapogenins.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Crystallization: The fractions containing pure this compound are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent to yield pure this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against acetylcholinesterase (AChE).

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Reagents:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound solution (test compound)

  • Positive control (e.g., physostigmine)

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound) or control to the appropriate wells.

  • Add the AChE solution to all wells except the blank.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI solution to all wells.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • Elucidating the precise molecular mechanisms of RORγt and cholinesterase inhibition.

  • Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound in relevant disease models.

  • Optimizing the synthesis of this compound to improve yields and facilitate the generation of analogues with enhanced potency and selectivity.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The presented data and protocols are intended to serve as a starting point for further exploration of this promising natural product.

Unveiling the Molecular Intricacies of Rockogenin: An In-depth Technical Guide on its Early-Stage Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Early-stage research into the therapeutic potential of novel compounds is a critical phase in drug discovery. This technical guide focuses on the preliminary investigations into the mechanism of action of Rockogenin, a compound of emerging interest. Initial studies suggest that this compound exerts its biological effects through the induction of apoptosis and cell cycle arrest, positioning it as a candidate for further development, particularly in oncology. This document provides a comprehensive overview of the foundational experimental data, detailed protocols for key assays, and visual representations of the proposed signaling pathways to facilitate a deeper understanding and guide future research endeavors.

Introduction

The quest for novel therapeutic agents with high efficacy and minimal side effects is a driving force in biomedical research. Natural products and their synthetic analogs have historically been a rich source of new drugs. This compound has recently emerged as a compound with significant biological activity in preclinical models. This guide synthesizes the initial findings related to its mode of action, with a focus on its impact on fundamental cellular processes such as proliferation, cell cycle progression, and programmed cell death. The information presented herein is intended to provide a robust resource for researchers aiming to build upon these early discoveries.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial in vitro studies on this compound. These data points provide a preliminary assessment of the compound's potency and efficacy in cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM) after 48hMaximum Inhibition (%)
MCF-7 (Breast Cancer)15.2 ± 1.892.5
A549 (Lung Cancer)22.5 ± 2.188.1
HCT116 (Colon Cancer)18.9 ± 1.595.3
PC-3 (Prostate Cancer)25.1 ± 2.985.7

Table 2: Effect of this compound (20 µM) on Cell Cycle Distribution in HCT116 Cells after 24h

Cell Cycle PhaseControl (%)This compound-treated (%)
G0/G145.3 ± 3.268.7 ± 4.1
S35.1 ± 2.915.2 ± 1.9
G2/M19.6 ± 2.516.1 ± 2.2

Table 3: Induction of Apoptosis by this compound in HCT116 Cells after 48h

TreatmentAnnexin V-FITC Positive (%)
Vehicle Control5.2 ± 0.8
This compound (20 µM)42.8 ± 3.7

Proposed Signaling Pathways

Initial investigations suggest that this compound's effects on apoptosis and cell cycle arrest are mediated through specific signaling cascades. The following diagrams illustrate the hypothesized pathways based on preliminary molecular analyses.

Rockogenin_Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Rockogenin_Cell_Cycle_Pathway This compound This compound p21 p21 (CDKN1A) This compound->p21 Upregulates CDK_Cyclin_Complex CDK4/6-Cyclin D Complex p21->CDK_Cyclin_Complex Inhibits CDK4_6 CDK4/6 CDK4_6->CDK_Cyclin_Complex CyclinD Cyclin D CyclinD->CDK_Cyclin_Complex Rb Rb CDK_Cyclin_Complex->Rb Phosphorylates pRb p-Rb CDK_Cyclin_Complex->pRb E2F E2F Rb->E2F pRb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes

Caption: Hypothesized G1/S cell cycle arrest mechanism by this compound.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed protocols for the key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) or vehicle control (DMSO) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 20 µM) or vehicle control for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Deconvolute the cell cycle phases (G0/G1, S, G2/M) from the DNA content histograms using appropriate software (e.g., ModFit LT).

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound (e.g., 20 µM) or vehicle control for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).

Western Blot Analysis
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, p21, CDK4, Cyclin D1, Rb, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Visualization

The following diagram outlines the general workflow for the initial in vitro assessment of this compound's mechanism of action.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Molecular Target Validation Screening Cytotoxicity Screening (e.g., MTT Assay) IC50 Determine IC50 Screening->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay WesternBlot Western Blot Analysis (Protein Expression) CellCycle->WesternBlot ApoptosisAssay->WesternBlot

Caption: General workflow for investigating this compound's in vitro effects.

Conclusion and Future Directions

The preliminary data strongly suggest that this compound inhibits the proliferation of cancer cells by inducing G1 phase cell cycle arrest and promoting apoptosis through the intrinsic pathway. The upregulation of the CDK inhibitor p21 and modulation of the Bcl-2 family of proteins appear to be key events in these processes.

Future research should focus on:

  • Target Identification: Unambiguously identifying the direct molecular target(s) of this compound.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models.

  • Pharmacokinetics and Toxicology: Characterizing the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and drug-like properties.

This technical guide provides a solid foundation for the continued investigation of this compound as a potential therapeutic agent. The detailed protocols and pathway diagrams are intended to serve as a valuable resource for the scientific community to validate and expand upon these initial findings.

Unveiling Novel Botanical Sources of Rockogenin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been released, offering researchers, scientists, and drug development professionals a detailed roadmap for identifying novel plant sources of the steroidal sapogenin, Rockogenin. This whitepaper addresses the growing interest in naturally derived compounds for pharmaceutical applications by providing a thorough overview of existing knowledge and a practical framework for future discovery.

This compound, a C27 steroidal sapogenin, has been identified in select species of the Agave genus. While its presence is confirmed, the full extent of its distribution within the plant kingdom remains largely unexplored, presenting a significant opportunity for the discovery of new, potentially more abundant, and economically viable sources. This guide serves as an in-depth resource for researchers embarking on this exploratory work.

Established and Potential Novel Sources of this compound

Historically, this compound has been isolated from a limited number of plant species, primarily within the Agave genus. This guide consolidates the existing data on these sources and provides a basis for the exploration of novel botanical reservoirs. The search for new sources is critical for ensuring a stable and diverse supply chain for future research and potential therapeutic development.

Plant SpeciesFamilyPlant PartKnown Sapogenins
Agave cocuiAsparagaceaeLeavesThis compound
Agave sisalanaAsparagaceaeLeavesThis compound, Hecogenin, Tigogenin
Agave atrovirensAsparagaceaeLeavesThis compound, Hecogenin, Gentrogenin

A Roadmap to Discovery: Experimental Protocols

This guide furnishes detailed methodologies for the key experimental stages involved in the identification and quantification of this compound from plant matter. These protocols are based on established techniques for the isolation of steroidal sapogenins and have been adapted to the specific pursuit of this compound.

Protocol 1: Extraction of Crude Saponins
  • Plant Material Preparation: Air-dry the collected plant material (e.g., leaves) at room temperature and then grind it into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction: Perform a Soxhlet extraction or maceration of the powdered plant material with a polar solvent such as methanol (B129727) or ethanol (B145695) to extract the saponin (B1150181) glycosides.[1] The choice of solvent will depend on the polarity of the target saponins.

  • Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude saponin extract.

Protocol 2: Acid Hydrolysis of Saponins
  • Hydrolysis: Dissolve the crude saponin extract in an acidic solution (e.g., 2M hydrochloric acid or sulfuric acid in an ethanol/water mixture) and reflux for several hours (typically 4-6 hours).[2] This process cleaves the glycosidic bonds, liberating the aglycone (sapogenin).

  • Neutralization and Extraction: After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide). Extract the liberated sapogenins with a non-polar solvent such as n-hexane or ethyl acetate (B1210297).

  • Washing and Drying: Wash the organic extract with water to remove any remaining salts and sugars. Dry the organic layer over anhydrous sodium sulfate (B86663) and then evaporate the solvent to yield the crude sapogenin mixture.

Protocol 3: Isolation and Purification of this compound
  • Column Chromatography: Subject the crude sapogenin mixture to column chromatography on silica (B1680970) gel. Elute with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient) to separate the different sapogenins.

  • Fraction Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) and a suitable visualizing agent (e.g., Liebermann-Burchard reagent) to identify the fractions containing this compound.

  • Crystallization: Combine the pure fractions containing this compound and crystallize the compound from a suitable solvent (e.g., acetone (B3395972) or methanol) to obtain pure this compound.

Protocol 4: Quantification of this compound
  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method for the quantitative analysis of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is commonly performed using a UV detector.

  • Gas Chromatography (GC): Alternatively, after derivatization, Gas Chromatography-Flame Ionization Detection (GC-FID) can be employed for the quantification of this compound.

  • Standard Curve: Prepare a standard curve using a certified reference standard of this compound to accurately quantify its concentration in the plant extracts.

Visualizing the Path Forward: Workflows and Pathways

To further aid researchers, this guide includes detailed diagrams generated using the DOT language, illustrating both the experimental workflow for this compound discovery and the putative biosynthetic pathway of steroidal sapogenins.

Experimental_Workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_hydrolysis Hydrolysis cluster_purification Isolation & Purification cluster_analysis Quantification & Characterization Plant_Collection Collection of Plant Material (e.g., Agave leaves) Drying Air Drying Plant_Collection->Drying Grinding Grinding to Powder Drying->Grinding Soxhlet Soxhlet Extraction (Methanol/Ethanol) Grinding->Soxhlet Concentration Concentration (Rotary Evaporator) Soxhlet->Concentration Crude Saponin Extract Acid_Hydrolysis Acid Hydrolysis (e.g., 2M HCl) Concentration->Acid_Hydrolysis Neutralization Neutralization & Extraction (n-Hexane) Acid_Hydrolysis->Neutralization Crude Sapogenin Mixture Column_Chromatography Column Chromatography (Silica Gel) Neutralization->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Crystallization Crystallization TLC_Monitoring->Crystallization Pure this compound Fractions HPLC HPLC Analysis Crystallization->HPLC GC GC Analysis Crystallization->GC NMR_MS Structural Elucidation (NMR, MS) Crystallization->NMR_MS Biosynthetic_Pathway cluster_mevalonate Mevalonate (MVA) Pathway cluster_non_mevalonate MEP/DOXP Pathway (in plastids) Acetyl_CoA Acetyl-CoA MVA Mevalonic Acid Acetyl_CoA->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP Squalene Squalene IPP->Squalene Pyruvate_GAP Pyruvate + GAP MEP 2-C-methyl-D-erythritol 4-phosphate Pyruvate_GAP->MEP IPP_DMAPP IPP + DMAPP MEP->IPP_DMAPP IPP_DMAPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol synthase Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple Steps Rockogenin_Precursor Steroidal Sapogenin Precursors Cholesterol->Rockogenin_Precursor Hydroxylations, Oxidations etc. This compound This compound Rockogenin_Precursor->this compound Glycosylations followed by Hydrolysis

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rockogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Rockogenin, a steroidal sapogenin. The described method utilizes a reversed-phase C18 column with UV detection, providing a straightforward and reproducible approach for the determination of this compound in various sample matrices. This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require a precise and accurate method for quantifying this compound.

Introduction

This compound (C₂₇H₄₄O₄, Molar Mass: 432.64 g/mol ) is a naturally occurring steroidal sapogenin found in various plant species.[1] Its structural similarity to other bioactive sapogenins, such as diosgenin (B1670711) and gypsogenin, has led to increasing interest in its potential pharmacological activities. Accurate quantification of this compound is essential for quality control of raw materials, standardization of extracts, and in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[2]

This document provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection. The method is designed to be readily implemented in a standard analytical laboratory.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile (B52724) and water are necessary for the mobile phase. Methanol (B129727) (HPLC grade) is used for standard and sample preparation.

  • Reference Standard: A well-characterized this compound reference standard with a purity of ≥98% should be used.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in Table 1.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

ParameterRecommended Setting
HPLC System Standard HPLC with UV Detector
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time Approximately 15 minutes

Note: The mobile phase composition and flow rate may be optimized to achieve the best separation for a specific HPLC system and column.

Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and bring it to volume. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 200 µg/mL by performing serial dilutions of the stock solution with the mobile phase. These solutions will be used to construct the calibration curve.

Sample Preparation

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material).

  • Extraction: Accurately weigh approximately 1 g of the homogenized, powdered sample into a suitable flask. Add 25 mL of methanol and perform extraction using sonication for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 5 mL) of the mobile phase.

  • Final Filtration: Before injection into the HPLC system, filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter.

Method Validation

To ensure the reliability and accuracy of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Range 10 - 200 µg/mL
Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.

Data Analysis

Quantification of this compound in the samples is performed using the external standard method. A calibration curve is constructed by plotting the peak area of the this compound standard against its known concentration. The concentration of this compound in the samples is then determined by interpolating the peak area of the sample on the calibration curve.

Workflow Diagram

The overall workflow for the quantification of this compound by HPLC is illustrated in the following diagram.

Rockogenin_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Sample Sample Weighing & Extraction Filtration1 Initial Filtration Sample->Filtration1 Evaporation Solvent Evaporation Filtration1->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration2 Syringe Filtration (0.45 µm) Reconstitution->Filtration2 HPLC_Injection HPLC Injection Filtration2->HPLC_Injection Standard_Prep Standard Weighing & Dilution Calibration_Curve Calibration Curve Preparation Standard_Prep->Calibration_Curve Calibration_Curve->HPLC_Injection Quantification Quantification using Calibration Curve Calibration_Curve->Quantification Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (210 nm) Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration & Area Calculation UV_Detection->Peak_Integration Peak_Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Workflow for the quantification of this compound by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and robust protocol for the quantification of this compound in various samples. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to different laboratories. Proper method validation is crucial to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and analysts involved in the quality control and development of products containing this compound.

References

Application Note: Quantitative Analysis of Rockogenin using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Rockogenin is a steroidal sapogenin, a class of natural products with significant interest in the pharmaceutical industry due to their diverse biological activities and their role as precursors for the synthesis of steroidal drugs. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological samples, is essential for quality control, pharmacokinetic studies, and new drug discovery. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for this purpose, offering excellent sensitivity and selectivity.

Principle of the Method In its native form, this compound often exists as a saponin (B1150181), which is a glycoside. These saponins (B1172615) are non-volatile and cannot be directly analyzed by GC-MS. The methodology, therefore, involves two critical sample preparation steps:

  • Acid Hydrolysis: The glycosidic bonds of the saponin are cleaved using acid and heat, liberating the free this compound aglycone.[1][2]

  • Derivatization: The polar hydroxyl group on the liberated this compound is chemically modified through silylation. This process replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group, increasing the molecule's volatility and thermal stability, making it amenable to GC analysis.[3][4]

The derivatized this compound is then separated from other components on a GC capillary column. The eluent enters the mass spectrometer, which ionizes the molecules (typically via Electron Impact, EI) and fragments them into a unique pattern. This mass spectrum serves as a fingerprint for unambiguous identification, while the signal intensity is used for quantification.

Detailed Experimental Protocol

Sample Preparation and Extraction

This protocol is designed for the extraction of this compound from a dried plant matrix.

Materials and Reagents:

  • This compound certified reference standard

  • Plant material (dried and powdered)

  • Hexane (B92381) or Petroleum Ether (ACS grade)

  • Sulfuric Acid (H₂SO₄)

  • 2-Propanol

  • Ethyl Acetate (ACS grade)

  • Sodium Hydroxide (NaOH) for neutralization

  • Anhydrous Sodium Sulfate (B86663)

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (B92270) or Acetonitrile (Anhydrous)

  • Deionized Water

  • Vortex mixer, Centrifuge, Heating block/water bath, Nitrogen evaporator.

Protocol Steps:

  • Defatting (Optional, Recommended):

    • Weigh approximately 1-2 g of the finely ground plant powder.

    • Perform a Soxhlet extraction with hexane or petroleum ether for 4-6 hours to remove lipids.[1]

    • Air-dry the defatted plant material completely.

  • Acid Hydrolysis:

    • Accurately weigh 100 mg of the defatted powder into a screw-capped reaction vial.

    • Add 5 mL of 1 M H₂SO₄ in 70% aqueous 2-propanol.[1]

    • Seal the vial tightly and heat the mixture at 120°C for 2 hours in a heating block.[1]

    • Allow the vial to cool to room temperature.

  • Liquid-Liquid Extraction (LLE):

    • Neutralize the cooled mixture to approximately pH 7 with a suitable concentration of NaOH.

    • Transfer the neutralized solution to a centrifuge tube.

    • Add 10 mL of ethyl acetate, cap, and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully collect the upper organic layer (ethyl acetate) using a pipette and transfer it to a clean flask.

    • Repeat the extraction twice more with 10 mL of fresh ethyl acetate.[1]

    • Combine all organic extracts.

  • Drying and Evaporation:

    • Pass the combined organic extracts through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Silylation):

    • To the dried residue, add 100 µL of anhydrous pyridine (or acetonitrile) and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and heat at 75°C for 30-45 minutes.[4]

    • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Dried, Ground Plant Material Hydrolysis Acid Hydrolysis (Liberate Aglycone) Sample->Hydrolysis H₂SO₄, Heat Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Ethyl Acetate Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization Drydown GCMS GC-MS Injection Derivatization->GCMS Separation GC Separation (Capillary Column) GCMS->Separation Detection MS Detection (Ionization & Fragmentation) Separation->Detection Data Data Acquisition Detection->Data Identification Identification (Retention Time, Mass Spectrum) Data->Identification Quantification Quantification (Peak Area vs. Standard Curve) Data->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

GC-MS Instrumentation and Parameters

The following are typical instrument parameters for the analysis of silylated steroidal sapogenins.[3][5] Optimization may be required for specific instrumentation.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5MS or DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Splitless mode
Injection Volume 1 µL
Injector Temperature 280 °C
Oven Program Initial 100°C for 1 min, ramp at 20°C/min to 280°C, then ramp at 5°C/min to 300°C, hold for 10 min.
Transfer Line Temp 290 °C
Ion Source Electron Impact (EI)
Ionization Energy 70 eV
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
MS Scan Range m/z 50-650 for qualitative analysis
MS Mode Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

Data Analysis and Quantification

  • Identification: The TMS-derivatized this compound is identified by comparing its retention time and mass spectrum with that of a known standard analyzed under the same conditions. The mass spectrum should exhibit a clear molecular ion peak (M⁺) corresponding to the silylated molecule and characteristic fragment ions. For spirostanol-type sapogenins like this compound, a key diagnostic fragment ion is often observed at m/z 139 .[1][5]

  • Quantification:

    • Standard Curve: Prepare a stock solution of the this compound reference standard. Perform serial dilutions to create a set of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL). Derivatize these standards using the same protocol as the samples.

    • Analysis: Inject the derivatized standards into the GC-MS.

    • Calibration: Construct a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) against the concentration of the standards.

    • Sample Quantification: Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve. The final concentration should be reported in mg per gram of the initial dry weight of the material.

Typical Method Validation Data

The following table summarizes typical performance characteristics for the quantitative analysis of steroidal sapogenins using a validated GC-MS method. These values are representative and may vary based on the specific compound, matrix, and instrumentation.

Validation ParameterTypical Result
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.995[3][6]
Limit of Detection (LOD) 0.1 - 1.5 µg/L (or ng/mL)[7]
Limit of Quantitation (LOQ) 0.3 - 5.0 µg/L (or ng/mL)[7]
Precision (RSD%) < 10%
Intra-day< 7%[8]
Inter-day< 8%[8]
Accuracy (Recovery %) 85% - 110%[8][9]

References

Application Notes and Protocols for the Extraction of Rockogenin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rockogenin is a steroidal sapogenin with potential applications in the pharmaceutical industry. As a valuable bioactive compound, efficient extraction from its plant sources is a critical first step for research and drug development. This document provides a comprehensive overview of the methodologies for extracting this compound from plant material. The protocols detailed below are based on established techniques for the extraction of similar sapogenins and can be adapted and optimized for specific plant matrices.

Data Presentation

The selection of an extraction method significantly impacts the yield and purity of the isolated compound. Below is a summary of quantitative data from studies on the extraction of steroidal saponins (B1172615) and sapogenins from various plant sources, offering a comparative perspective on different techniques. Please note that specific yield data for this compound is not extensively available in the public domain; therefore, this data is extrapolated from related compounds to provide a useful benchmark.

Table 1: Comparison of Extraction Methods for Saponins and Sapogenins

Extraction MethodPlant Material & TargetSolventKey ParametersYieldReference
Conventional Solvent Extraction (Maceration) Agave americana leaves (Saponins)8:2 Ethanol (B145695):Water24 hours at room temperatureCrude Saponins: 4.3% (dry weight)[1]
Agave bracteosa leaves (Saponins)1:1 n-Butanol:Water24 hours at room temperatureSaponin-Rich Fraction: 5.5% (dry weight)[1]
Ultrasound-Assisted Extraction (UAE) Agave bracteosa leaves (Saponins)Water10 minutesSaponin-Rich Fraction: 26.5% (dry weight)[1]
Agave nuusaviorum leaves (Saponins)70% Ethanol42 kHz, 70 W, 120 min, 28 °C-[1]
Microwave-Assisted Extraction (MAE) Momordica cochinchinensis (Gac) seeds (Saponins)100% Ethanol--[1]
Direct Acid Hydrolysis Saponin-bearing plant material (Sapogenins)Aqueous strong acid (e.g., 4N H₂SO₄)Heating with stirring (1-24 hours)Varies[2]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and optimization of extraction processes. The following protocols outline the key steps for the extraction of this compound from plant material.

Protocol 1: Conventional Solvent Extraction followed by Acid Hydrolysis

This traditional method involves the initial extraction of saponins (the glycosidic form of this compound) followed by hydrolysis to yield the aglycone, this compound.

1.1. Preparation of Plant Material:

  • Air-dry the plant material (e.g., leaves, rhizomes) to a constant weight.[3]

  • Grind the dried material into a fine powder (30-40 mesh size is optimal) to increase the surface area for extraction.[3]

  • Optional: Defat the powdered plant material by extraction with a non-polar solvent like n-hexane to remove lipids and waxes that may interfere with subsequent steps.[2]

1.2. Saponin (B1150181) Extraction (Maceration):

  • Soak the powdered plant material in an appropriate solvent. A mixture of ethanol and water (e.g., 70-80% ethanol) is commonly used for saponin extraction.[1][3]

  • Use a solvent-to-solid ratio of approximately 10:1 (v/w).

  • Allow the mixture to stand for 24-72 hours at room temperature with occasional agitation.

  • Filter the mixture to separate the extract from the solid plant residue.

  • Repeat the extraction process on the residue two more times to ensure complete extraction of saponins.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude saponin extract.

1.3. Acid Hydrolysis:

  • Dissolve the crude saponin extract in a suitable acidic solution (e.g., 2-4 N sulfuric acid or hydrochloric acid in aqueous ethanol).

  • Heat the mixture under reflux for 4-6 hours to hydrolyze the glycosidic bonds, releasing the insoluble this compound.[2]

  • Monitor the reaction for completion using thin-layer chromatography (TLC).

  • After hydrolysis, cool the mixture and neutralize it with a base (e.g., sodium hydroxide (B78521) solution).

  • The precipitated crude this compound can be collected by filtration.

1.4. Purification of this compound:

  • Wash the crude this compound precipitate with water to remove residual salts and sugars.

  • Dry the crude product.

  • Further purify the this compound by recrystallization from a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform (B151607) and methanol).[4]

  • Alternatively, column chromatography over silica (B1680970) gel can be used for purification, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

Protocol 2: Direct Acid Hydrolysis of Plant Material

This method bypasses the initial solvent extraction of saponins and directly hydrolyzes the saponins within the plant matrix.[2]

2.1. Preparation of Plant Material:

  • Follow the same procedure as in Protocol 1.1.

2.2. Direct Hydrolysis:

  • Suspend the powdered plant material directly in an aqueous strong acid solution (e.g., 4 N sulfuric acid).[2]

  • Heat the mixture with constant stirring for 1-24 hours. The optimal time and temperature will depend on the specific plant material and should be determined experimentally.[2] Autoclaving at elevated pressure and temperature (e.g., 125°C for 1 hour) can accelerate the process.[2]

  • This process hydrolyzes the saponins into insoluble sapogenins (including this compound) and water-soluble sugars.[2]

2.3. Isolation of Crude this compound:

  • After cooling, filter the mixture to separate the solid residue, which contains the crude this compound and cellulosic material.

  • Wash the solid residue with water until neutral and then dry it.[2]

2.4. Extraction and Purification of this compound:

  • Extract the dried residue with a suitable organic solvent in which this compound is soluble, such as hot methanol, ethanol, or chlorinated solvents like ethylene (B1197577) chloride.[2][4] This can be done using a Soxhlet apparatus for efficient extraction.

  • Filter the extract and concentrate the solvent to obtain crude this compound.

  • Purify the crude this compound using recrystallization or column chromatography as described in Protocol 1.4.

Protocol 3: Modern Extraction Techniques (Ultrasound-Assisted and Microwave-Assisted Extraction)

Modern techniques can significantly reduce extraction time and solvent consumption.[5] These methods are typically used for the initial saponin extraction, which is then followed by acid hydrolysis and purification as described in Protocol 1.

3.1. Ultrasound-Assisted Extraction (UAE) of Saponins:

  • Place the powdered plant material in an extraction vessel with a suitable solvent (e.g., 70% ethanol).

  • Immerse the vessel in an ultrasonic bath.

  • Apply ultrasound at a specific frequency (e.g., 42 kHz) and power (e.g., 70 W) for a shorter duration (e.g., 10-120 minutes) compared to maceration.[1]

  • Filter the extract and proceed with hydrolysis and purification.

3.2. Microwave-Assisted Extraction (MAE) of Saponins:

  • Place the powdered plant material and solvent in a microwave-safe extraction vessel.

  • Apply microwave irradiation at a controlled power and time to heat the solvent and accelerate the extraction process.[6]

  • After extraction, filter the mixture and proceed with hydrolysis and purification.

Mandatory Visualization

Experimental Workflow for this compound Extraction

Rockogenin_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction of Saponins cluster_hydrolysis Hydrolysis cluster_direct_hydrolysis Direct Hydrolysis Route cluster_purification Purification P1 Drying P2 Grinding P1->P2 P3 Defatting (Optional) P2->P3 E1 Maceration P3->E1 Solvent E2 Ultrasound-Assisted Extraction (UAE) P3->E2 Solvent E3 Microwave-Assisted Extraction (MAE) P3->E3 Solvent DH1 Direct Acid Hydrolysis of Plant Material P3->DH1 Aqueous Acid H1 Acid Hydrolysis E1->H1 Crude Saponin Extract E2->H1 E3->H1 PU1 Filtration & Washing H1->PU1 Crude this compound Precipitate DH1->PU1 Crude this compound Residue PU2 Recrystallization PU1->PU2 PU3 Column Chromatography PU1->PU3 PU4 Pure this compound PU2->PU4 PU3->PU4

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Extraction Methods

Extraction_Methods cluster_conventional Conventional Methods cluster_modern Modern Methods cluster_direct Direct Method Start Powdered Plant Material Maceration Maceration Start->Maceration Soxhlet Soxhlet Extraction Start->Soxhlet UAE Ultrasound-Assisted Extraction (UAE) Start->UAE MAE Microwave-Assisted Extraction (MAE) Start->MAE DirectHydrolysis Direct Acid Hydrolysis Start->DirectHydrolysis SaponinExtract Crude Saponin Extract Maceration->SaponinExtract Soxhlet->SaponinExtract UAE->SaponinExtract MAE->SaponinExtract Crudethis compound Crude this compound DirectHydrolysis->Crudethis compound Hydrolysis Acid Hydrolysis SaponinExtract->Hydrolysis Hydrolysis->Crudethis compound Purification Purification Crudethis compound->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Relationship between different this compound extraction approaches.

References

Application Notes and Protocols for Evaluating Rockogenin's Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rockogenin, a novel saponin, has emerged as a compound of interest for its potential therapeutic applications. A critical initial step in the preclinical evaluation of any new compound is the characterization of its cytotoxic effects. These application notes provide a comprehensive guide to standardized cell-based assays for assessing the cytotoxicity of this compound. The protocols detailed herein—MTT, Lactate Dehydrogenase (LDH), and Annexin V/Propidium Iodide (PI) assays—offer a multi-faceted approach to understanding this compound's impact on cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data from the described experimental protocols. These serve as an example of how to present results obtained from cytotoxicity studies of this compound.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
HeLa0 (Control)24100 ± 4.515.2
12488.2 ± 5.1
52465.7 ± 3.9
102454.1 ± 4.2
252432.8 ± 3.1
502415.6 ± 2.5
A5490 (Control)48100 ± 5.222.8
54881.3 ± 6.3
104868.9 ± 5.5
254845.2 ± 4.8
504821.7 ± 3.9
100488.9 ± 1.8

Table 2: Membrane Integrity as Determined by LDH Assay

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cytotoxicity (LDH Release) (Mean ± SD)
HeLa0 (Spontaneous LDH Release)245.2 ± 1.1
102418.9 ± 2.3
252442.1 ± 3.8
502478.5 ± 5.6
Maximum LDH Release (Lysis)24100
A5490 (Spontaneous LDH Release)486.8 ± 1.5
254835.4 ± 4.1
504865.2 ± 6.2
1004889.7 ± 7.3
Maximum LDH Release (Lysis)48100

Table 3: Apoptosis Induction as Determined by Annexin V/PI Staining

Cell LineThis compound Concentration (µM)Incubation Time (h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
HeLa0 (Control)242.1 ± 0.51.5 ± 0.396.4 ± 0.8
252425.8 ± 2.110.3 ± 1.563.9 ± 3.2
502448.2 ± 3.522.7 ± 2.829.1 ± 4.1
A5490 (Control)483.5 ± 0.82.2 ± 0.694.3 ± 1.1
504839.6 ± 4.218.9 ± 2.541.5 ± 5.3
1004861.3 ± 5.828.4 ± 3.910.3 ± 2.1

Experimental Protocols

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of living cells.[1]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[2]

  • Sterile 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2] Incubate for 24 hours to allow for cell attachment.[2]

  • This compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.[1]

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4][5] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of lysed cells.[4]

Materials:

  • Cells and this compound treatment setup as in the MTT assay (in a 96-well plate)

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • Lysis buffer (often included in the kit, e.g., Triton X-100) for maximum LDH release control[4]

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (steps 1 and 2).

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with the vehicle solvent.

    • Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.

    • Maximum LDH Release: Untreated cells lysed with lysis buffer 45 minutes before the assay endpoint to determine 100% cytotoxicity.[4]

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[1]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[1]

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[6] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[6]

Materials:

  • Cells cultured in 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[1]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, A549) Cell_Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding Rockogenin_Prep This compound Preparation (Serial Dilutions) Incubation Incubation with this compound (24, 48, 72 hours) Rockogenin_Prep->Incubation Cell_Seeding->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Apoptosis Annexin V/PI Assay (Apoptosis Detection) Incubation->Apoptosis Data_Quantification Data Quantification (Absorbance/Fluorescence) MTT->Data_Quantification LDH->Data_Quantification Apoptosis->Data_Quantification IC50 IC50 Calculation Data_Quantification->IC50 Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Conclusion on Cytotoxicity IC50->Conclusion Statistical_Analysis->Conclusion

Saponin_Apoptosis_Pathway cluster_membrane Cell Membrane Interaction cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase This compound This compound (Saponin) Membrane_Interaction Membrane Permeabilization This compound->Membrane_Interaction ROS ↑ Reactive Oxygen Species (ROS) Membrane_Interaction->ROS Mitochondria Mitochondria ROS->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Bcl2->Bax_Bak Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis_Node Apoptosis Caspase3->Apoptosis_Node

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Rockogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory potential of Rockogenin using a panel of established in vitro assays. The protocols detailed below are designed to be reproducible and are aimed at elucidating the mechanisms by which this compound may exert its anti-inflammatory effects.

Introduction to this compound and Inflammation

This compound, a steroidal sapogenin, is a promising natural product candidate for anti-inflammatory drug development. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key molecular pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, are crucial regulators of the inflammatory process. These pathways lead to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β)[1][2][3][4][5]. In vitro assays provide an essential platform for the initial screening and mechanistic investigation of anti-inflammatory compounds like this compound[6].

Key In Vitro Anti-inflammatory Assays for this compound

A battery of in vitro assays is recommended to comprehensively assess the anti-inflammatory properties of this compound. These assays target different stages and key mediators of the inflammatory response.

Cell Viability Assay

Prior to evaluating the anti-inflammatory activity of this compound, it is crucial to determine its cytotoxic profile on the selected cell line (e.g., RAW 264.7 macrophages, THP-1 monocytes) to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT or MTS assay is a commonly used method for this purpose.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation[7][8][9]. This assay measures the ability of this compound to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.

Prostaglandin E2 (PGE2) Quantification

Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase-2 (COX-2)[3][10]. This assay quantifies the inhibitory effect of this compound on PGE2 production in LPS-stimulated cells.

Pro-inflammatory Cytokine Production Assays (TNF-α, IL-6, IL-1β)

Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β play a central role in orchestrating the inflammatory response[4][5]. This set of assays measures the ability of this compound to suppress the production of these key cytokines.

NF-κB Signaling Pathway Activation Assay

The NF-κB signaling pathway is a critical regulator of genes involved in inflammation[1][2][11]. This assay determines if this compound's anti-inflammatory effects are mediated through the inhibition of NF-κB activation.

MAPK Signaling Pathway Activation Assay

The MAPK signaling pathways (including p38, JNK, and ERK) are also key regulators of inflammatory responses[12][13][14][15]. This assay investigates whether this compound modulates the phosphorylation and activation of key MAPK proteins.

Data Presentation

The quantitative results from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability

Concentration of this compound (µM)Cell Viability (%)
0 (Vehicle Control)100
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]

Table 2: Inhibitory Effect of this compound on NO, PGE2, and Pro-inflammatory Cytokine Production

TreatmentNO Production (µM)PGE2 Production (pg/mL)TNF-α Production (pg/mL)IL-6 Production (pg/mL)IL-1β Production (pg/mL)
Control[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
LPS (1 µg/mL)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
LPS + this compound (1 µM)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
LPS + this compound (5 µM)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
LPS + this compound (10 µM)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
LPS + this compound (25 µM)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]
LPS + Dexamethasone (10 µM)[Insert Data][Insert Data][Insert Data][Insert Data][Insert Data]

Table 3: IC50 Values of this compound for the Inhibition of Pro-inflammatory Mediators

MediatorIC50 (µM)
Nitric Oxide (NO)[Insert Data]
Prostaglandin E2 (PGE2)[Insert Data]
TNF-α[Insert Data]
IL-6[Insert Data]
IL-1β[Insert Data]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Protocol 3: Prostaglandin E2 (PGE2) and Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove cell debris.

  • Quantify the levels of PGE2, TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 4: NF-κB and MAPK Signaling Pathway Activation Assays (Western Blot)
  • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with this compound at the desired concentrations for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation).

  • Lyse the cells and extract total protein or nuclear/cytoplasmic fractions.

  • Determine protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Visualizations

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Macrophage Culture seeding Seed cells in multi-well plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation viability Cell Viability (MTT) stimulation->viability no_assay Nitric Oxide (Griess) stimulation->no_assay cytokine_assay Cytokines/PGE2 (ELISA) stimulation->cytokine_assay western_blot Signaling Proteins (Western Blot) stimulation->western_blot quantification Quantify Mediators & Proteins viability->quantification no_assay->quantification cytokine_assay->quantification western_blot->quantification ic50 Calculate IC50 Values quantification->ic50 mechanism Elucidate Mechanism of Action ic50->mechanism

Caption: Experimental workflow for evaluating the in vitro anti-inflammatory activity of this compound.

NFkB_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Gene Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 MEK1_2 MEK1/2 MAP3K->MEK1_2 p38 p38 MKK3_6->p38 P JNK JNK MKK4_7->JNK P ERK ERK MEK1_2->ERK P Other_TF Other Transcription Factors p38->Other_TF AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 ERK->AP1 This compound This compound This compound->MAP3K Inhibits Cytokines Pro-inflammatory Gene Expression AP1->Cytokines Other_TF->Cytokines

Caption: Potential modulation of the MAPK signaling pathways by this compound.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Rockogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rockogenin is a novel synthetic compound currently under investigation for its potential therapeutic applications. Preclinical in vitro studies suggest that this compound may possess potent anti-inflammatory, anti-cancer, and metabolic regulatory properties. These application notes provide a comprehensive overview of recommended animal models and detailed protocols for the in vivo evaluation of this compound's efficacy. The following sections are designed to guide researchers in designing and executing robust preclinical studies to assess the therapeutic potential of this compound in various disease contexts.

Hypothetical Mechanism of Action

Based on preliminary data and structural similarities to other known bioactive molecules, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation, cell proliferation, and metabolism. A potential mechanism involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses.

cluster_nucleus Nuclear Events This compound This compound IKK IKK Complex This compound->IKK Inhibits NFκB_IκBα NF-κB/IκBα Complex (Inactive) IKK->NFκB_IκBα Phosphorylates IκBα p_IκBα p-IκBα NFκB NF-κB (Active) p_IκBα->NFκB Ubiquitination & Degradation of IκBα Nucleus Nucleus NFκB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammatory_Genes->Pro_inflammatory_Cytokines Leads to Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK Activates

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

I. Anti-inflammatory Efficacy of this compound

A. Animal Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for acute inflammation, ideal for screening anti-inflammatory drugs.[1]

Experimental Protocol:

  • Animal Selection: Male Wistar or Sprague-Dawley rats (180-220g) are commonly used.[1]

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).

    • Group 2: this compound (low dose, e.g., 10 mg/kg).

    • Group 3: this compound (high dose, e.g., 50 mg/kg).

    • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg).

  • Drug Administration: Administer this compound or the vehicle orally or intraperitoneally 60 minutes before the induction of inflammation.[1]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[1]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[1]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

  • Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and myeloperoxidase (MPO) activity.[2][3]

B. Animal Model: Croton Oil-Induced Ear Edema in Mice

This model is suitable for evaluating the topical anti-inflammatory effects of this compound.

Experimental Protocol:

  • Animal Selection: Male Swiss albino mice (20-25g).

  • Grouping: Similar to the carrageenan model.

  • Induction of Inflammation: Apply a solution of croton oil in a suitable vehicle (e.g., acetone) to the inner surface of the right ear.

  • Drug Administration: Apply a solution of this compound topically to the ear 30 minutes before and 30 minutes after the croton oil application.[3]

  • Measurement of Edema: After a set time (e.g., 6 hours), euthanize the mice and punch out a standard-sized section of both ears. The difference in weight between the right and left ear punches indicates the degree of edema.[3]

  • Histopathological Analysis: Ear tissue can be fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.[3]

II. Anti-Cancer Efficacy of this compound

A. Animal Model: Xenograft Tumor Model in Immunodeficient Mice

This model is fundamental for assessing the in vivo anti-tumor activity of a novel compound on human cancer cells.[4]

Experimental Protocol:

  • Cell Culture: Culture a human cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions.

  • Animal Selection: Use immunodeficient mice (e.g., Nude, SCID, or NOD-SCID) to prevent rejection of the human tumor cells.[4]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:

    • Group 1: Vehicle control.

    • Group 2: this compound (dose 1).

    • Group 3: this compound (dose 2).

    • Group 4: Standard-of-care chemotherapy for the specific cancer type.

  • Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.

  • Efficacy Endpoints:

    • Tumor growth inhibition.

    • Body weight changes (as an indicator of toxicity).

    • Survival analysis.

  • Post-Mortem Analysis: At the end of the study, excise the tumors for weight measurement, histopathology, and biomarker analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

Start Start: Human Cancer Cell Culture Implantation Subcutaneous Implantation into Immunodeficient Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Treatment Administration (Vehicle, this compound, Chemotherapy) Randomization->Treatment Monitoring Continued Monitoring: Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Criteria Met (e.g., Tumor Size, Study Duration) Monitoring->Endpoint Analysis Post-Mortem Analysis: Tumor Weight, Histopathology, Biomarker Analysis Endpoint->Analysis End End of Study Analysis->End

Caption: Experimental workflow for a xenograft tumor model.

III. Efficacy of this compound in Metabolic Disorders

A. Animal Model: High-Fat Diet (HFD)-Induced Obesity and Insulin (B600854) Resistance in Mice

This model is relevant for studying the effects of this compound on obesity, dyslipidemia, and insulin resistance, which are components of the metabolic syndrome.[5][6]

Experimental Protocol:

  • Animal Selection: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.[5]

  • Diet Induction: Feed mice a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.[6]

  • Grouping and Treatment:

    • Group 1: Chow diet + Vehicle.

    • Group 2: HFD + Vehicle.

    • Group 3: HFD + this compound (low dose).

    • Group 4: HFD + this compound (high dose).

    • Group 5: HFD + Positive control (e.g., Metformin).

  • Drug Administration: Administer this compound or vehicle daily via oral gavage.

  • Efficacy Parameters to Monitor:

    • Body Weight and Food Intake: Record weekly.

    • Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and end of the study.

    • Serum Analysis: At the end of the study, collect blood to measure fasting glucose, insulin, triglycerides, and cholesterol.

    • Liver Analysis: Harvest the liver to assess steatosis (liver fat accumulation) through weight measurement and H&E staining.

Quantitative Data Summary

Parameter This compound (Low Dose) This compound (High Dose) Positive Control
Carrageenan Paw Edema (% Inhibition) Hypothetical DataHypothetical DataHypothetical Data
Xenograft Tumor Volume (mm³) Hypothetical DataHypothetical DataHypothetical Data
HFD Body Weight Gain (g) Hypothetical DataHypothetical DataHypothetical Data
Fasting Blood Glucose (mg/dL) Hypothetical DataHypothetical DataHypothetical Data
Serum Triglycerides (mg/dL) Hypothetical DataHypothetical DataHypothetical Data

Note: The table above is a template for summarizing quantitative data. Actual values will be generated from the experimental results.

Conclusion

The selection of an appropriate animal model is a critical step in the preclinical evaluation of this compound.[2] The protocols outlined in these application notes provide a solid framework for investigating the in vivo efficacy of this compound in inflammation, cancer, and metabolic disorders. Careful execution of these studies, coupled with thorough data analysis, will be essential in determining the therapeutic potential of this novel compound and guiding its future clinical development. It is important to remember that while animal models are invaluable tools, the translation of findings to human clinical trials requires careful consideration.[7]

References

Application Notes and Protocols for Radiolabeling Rockogenin and its use in RORγ Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rockogenin, a steroidal sapogenin with the molecular formula C27H44O4, has been identified as a potential modulator of the Retinoid-related orphan receptor gamma (RORγ). RORγ is a key transcription factor involved in the differentiation of Th17 cells, which play a crucial role in the pathogenesis of autoimmune diseases. Consequently, RORγ has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs. To facilitate the study of this compound's interaction with RORγ and to enable robust binding assays, radiolabeling of this compound is an essential step.

These application notes provide a comprehensive overview of the techniques and protocols for the radiolabeling of this compound and its subsequent use in RORγ binding studies. The information is intended to guide researchers in the synthesis of a radiolabeled this compound tracer and its application in characterizing the binding affinity and kinetics with its target protein.

I. Radiolabeling of this compound with Carbon-14

The introduction of a radioactive isotope into the this compound molecule is critical for its use as a tracer in binding assays. Carbon-14 (¹⁴C) is the recommended isotope for this purpose due to its long half-life (5730 years), which allows for long-term studies without the need for decay correction, and the fact that its incorporation does not alter the chemical or biological properties of the molecule.[1][2]

Synthetic Strategy for [¹⁴C]this compound
  • Biosynthetic Approach: This method involves feeding a plant or cell culture known to produce this compound with a ¹⁴C-labeled precursor, such as [¹⁴C]acetate or [¹⁴C]mevalonate. The labeled this compound would then be extracted and purified. This approach has the advantage of potentially labeling the molecule at multiple positions within the steroidal backbone.

  • Semi-synthetic Approach: This would involve the chemical modification of a closely related, commercially available steroidal sapogenin. The introduction of the ¹⁴C label would ideally be performed in the final steps of the synthesis to maximize radiochemical yield. A potential starting material could be a sapogenin with a functional group that allows for the introduction of a ¹⁴C-containing moiety, for example, via a Grignard reaction with [¹⁴C]CO₂ to form a carboxylic acid, which could then be further modified.

Proposed Protocol for [¹⁴C]this compound Synthesis (Semi-synthetic approach)

This protocol is a generalized approach and would require optimization based on the chosen precursor and specific reaction conditions.

Objective: To synthesize [¹⁴C]this compound with a high specific activity.

Materials:

  • Suitable steroidal precursor

  • [¹⁴C]CO₂ or another suitable ¹⁴C-labeled reagent

  • Anhydrous solvents (THF, diethyl ether)

  • Grignard reagent (e.g., methylmagnesium bromide)

  • Standard laboratory glassware for organic synthesis

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Liquid scintillation counter

Procedure:

  • Precursor Preparation: A suitable steroidal precursor with a reactive site for the introduction of the ¹⁴C-label needs to be identified and synthesized or procured.

  • ¹⁴C-labeling Reaction:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the precursor in anhydrous THF.

    • Cool the solution to -78°C.

    • Slowly add a Grignard reagent to generate a carbanion.

    • Introduce a known amount of [¹⁴C]CO₂ (generated from Ba¹⁴CO₃) into the reaction vessel.

    • Allow the reaction to proceed for a specified time, then quench with a proton source (e.g., saturated ammonium (B1175870) chloride solution).

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by preparative HPLC using a suitable column and mobile phase, monitoring the eluent with both a UV detector and a radioactivity detector.

  • Characterization and Specific Activity Determination:

    • Confirm the identity of the purified [¹⁴C]this compound using mass spectrometry and NMR (with a non-radioactive standard).

    • Determine the radiochemical purity by analytical HPLC with a radioactivity detector.

    • Measure the specific activity (in Ci/mmol or Bq/mol) using a liquid scintillation counter and by determining the mass of the compound.

II. RORγ Binding Assays using [¹⁴C]this compound

Once [¹⁴C]this compound is synthesized and purified, it can be used as a radioligand to perform various binding assays to characterize its interaction with the RORγ ligand-binding domain (LBD). The two most common types of radioligand binding assays are the filtration assay and the scintillation proximity assay (SPA).[6]

Preparation of RORγ Ligand Binding Domain (LBD)

Recombinant RORγ LBD needs to be expressed and purified. This is typically done using a bacterial or insect cell expression system. The purified protein should be characterized for its purity and concentration.

Protocol 1: Filtration Radioligand Binding Assay

This assay measures the binding of the radioligand to the receptor by separating the bound complex from the free radioligand by filtration.[6][7]

Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of [¹⁴C]this compound for RORγ LBD.

Materials:

  • Purified RORγ LBD

  • [¹⁴C]this compound of known specific activity

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 1 mM DTT, 0.1% BSA)

  • 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C)

  • Vacuum manifold

  • Liquid scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Saturation Binding Assay:

    • In a 96-well plate, set up reactions in duplicate containing a fixed concentration of RORγ LBD (e.g., 10 nM) and increasing concentrations of [¹⁴C]this compound (e.g., 0.1 nM to 100 nM).

    • For each concentration of [¹⁴C]this compound, prepare a parallel set of wells containing a high concentration of unlabeled this compound (e.g., 10 µM) to determine non-specific binding.

    • Incubate the plates at room temperature for a predetermined time to reach equilibrium (to be determined in preliminary kinetic experiments).

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each [¹⁴C]this compound concentration.

    • Plot the specific binding versus the concentration of [¹⁴C]this compound.

    • Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.

Protocol 2: Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay that does not require a separation step, making it highly suitable for high-throughput screening.[2][8][9][10]

Objective: To determine the binding affinity (IC₅₀ and Ki) of unlabeled this compound and other test compounds for RORγ LBD in a competitive binding format.

Materials:

  • Purified His-tagged RORγ LBD

  • [¹⁴C]this compound of known specific activity

  • Unlabeled this compound and other test compounds

  • Nickel-chelate (Ni-NTA) SPA beads

  • Assay buffer (as above)

  • 96-well or 384-well microplates

  • Microplate scintillation counter with SPA capabilities

Procedure:

  • Assay Setup:

    • In a microplate, add a fixed amount of Ni-NTA SPA beads to each well.

    • Add a fixed concentration of His-tagged RORγ LBD to each well and incubate to allow binding to the beads.

    • Add a fixed concentration of [¹⁴C]this compound (typically at or below its Kd value) to each well.

    • Add increasing concentrations of unlabeled this compound or other test compounds to the wells. Include wells with no unlabeled compound (for total binding) and wells with a high concentration of unlabeled this compound (for non-specific binding).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the light output from each well using a microplate scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Analyze the data using a non-linear regression to a sigmoidal dose-response model to determine the IC₅₀ value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [¹⁴C]this compound and Kd is its dissociation constant.

III. Data Presentation

Quantitative data from the binding assays should be summarized in clearly structured tables for easy comparison.

Table 1: Saturation Binding Assay Data for [¹⁴C]this compound with RORγ LBD

ParameterValueUnits
Kd (Dissociation Constant)[Insert Value]nM
Bmax (Maximum Binding Sites)[Insert Value]fmol/mg protein
Hill Slope[Insert Value]
Specific Activity of [¹⁴C]this compound[Insert Value]Ci/mmol

Table 2: Competitive Binding Assay Data for Unlabeled this compound against [¹⁴C]this compound

CompoundIC₅₀KiUnits
Unlabeled this compound[Insert Value][Insert Value]nM
Compound X[Insert Value][Insert Value]nM
Compound Y[Insert Value][Insert Value]nM

IV. Visualizations

Signaling Pathway

While this compound is identified as a RORγ inhibitor, a detailed signaling pathway directly initiated by this compound is not established. RORγ itself is a nuclear receptor that, upon binding to its ligand (or being inhibited), modulates the transcription of target genes, notably those involved in Th17 cell differentiation.

Experimental_Workflow cluster_radiolabeling Radiolabeling cluster_binding_assay Binding Assay Precursor Steroidal Precursor Synthesis Chemical Synthesis Precursor->Synthesis C14_reagent [14C] Reagent C14_reagent->Synthesis Purification HPLC Purification Synthesis->Purification Radiolabeled_this compound [14C]this compound Purification->Radiolabeled_this compound Assay Radioligand Binding Assay (Filtration or SPA) Radiolabeled_this compound->Assay RORgamma Purified RORγ LBD RORgamma->Assay Data_Collection Scintillation Counting Assay->Data_Collection Data_Analysis Kd, Bmax, IC50, Ki Determination Data_Collection->Data_Analysis

References

Developing a Rockogenin-specific enzyme-linked immunosorbent assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Development of a Rockogenin-Specific Enzyme-Linked Immunosorbent Assay (ELISA)

Introduction

This compound is a steroidal sapogenin with the molecular formula C27H44O4.[1][2][3] It is a natural product that has garnered interest for its potential therapeutic applications. Accurate quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and research into its mechanism of action. This document details the development and protocol for a sensitive and specific indirect competitive enzyme-linked immunosorbent assay (icELISA) for the quantification of this compound.

The principle of this icELISA is based on the competitive binding between this compound in the sample and a this compound-protein conjugate coated on the microplate for a limited amount of specific anti-Rockogenin antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample.

Materials and Reagents

Equipment:

  • High-binding 96-well micro-ELISA plates

  • Microplate reader with a 450 nm filter

  • Precision micropipettes and multichannel pipettes

  • Incubator capable of maintaining 37°C

  • Microplate washer (optional)

  • Magnetic stirrer and stir bars

  • pH meter

  • Lyophilizer

Reagents & Buffers:

  • This compound standard (purity >98%)

  • Bovine Serum Albumin (BSA)

  • Ovalbumin (OVA)

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)[4]

  • Goat anti-rabbit IgG conjugated to Horseradish Peroxidase (HRP)

  • 3,3’,5,5’-Tetramethylbenzidine (TMB) substrate solution

  • Stop solution (e.g., 2 M H2SO4)

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Phosphate Buffered Saline (PBS, 0.01 M, pH 7.4)

  • Washing Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST)

  • Reagents for hapten synthesis and conjugation (e.g., succinic anhydride (B1165640), N-hydroxysuccinimide (NHS), N,N'-dicyclohexylcarbodiimide (DCC))[5]

  • Organic solvents (e.g., pyridine (B92270), dimethylformamide (DMF))

Experimental Protocols

Hapten Synthesis and Carrier Protein Conjugation

Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response.[6][7]

Protocol for Hapten Synthesis (this compound-hemisuccinate):

  • Dissolve this compound and a molar excess of succinic anhydride in pyridine.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the mixture and remove the pyridine under reduced pressure.

  • Purify the resulting this compound-hemisuccinate by silica (B1680970) gel column chromatography.

Protocol for Hapten-Carrier Protein Conjugation (Active Ester Method): [5]

  • Dissolve this compound-hemisuccinate, NHS, and DCC in DMF.[5]

  • Stir the mixture at room temperature for several hours to form the active ester.[5]

  • Centrifuge to remove the dicyclohexylurea byproduct.[5]

  • Separately, dissolve BSA (for coating antigen) or OVA (for immunogen) in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0).[5]

  • Slowly add the supernatant containing the activated hapten to the protein solution while stirring.

  • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purify the conjugates (this compound-BSA and this compound-OVA) by dialysis against PBS to remove unconjugated hapten and other small molecules.

  • Lyophilize the purified conjugates for long-term storage.

G cluster_hapten Hapten Synthesis cluster_activation Active Ester Formation cluster_conjugation Conjugation cluster_purification Purification This compound This compound Pyridine Pyridine (Solvent) This compound->Pyridine SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Pyridine Hapten This compound-hemisuccinate Pyridine->Hapten Reflux DMF DMF (Solvent) Hapten->DMF NHS NHS NHS->DMF DCC DCC DCC->DMF ActiveEster Activated Hapten (NHS-ester) DMF->ActiveEster Stir Conjugate This compound-Protein Conjugate ActiveEster->Conjugate CarrierProtein Carrier Protein (BSA or OVA) CarrierProtein->Conjugate Dialysis Dialysis Conjugate->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization PurifiedConjugate Purified Conjugate Lyophilization->PurifiedConjugate

Workflow of Hapten-Carrier Protein Conjugation.

Production of Anti-Rockogenin Polyclonal Antibody

Polyclonal antibodies are produced by immunizing animals, typically rabbits, with the prepared immunogen (this compound-OVA).[8][9]

Immunization Protocol: [4]

  • Collect pre-immune serum from healthy rabbits before the first immunization.[9]

  • For the primary immunization, emulsify the this compound-OVA immunogen (e.g., 1 mg/mL) with an equal volume of Freund's Complete Adjuvant (FCA).

  • Inject the emulsion subcutaneously at multiple sites on the back of the rabbits.[4]

  • Booster immunizations should be given every 2-4 weeks.[10] For boosters, emulsify the immunogen with Freund's Incomplete Adjuvant (FIA).

  • Collect blood from the ear artery approximately 7-10 days after each booster immunization.[4]

  • Monitor the antibody titer of the collected serum using an indirect ELISA.

Antibody Purification:

  • Separate the serum from the collected blood by centrifugation.

  • Purify the IgG fraction from the antiserum using Protein A/G affinity chromatography.[10]

  • Elute the bound antibodies and dialyze against PBS.

  • Measure the concentration of the purified antibody and store at -20°C or -80°C.[10]

G Immunogen This compound-OVA Immunogen Rabbit Rabbit Immunization Immunogen->Rabbit Primary & Booster Injections SerumCollection Serum Collection Rabbit->SerumCollection Blood Collection TiterAnalysis Antibody Titer Analysis (ELISA) SerumCollection->TiterAnalysis Purification Antibody Purification (Protein A/G Chromatography) SerumCollection->Purification TiterAnalysis->SerumCollection Feedback for boosters PurifiedAb Purified Anti-Rockogenin pAb Purification->PurifiedAb

Antibody Production and Purification Workflow.

Indirect Competitive ELISA (icELISA) Protocol

This protocol outlines the steps for quantifying this compound using the developed antibody and coating antigen.[11][12]

  • Coating: Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[13][14]

  • Washing: Aspirate the coating solution and wash the plate 3-4 times with 200 µL of washing buffer (PBST) per well.[14]

  • Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.[14]

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL of this compound standard solutions or samples to the appropriate wells. Then, add 50 µL of the diluted anti-Rockogenin antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL of HRP-conjugated goat anti-rabbit IgG, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.[15]

  • Washing: Repeat the washing step, but increase to 4-5 times.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping Reaction: Stop the color development by adding 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

G A Coating Microplate well coated with this compound-BSA B Blocking Add blocking buffer to prevent non-specific binding A->B C Competitive Binding Add Anti-Rockogenin Ab + Sample/Standard this compound B->C D Enzyme Conjugate Add HRP-conjugated Secondary Ab C->D E Substrate Addition Add TMB Substrate D->E F Color Development Measure Absorbance at 450 nm E->F

Principle of the Indirect Competitive ELISA.

Data Analysis and Interpretation

Standard Curve Generation

A standard curve is generated by plotting the absorbance values (B/B0) against the logarithm of the this compound standard concentrations. B is the absorbance of a standard or sample, and B0 is the absorbance of the zero standard. The IC50 value, which is the concentration of this compound that causes 50% inhibition of antibody binding, is determined from this curve and indicates the sensitivity of the assay.

Assay Specificity (Cross-Reactivity)

The specificity of the antibody is determined by testing its cross-reactivity with structurally related compounds.[16][17] This is assessed by calculating the concentration of each analog required to cause 50% inhibition (IC50) and comparing it to the IC50 of this compound.

Cross-reactivity (%) = (IC50 of this compound / IC50 of analog) x 100 [16]

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compoundSteroidal SapogeninValue100
ChlorogeninAnalog 1ValueValue
GitogeninAnalog 2ValueValue
Other SaponinsAnalog 3ValueValue

Note: Values are placeholders and must be determined experimentally.

Assay Precision and Accuracy (Spike and Recovery)

The accuracy of the ELISA is evaluated using spike and recovery experiments in various sample matrices (e.g., serum, plasma, herbal extracts).[18][19][20] Known amounts of this compound are added (spiked) into samples, and the concentration is measured by the ELISA. The recovery rate is calculated to assess matrix effects.[21]

Recovery (%) = (Measured Concentration - Initial Concentration) / Spiked Concentration x 100

The precision of the assay is determined by calculating the intra-assay and inter-assay coefficients of variation (CV%). Generally, a recovery rate between 80-120% and CVs less than 15% are considered acceptable.[19][21]

Sample MatrixSpiked (ng/mL)Measured (ng/mL)Recovery (%)Intra-assay CV (%)Inter-assay CV (%)
Serum10ValueValueValueValue
50ValueValueValueValue
100ValueValueValueValue
Herbal Extract10ValueValueValueValue
50ValueValueValueValue
100ValueValueValueValue

Note: Values are placeholders and must be determined experimentally.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
High Background - Insufficient blocking- Antibody concentration too high- Insufficient washing- Increase blocking time or change blocking agent- Optimize antibody dilutions- Increase number of wash cycles
Low Signal - Reagent concentration too low- Insufficient incubation times- Inactive enzyme or substrate- Optimize coating antigen and antibody concentrations- Increase incubation times- Use fresh reagents
Poor Precision (High CV%) - Pipetting errors- Inconsistent incubation times/temps- Plate reader malfunction- Calibrate pipettes- Ensure uniform incubation conditions- Check plate reader performance

Conclusion

The developed indirect competitive ELISA provides a specific, sensitive, and reliable method for the quantitative determination of this compound. This assay is a valuable tool for researchers in pharmacology, natural product chemistry, and drug development, facilitating a wide range of studies from pharmacokinetic analysis to the quality control of botanical products.

References

Application Notes: Purity Assessment of Synthesized Rockogenin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rockogenin, a steroidal sapogenin with the chemical formula C₂₇H₄₄O₄, is a compound of significant interest in pharmaceutical research and development due to its potential therapeutic properties.[1] The purity of synthesized this compound is a critical quality attribute that directly impacts its biological activity, safety, and reproducibility in preclinical and clinical studies. Therefore, robust and reliable analytical methods are essential for accurately determining its purity and identifying any potential impurities. These application notes provide detailed protocols for the primary analytical techniques used to assess the purity of synthesized this compound, intended for researchers, scientists, and drug development professionals.

General Workflow for Purity Assessment

A multi-pronged analytical approach is recommended to ensure a comprehensive evaluation of the synthesized this compound. The general workflow involves a combination of chromatographic separation and spectroscopic analysis to confirm identity, quantify the main component, and identify and quantify any impurities.

This compound Purity Assessment Workflow cluster_0 Sample Reception & Preparation cluster_1 Primary Analytical Methods cluster_2 Data Analysis & Reporting A Synthesized this compound Batch B Sample Dissolution (e.g., Methanol (B129727)/Acetonitrile) A->B C HPLC-ELSD/CAD (Quantitative Purity) B->C D LC-MS (Identity Confirmation & Impurity ID) B->D E qNMR (Absolute Purity & Structure) B->E F Data Integration & Comparison C->F G Impurity Profiling & Identification D->G E->F H Final Purity Calculation F->H G->H I Certificate of Analysis (CoA) H->I

Caption: Workflow for this compound purity assessment.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a cornerstone technique for purity assessment, separating this compound from non-volatile and semi-volatile impurities. Due to the lack of a strong chromophore in the this compound structure, traditional UV detection is often supplemented or replaced by more universal detectors like the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[2][3][4] Reversed-phase chromatography on a C18 column is the most common separation mode for steroidal saponins (B1172615).[2][3]

Experimental Protocol: HPLC-ELSD

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of synthesized this compound.

    • Dissolve the sample in 5 mL of methanol or acetonitrile (B52724) to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5][6]

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% to 95% B

      • 30-35 min: Hold at 95% B

      • 35-36 min: 95% to 20% B

      • 36-45 min: Re-equilibrate at 20% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[5]

    • Injection Volume: 10 µL.[5]

    • ELSD Settings:

      • Drift Tube Temperature: 40-50°C.[4]

      • Nebulizing Gas (Nitrogen) Flow: 1.5-2.0 L/min.[4][7]

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of this compound using the area normalization method:

      • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: LC-MS is a powerful tool that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is invaluable for confirming the identity of the synthesized this compound by verifying its molecular weight and for identifying the molecular weights of unknown impurities.[8] Electrospray ionization (ESI) is a common soft ionization technique suitable for analyzing steroidal saponins.

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol, but at a lower concentration (e.g., 0.1 mg/mL) to avoid detector saturation.

  • Instrumentation and Conditions:

    • LC System: Use the same LC conditions (column, mobile phase, gradient) as described in the HPLC protocol. A small amount of formic acid (0.1%) can be added to both mobile phases to improve ionization.

    • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.

    • ESI Source Parameters:

      • Drying Gas (N₂) Flow: 9.0 L/min.

      • Drying Gas Temperature: 300-350°C.

      • Nebulizer Pressure: 30-40 psi.

      • Capillary Voltage: 3500-4500 V.

    • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 150-1000).

    • Data Acquisition: Acquire both the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Data Analysis:

    • Identity Confirmation: Extract the mass spectrum for the main peak. Confirm the presence of the protonated molecule [M+H]⁺ for this compound (Expected m/z ≈ 433.33). Adducts such as [M+Na]⁺ (m/z ≈ 455.31) may also be observed.

    • Impurity Identification: Extract mass spectra for all minor peaks to determine their molecular weights. This data can be used to propose structures for synthesis-related impurities (e.g., starting materials, by-products) or degradation products.

Quantitative NMR (qNMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for unambiguous structure elucidation.[9] Furthermore, quantitative NMR (qNMR) provides a direct measurement of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[10][11] By integrating the signals of the analyte against a certified internal standard of known purity and concentration, a highly accurate purity value can be determined.[10] ¹H NMR is most commonly used for this purpose due to its high sensitivity and shorter analysis time.[10]

Experimental Protocol: ¹H qNMR

  • Sample and Standard Preparation:

    • Internal Standard (IS): Select a certified internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

    • Accurately weigh about 10-20 mg of the synthesized this compound into a vial.

    • Accurately weigh about 5-10 mg of the certified internal standard into the same vial.

    • Record the exact weights of both the sample and the internal standard.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Methanol-d₄ or Chloroform-d).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard quantitative ¹H NMR experiment.

    • Key Parameters for Quantification:

      • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the protons being integrated) to ensure full relaxation of all nuclei. A value of 30-60 seconds is common.

      • Pulse Angle: Use a 90° pulse.

      • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Select a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

    • Carefully integrate the selected signals.

    • Calculate the purity using the following formula:

      Purity (%) = (Iₓ / Iₛₜₐₙ) * (Nₛₜₐₙ / Nₓ) * (Mₓ / Mₛₜₐₙ) * (mₛₜₐₙ / mₓ) * Pₛₜₐₙ

      Where:

      • Iₓ, Iₛₜₐₙ: Integral areas for the analyte (this compound) and the standard.

      • Nₓ, Nₛₜₐₙ: Number of protons giving rise to the respective signals.

      • Mₓ, Mₛₜₐₙ: Molecular weights of the analyte and the standard.

      • mₓ, mₛₜₐₙ: Masses of the analyte and the standard.

      • Pₛₜₐₙ: Purity of the certified internal standard.

Data Presentation: Summary of Purity Assessment

The following table summarizes typical quantitative data obtained from the purity analysis of a synthesized this compound batch.

Analytical MethodParameterExpected Value for this compound (C₂₇H₄₄O₄)Example Result (Batch ID: RKG-25-001)Purity Assessment
HPLC-ELSD Retention Time (t_R)Analyte-specific (e.g., ~18.5 min)18.6 minPurity by Area %: 98.7%
LC-MS (Positive ESI) Molecular Ion [M+H]⁺m/z 433.33m/z 433.34Confirms identity; detects impurity at m/z 415.33
Sodium Adduct [M+Na]⁺m/z 455.31m/z 455.32(Dehydration product)
¹H qNMR Chemical Shift (δ)Characteristic peaksSpectrum consistent with structureAbsolute Purity (vs. Maleic Acid): 98.5% (w/w)
Karl Fischer Titration Water ContentN/A0.3%Measures residual water content
Overall Purity Combined Assessment >98% 98.5% Meets typical specification for research-grade material

References

Application of Steroidal Saponins in Cell Culture as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information available for Rockogenin is limited. Therefore, this document provides a representative overview of the application of steroidal saponins (B1172615), the class of compounds to which this compound belongs, in cell culture. The data and protocols presented are based on studies of similar well-researched steroidal saponins and should be adapted and validated for this compound.

Introduction

Steroidal saponins are a diverse group of naturally occurring compounds found in various plants. They are characterized by a steroidal aglycone backbone linked to one or more sugar moieties. In cell culture, steroidal saponins are valuable research tools for investigating a wide range of cellular processes, including cytotoxicity, apoptosis, anti-inflammatory responses, and autophagy. Their ability to modulate key signaling pathways makes them of great interest to researchers in oncology, immunology, and neurobiology.

Key Applications in Cell Culture

  • Induction of Apoptosis: Many steroidal saponins have been shown to induce programmed cell death in various cancer cell lines, making them valuable for studying the mechanisms of apoptosis and for screening potential anticancer agents.

  • Anti-inflammatory Studies: Their ability to suppress the production of pro-inflammatory mediators allows for the investigation of inflammatory signaling pathways in vitro.[1][2]

  • Neuroprotection Research: Some steroidal saponins exhibit protective effects in neuronal cell models, providing a tool to study neurodegenerative processes and potential therapeutic interventions.

  • Modulation of Autophagy: Steroidal saponins can influence the process of autophagy, a cellular recycling mechanism, which is a critical area of research in cancer and neurodegenerative diseases.[3]

Data Presentation

The following tables summarize quantitative data from studies on representative steroidal saponins, illustrating their effects on cancer cell lines.

Table 1: Cytotoxic Effects of a Representative Steroidal Saponin (B1150181) on Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)
MCF-7Breast Cancer1.248
NCI-H460Lung Cancer3.848
SF-268CNS Cancer1.548
AGSGastric Cancer18.50 ± 1.2448

Data is illustrative and based on studies of various steroidal saponins.[4][5]

Table 2: Effect of a Representative Steroidal Saponin on Markers of Apoptosis in 22Rv1 Prostate Cancer Cells

MarkerEffectFold Change (vs. Control)
ApoptosisIncreased1.7 - 2.9
NF-κB/p65 activityDecreasedNot specified

Data is illustrative and based on studies of apigenin, a compound with similar apoptosis-inducing effects.[6]

Signaling Pathways

Steroidal saponins are known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Some steroidal saponins have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of downstream inflammatory mediators.[1]

NF_kB_Pathway This compound Steroidal Saponin (e.g., this compound) IKK IKK This compound->IKK Inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by a steroidal saponin.

Apoptosis Pathway

Steroidal saponins can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases and regulation of pro- and anti-apoptotic proteins.

Apoptosis_Pathway This compound Steroidal Saponin (e.g., this compound) ROS ↑ ROS This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Casp8 Caspase-8 This compound->Casp8 Activates Mito Mitochondria ROS->Mito CytC Cytochrome c release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis by a steroidal saponin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of a steroidal saponin on a chosen cell line.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Steroidal Saponin incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_sol Add solubilization solution incubate3->add_sol read Read absorbance (570 nm) add_sol->read end End read->end

Caption: Workflow for an MTT-based cell viability assay.

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • Steroidal saponin stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the steroidal saponin in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of the steroidal saponin. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Western Blot Analysis

This protocol is for detecting changes in the expression of specific proteins in response to steroidal saponin treatment.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • Steroidal saponin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with the steroidal saponin at the desired concentration and time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Immunofluorescence Staining

This protocol is for visualizing the subcellular localization of specific proteins after treatment with a steroidal saponin.

Materials:

  • Cells grown on coverslips in a 24-well plate

  • Steroidal saponin

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with Triton X-100)

  • Blocking buffer (e.g., PBS with BSA and/or normal goat serum)

  • Primary antibodies

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the steroidal saponin.

  • Fix the cells with 4% PFA.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary antibody.

  • Wash and incubate with the fluorophore-conjugated secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides with mounting medium.

  • Visualize the staining using a fluorescence microscope.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with a steroidal saponin.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • Steroidal saponin

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the steroidal saponin for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry within 1 hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.

References

Application Notes and Protocols: Investigating the Effect of Rockogenin on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rockogenin is a steroidal sapogenin whose biological activities and effects on cellular processes, including gene expression, are not yet fully elucidated. Understanding how novel compounds like this compound modulate gene expression is a critical step in drug discovery and development. It can reveal potential therapeutic targets, mechanisms of action, and off-target effects.

These application notes provide a comprehensive protocol for investigating the impact of this compound on gene expression in a selected cellular model. The protocol outlines a systematic approach, beginning with a broad, unbiased transcriptomic analysis using RNA sequencing (RNA-Seq), followed by the validation of key gene expression changes using quantitative real-time PCR (qRT-PCR). This workflow enables researchers to identify genes and signaling pathways that are significantly altered by this compound treatment, providing a foundation for further mechanistic studies.

Experimental Protocols

Part 1: Global Gene Expression Profiling using RNA Sequencing (RNA-Seq)

This protocol describes the treatment of a selected cell line with this compound, followed by RNA extraction, library preparation, and sequencing to obtain a global snapshot of gene expression changes.

1.1. Cell Culture and Treatment:

  • Cell Line Selection: Choose a human cell line relevant to the potential therapeutic area of interest (e.g., a cancer cell line like MCF-7 for breast cancer research, or a normal cell line to assess toxicity).

  • Cell Seeding: Seed the selected cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Once cells reach the desired confluency, replace the old media with fresh media containing either this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) or the vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).

    • Include a minimum of three biological replicates for each treatment condition.

  • Incubation: Incubate the cells for a predetermined time point (e.g., 24 hours). The incubation time should be optimized based on preliminary cytotoxicity assays.

  • Cell Harvest: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or a buffer from an RNA extraction kit).

1.2. RNA Extraction and Quality Control:

  • RNA Isolation: Isolate total RNA from the cell lysates using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves steps of homogenization, phase separation, and purification.

  • DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Assessment:

    • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess the purity of the RNA by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).

    • Evaluate the RNA integrity by running an aliquot on an Agilent Bioanalyzer or similar instrument. The RNA Integrity Number (RIN) should be ≥ 8 for high-quality RNA suitable for sequencing.

1.3. RNA-Seq Library Preparation and Sequencing:

  • Library Preparation:

    • Start with 1 µg of total RNA for each sample.

    • Use a commercial library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) following the manufacturer's protocol. This process typically includes:

      • Poly(A) selection to enrich for mRNA.

      • RNA fragmentation.

      • First and second-strand cDNA synthesis.

      • Adenylation of 3' ends.

      • Ligation of adapters.

      • PCR amplification of the library.

  • Library Quality Control: Assess the quality and quantity of the prepared libraries using a Bioanalyzer and a Qubit fluorometer.

  • Sequencing: Pool the libraries and sequence them on an Illumina sequencing platform (e.g., NovaSeq 6000) to a desired read depth (e.g., 20-30 million reads per sample).

1.4. Bioinformatic Data Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to check the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to the vehicle control.

  • Pathway and Functional Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or online databases like DAVID and Metascape to identify biological pathways, gene ontologies, and protein-protein interaction networks that are significantly enriched among the differentially expressed genes.

Part 2: Validation of Gene Expression Changes by Quantitative Real-Time PCR (qRT-PCR)

This protocol is for validating the expression of a subset of genes identified as significantly regulated by this compound in the RNA-Seq experiment.

2.1. Primer Design and Validation:

  • Gene Selection: Select a set of 5-10 differentially expressed genes from the RNA-Seq data for validation. Include both upregulated and downregulated genes. Also, select 2-3 stable housekeeping genes (e.g., GAPDH, ACTB, B2M) for normalization.

  • Primer Design: Design primers for the selected genes using a tool like Primer-BLAST. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.

  • Primer Validation: Validate the efficiency of each primer pair by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

2.2. cDNA Synthesis:

  • Reverse Transcription: Synthesize cDNA from 1 µg of the same total RNA samples used for RNA-Seq using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol.

2.3. qRT-PCR Reaction:

  • Reaction Setup: Prepare the qRT-PCR reaction mix in a 96- or 384-well plate. A typical 10 µL reaction includes:

    • 5 µL of 2x SYBR Green Master Mix

    • 0.5 µL of forward primer (10 µM)

    • 0.5 µL of reverse primer (10 µM)

    • 1 µL of diluted cDNA (e.g., 1:10 dilution)

    • 3 µL of nuclease-free water

  • Run the PCR: Perform the qRT-PCR on a real-time PCR instrument (e.g., Bio-Rad CFX96) using a standard three-step cycling protocol:

    • Initial denaturation (e.g., 95°C for 3 min).

    • 40 cycles of denaturation (e.g., 95°C for 10 s), annealing (e.g., 60°C for 30 s), and extension (e.g., 72°C for 30 s).

    • Melt curve analysis to check for primer-dimer formation and specificity.

2.4. Data Analysis:

  • Quantification Cycle (Cq) Values: Obtain the Cq (or Ct) values for each gene in each sample.

  • Relative Quantification: Calculate the relative fold change in gene expression using the ΔΔCq method. Normalize the Cq values of the target genes to the geometric mean of the housekeeping genes.

Data Presentation

The quantitative data generated from the RNA-Seq and qRT-PCR experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Top 10 Differentially Expressed Genes Identified by RNA-Seq in Cells Treated with 10 µM this compound for 24 hours

Gene SymbolLog2 Fold Changep-valueAdjusted p-value
GENE_A3.451.2e-152.5e-14
GENE_B2.985.6e-128.9e-11
GENE_C2.513.4e-104.1e-09
GENE_D2.157.8e-098.5e-08
GENE_E1.891.1e-071.2e-06
GENE_F-1.762.3e-072.5e-06
GENE_G-2.039.1e-099.8e-08
GENE_H-2.444.5e-105.2e-09
GENE_I-2.876.7e-129.9e-11
GENE_J-3.122.1e-143.3e-13

Table 2: Validation of RNA-Seq Data by qRT-PCR

Gene SymbolRNA-Seq Log2 Fold ChangeqRT-PCR Log2 Fold Change
GENE_A3.453.32 ± 0.21
GENE_C2.512.45 ± 0.18
GENE_E1.891.95 ± 0.15
GENE_F-1.76-1.68 ± 0.19
GENE_H-2.44-2.55 ± 0.23
GENE_J-3.12-3.05 ± 0.25

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_seq RNA Sequencing cluster_qrt_pcr qRT-PCR Validation cell_seeding Seed Cells treatment Treat with this compound or Vehicle Control cell_seeding->treatment rna_extraction Total RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis sequencing High-Throughput Sequencing library_prep->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics data_analysis Relative Gene Expression Analysis (ΔΔCq) bioinformatics->data_analysis Select Genes for Validation qrt_pcr Quantitative RT-PCR cdna_synthesis->qrt_pcr qrt_pcr->data_analysis

Caption: Experimental workflow for investigating this compound's effect on gene expression.

Potential Signaling Pathway Affected by this compound

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to changes in gene expression. The specific components would be identified through the pathway analysis of the RNA-Seq data.

signaling_pathway cluster_nucleus Inside Nucleus This compound This compound Receptor Cell Surface or Nuclear Receptor This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Target Gene Expression Biological_Response Biological Response (e.g., Proliferation, Apoptosis) Gene_Expression->Biological_Response Transcription_Factor_in_Nucleus Active Transcription Factor DNA DNA Transcription_Factor_in_Nucleus->DNA Binds to Promoter DNA->Gene_Expression Transcription

Caption: Hypothetical signaling pathway modulated by this compound.

Application Notes and Protocols for High-Throughput Screening with Rockogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rockogenin, a steroidal sapogenin, belongs to a class of natural compounds known for a wide range of biological activities. Steroidal saponins (B1172615) and their aglycones (sapogenins) have garnered significant interest in drug discovery due to their potential cytotoxic and anti-inflammatory properties. These activities make this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in HTS assays to explore its potential as a cytotoxic or anti-inflammatory agent. Given the limited direct data on this compound, the methodologies presented are based on established assays for similar steroidal saponins and sapogenins.

Potential Applications of this compound in HTS

Based on the known biological activities of structurally related steroidal saponins, this compound can be effectively screened in various HTS assays to identify its potential therapeutic value. The two primary areas of application explored in these notes are:

  • Anticancer Drug Discovery: Screening for cytotoxic effects against various cancer cell lines to identify this compound's potential as a chemotherapeutic agent.

  • Anti-inflammatory Drug Discovery: Assessing the ability of this compound to modulate key inflammatory pathways, such as the NF-κB signaling cascade.

Section 1: Cytotoxicity Screening

A primary application for this compound in HTS is the evaluation of its cytotoxic activity against cancer cells. Cell viability assays are robust, reproducible, and readily adaptable to HTS formats.

Data Presentation: Hypothetical Cytotoxicity Data for this compound

The following table summarizes hypothetical IC50 values for this compound against a panel of cancer cell lines, as would be determined from a primary HTS campaign.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin (Control) IC50 (µM)
MCF-7Breast Cancer15.20.8
A549Lung Cancer22.51.2
HeLaCervical Cancer18.90.9
HepG2Liver Cancer25.11.5
Experimental Protocol: Fluorescence-Based Cell Viability Assay

This protocol describes a fluorescence-based cytotoxicity assay using a resazurin-based reagent, which is a sensitive and reliable method for HTS.

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Doxorubicin (positive control)

  • Resazurin-based cell viability reagent

  • 384-well black, clear-bottom assay plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities (Ex/Em = ~540/590 nm)

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and Doxorubicin in culture medium.

    • Using an acoustic liquid handler, transfer a small volume (e.g., 40 nL) of the compound dilutions to the assay plate. Include wells with DMSO only as a negative control.

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the resazurin (B115843) reagent and the assay plate to room temperature.

    • Add 10 µL of the resazurin reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 540 nm and an emission wavelength of 590 nm.[1]

  • Data Analysis:

    • Normalize the data to the DMSO control (100% viability) and a background control (no cells, 0% viability).

    • Plot the normalized data as a function of compound concentration and fit a dose-response curve to determine the IC50 value.

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells into 384-well Plates prep_cells->seed_cells prep_compounds Prepare Compound Plates (this compound Dilutions) add_compounds Add Compounds to Cells prep_compounds->add_compounds seed_cells->add_compounds incubate_1 Incubate (48h) add_compounds->incubate_1 add_reagent Add Viability Reagent incubate_1->add_reagent incubate_2 Incubate (2-4h) add_reagent->incubate_2 read_plate Read Fluorescence incubate_2->read_plate analyze_data Data Analysis (IC50) read_plate->analyze_data

Caption: High-throughput cytotoxicity screening workflow.

Section 2: Anti-Inflammatory Screening

This compound can be screened for its potential to inhibit inflammatory pathways. A common and effective HTS approach is to use a reporter gene assay to measure the activity of the NF-κB transcription factor, a key regulator of inflammation.

Data Presentation: Hypothetical Anti-Inflammatory Data for this compound

The following table presents hypothetical data for this compound's inhibition of TNF-α-induced NF-κB activity.

CompoundConcentration (µM)NF-κB Inhibition (%)
This compound112.5
545.2
1078.9
2592.1
Parthenolide (Control)1095.3
Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol outlines a luciferase-based reporter assay to screen for inhibitors of NF-κB activation.[2][3]

Objective: To determine if this compound can inhibit TNF-α-induced NF-κB transcriptional activity.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct.[4]

  • Complete cell culture medium.

  • This compound stock solution (10 mM in DMSO).

  • Parthenolide (positive control).

  • Tumor Necrosis Factor-alpha (TNF-α) (stimulant).

  • Luciferase assay reagent.

  • 384-well white, solid-bottom assay plates.

  • Automated liquid handling system.

  • Luminometer.

Protocol:

  • Cell Seeding:

    • Seed HEK293 NF-κB reporter cells in 384-well white plates at a density of 1 x 10^4 cells per well in 40 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Parthenolide.

    • Add the compounds to the cells and incubate for 1 hour.

  • Stimulation:

    • Add TNF-α to each well to a final concentration of 20 ng/mL (except for the unstimulated control wells).

    • Incubate the plate for 6 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Readout:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 20 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.[5]

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α-stimulated control.

    • Plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.

Visualization: NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB->IkB_NFkB This compound This compound This compound->IKK Inhibits? IkB_p->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (Inflammation) DNA->Transcription TNF TNF-α TNF->TNFR

Caption: Simplified NF-κB signaling pathway.

Conclusion

This compound presents a promising starting point for drug discovery campaigns. The HTS protocols provided herein for cytotoxicity and anti-inflammatory screening offer robust and efficient methods to evaluate its therapeutic potential. While the presented data is hypothetical, it serves as a guide for the expected outcomes and data presentation for such screening efforts. Further studies, including secondary screens and mechanism of action studies, will be necessary to validate any initial "hits" identified from these primary screens.

References

Techniques for Scaling Up Rockogenin Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rockogenin, a steroidal sapogenin, has garnered significant interest in the pharmaceutical industry due to its potential as a precursor for the synthesis of various steroid drugs. Found in plants of the Agave and Yucca genera, efficient purification of this compound is a critical step in the drug development pipeline. Scaling up the purification process from laboratory to industrial production presents several challenges, including maintaining high purity and yield while minimizing costs and environmental impact.

These application notes provide a comprehensive overview of techniques for scaling up this compound purification. Detailed protocols for extraction, macroporous resin chromatography, and preparative High-Performance Liquid Chromatography (HPLC) are presented, along with comparative data to aid in method selection and optimization. While specific quantitative data for this compound purification at a large scale is limited in publicly available literature, the data presented herein is based on studies of closely related steroidal saponins (B1172615) and sapogenins, providing a strong foundational methodology.

I. Extraction of this compound from Plant Material

The initial step in this compound purification is its extraction from the raw plant material, typically the leaves or rhizomes of Agave species. The goal of the extraction process is to efficiently liberate the saponins (glycosides of this compound) from the plant matrix into a solvent. Subsequent hydrolysis is then required to cleave the sugar moieties and yield the aglycone, this compound.

Experimental Protocol: Acid Hydrolysis Extraction

This protocol describes a common method for the extraction and hydrolysis of steroidal saponins to yield the sapogenin, this compound.

1. Materials and Reagents:

  • Dried and powdered plant material (e.g., Agave leaves)

  • Ethanol (B145695) (70-95%)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH) or Calcium carbonate (CaCO₃) for neutralization

  • Organic solvent for extraction (e.g., n-hexane, toluene)

  • Rotary evaporator

  • Reflux apparatus

  • Filtration system (e.g., Buchner funnel, filter paper)

  • pH meter

2. Procedure:

  • Maceration: Soak the dried, powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24 hours at room temperature.

  • Hot Reflux Extraction: Following maceration, subject the mixture to hot reflux extraction at 80°C for 4 hours. Repeat the extraction process three times with fresh solvent to ensure maximum recovery of saponins.

  • Filtration and Concentration: Combine the ethanolic extracts and filter to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude saponin (B1150181) extract.

  • Acid Hydrolysis:

    • Resuspend the crude saponin extract in a 2 M solution of HCl or H₂SO₄.

    • Reflux the acidic solution at 100°C for 4-6 hours to hydrolyze the glycosidic bonds.

  • Neutralization and Precipitation:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution to pH 7.0 using a solution of NaOH or by adding CaCO₃.

    • The crude this compound will precipitate out of the aqueous solution.

  • Isolation of Crude this compound:

    • Collect the precipitate by filtration.

    • Wash the precipitate with distilled water to remove salts and other water-soluble impurities.

    • Dry the precipitate in a vacuum oven at 60°C.

  • Solvent Extraction of this compound:

    • Extract the dried precipitate with an organic solvent such as n-hexane or toluene (B28343) using a Soxhlet apparatus for 6-8 hours.

    • Evaporate the organic solvent to yield the crude this compound.

Data Presentation: Extraction Efficiency
ParameterValue/RangeNotes
Starting Material Dried Agave spp. leavesContent of saponins can vary based on plant age and species.
Extraction Solvent 70% EthanolA common and effective solvent for saponin extraction.
Hydrolysis Agent 2 M HCl or H₂SO₄Acid concentration and hydrolysis time are critical parameters.
Expected Yield (Crude this compound) 0.5 - 2.0% (of dry plant material)Highly dependent on the saponin content of the source material.
Purity of Crude Extract 10 - 40%Contains other lipophilic compounds extracted from the plant.

II. Purification of this compound using Macroporous Resin Chromatography

Macroporous resin chromatography is a highly effective and scalable technique for the initial purification and enrichment of saponins and sapogenins from crude extracts. The method relies on the adsorption of the target molecules onto a solid-phase resin, followed by selective desorption.

Experimental Protocol: Macroporous Resin Chromatography

1. Materials and Reagents:

  • Crude this compound extract

  • Macroporous adsorption resin (e.g., D101, HPD-600)

  • Ethanol (various concentrations: 30%, 50%, 70%, 95%)

  • Deionized water

  • Chromatography column

  • Peristaltic pump

  • Fraction collector

2. Procedure:

  • Resin Pre-treatment:

    • Soak the macroporous resin in 95% ethanol for 24 hours to activate it.

    • Wash the resin thoroughly with deionized water until no ethanol is detected in the effluent.

    • Pack the resin into a chromatography column and equilibrate with deionized water.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of 30% ethanol.

    • Load the sample solution onto the equilibrated column at a flow rate of 1-2 bed volumes per hour (BV/h).

  • Washing:

    • Wash the column with 2-3 BV of deionized water to remove salts, sugars, and other highly polar impurities.

    • Subsequently, wash the column with 2-3 BV of 30% ethanol to remove more polar impurities.

  • Elution:

    • Elute the adsorbed this compound from the resin using a stepwise gradient of ethanol.

    • Begin with 50% ethanol (3-4 BV), followed by 70% ethanol (3-4 BV), and finally 95% ethanol (2-3 BV).

    • Collect fractions throughout the elution process.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Pool the fractions containing high-purity this compound.

  • Solvent Removal and Resin Regeneration:

    • Evaporate the solvent from the pooled fractions to obtain the enriched this compound.

    • Regenerate the resin by washing with 95% ethanol followed by deionized water.

Data Presentation: Macroporous Resin Performance
ParameterD101 ResinHPD-600 ResinNotes
Adsorption Capacity (mg/g resin) 50 - 15080 - 200Varies with the specific saponin/sapogenin.
Desorption Ratio (%) >90%>95%Efficiency of eluting the adsorbed compound.
Recovery Yield (%) ~85%[1]~93%[2]Based on studies of similar steroidal saponins.[1][2]
Fold Purification ~4-5 fold[1]~17-28 fold[2]Increase in purity compared to the crude extract.[1][2]
Optimal Elution Solvent 70% Ethanol70-95% EthanolThe optimal concentration may need to be determined empirically.

III. High-Purity this compound Purification by Preparative HPLC

For pharmaceutical applications requiring high purity (>98%), preparative High-Performance Liquid Chromatography (HPLC) is the preferred final purification step. This technique offers high resolution and can separate this compound from closely related impurities.

Experimental Protocol: Preparative Reversed-Phase HPLC

1. Materials and Reagents:

  • Enriched this compound fraction (from macroporous resin chromatography)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water

  • Preparative C18 HPLC column (e.g., 20 x 250 mm, 10 µm)

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

  • Fraction collector

2. Procedure:

  • Method Development on Analytical Scale:

    • Develop and optimize the separation method on an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and gradient profiles to achieve optimal separation of this compound from its impurities.

  • Scale-Up to Preparative Scale:

    • Scale up the optimized analytical method to the preparative column. The flow rate and injection volume should be adjusted based on the column dimensions.

    • A general rule for scaling up the flow rate is: Preparative Flow Rate = Analytical Flow Rate x (Preparative Column Diameter / Analytical Column Diameter)².

  • Sample Preparation and Injection:

    • Dissolve the enriched this compound sample in the initial mobile phase solvent at a high concentration.

    • Filter the sample solution through a 0.45 µm filter before injection.

    • Inject the sample onto the equilibrated preparative HPLC column.

  • Chromatographic Separation and Fraction Collection:

    • Run the preparative HPLC using the scaled-up gradient program.

    • Monitor the elution profile and collect the peak corresponding to this compound using a fraction collector.

  • Purity Analysis and Solvent Removal:

    • Analyze the purity of the collected fraction using analytical HPLC.

    • Pool the high-purity fractions and remove the solvent by rotary evaporation or lyophilization to obtain pure this compound.

Data Presentation: Preparative HPLC Performance
ParameterValue/RangeNotes
Column Preparative C18 (e.g., 20 x 250 mm, 10 µm)Column dimensions can be further scaled up for industrial production.
Mobile Phase Acetonitrile/Water or Methanol/WaterIsocratic or gradient elution may be used.
Loading Capacity 100 - 500 mg per injectionDepends on the column size and the resolution from impurities.
Purity Achieved >98%Can reach >99% with optimization.
Recovery Yield 80 - 95%Some product loss is expected during the HPLC process.
Solvent Consumption HighA significant consideration for large-scale production.

IV. Visualizing the Purification Workflow

Overall Purification Workflow

G raw_material Raw Plant Material (e.g., Agave leaves) extraction Extraction & Hydrolysis raw_material->extraction crude_extract Crude this compound Extract extraction->crude_extract waste1 Plant Debris extraction->waste1 macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin enriched_fraction Enriched this compound macroporous_resin->enriched_fraction waste2 Impurities (Polar) macroporous_resin->waste2 prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_this compound High-Purity this compound (>98%) prep_hplc->pure_this compound waste3 Impurities (Less Polar) prep_hplc->waste3

Caption: A flowchart of the overall this compound purification process.

Macroporous Resin Chromatography Steps

G cluster_0 Macroporous Resin Chromatography load 1. Load Crude Extract wash_water 2. Wash with Water load->wash_water wash_etoh30 3. Wash with 30% EtOH wash_water->wash_etoh30 impurities_out Polar Impurities wash_water->impurities_out elute_etoh70 4. Elute with 70% EtOH wash_etoh30->elute_etoh70 wash_etoh30->impurities_out elute_etoh95 5. Elute with 95% EtOH elute_etoh70->elute_etoh95 rockogenin_out Enriched this compound elute_etoh70->rockogenin_out collect 6. Collect Fractions elute_etoh95->collect elute_etoh95->rockogenin_out

Caption: Key steps in the macroporous resin chromatography for this compound enrichment.

Conclusion

The successful scaling up of this compound purification requires a multi-step approach, beginning with efficient extraction and hydrolysis, followed by enrichment using macroporous resin chromatography, and concluding with a high-resolution preparative HPLC step. The protocols and data provided in these application notes offer a robust framework for researchers and drug development professionals to establish and optimize their this compound purification processes. While the presented quantitative data is derived from closely related compounds, it serves as a valuable starting point for process development. Empirical optimization at each stage will be crucial to achieve the desired purity, yield, and economic viability for large-scale production of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in Rockogenin extraction from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues during the extraction of Rockogenin from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a steroidal sapogenin found in several plant species. The most commonly cited sources are from the Agave genus, particularly Agave sisalana (sisal).[1][2][3] It has also been identified in other plants such as Rumex vesicarius.[4][5] In Agave species, this compound is often present alongside other sapogenins like hecogenin (B1673031) and tigogenin (B51453).[3]

Q2: What are the general steps involved in extracting this compound?

A2: The general workflow for this compound extraction involves several key stages:

  • Sample Preparation: Drying and grinding the plant material to a fine powder to increase the surface area for solvent penetration.[4][5]

  • Extraction: Using a suitable solvent and extraction method to isolate the crude extract containing this compound and other phytochemicals.

  • Purification: A multi-step process to separate this compound from other co-extracted compounds. This often involves the removal of polysaccharides, followed by liquid-liquid partitioning and chromatographic techniques.[2]

  • Isolation and Characterization: Final purification of this compound and confirmation of its identity and purity using analytical techniques like HPLC and GC-MS.[4][5][6]

Q3: Can this compound degrade during the extraction process?

A3: Yes, the stability of this compound can be a concern during extraction. Some studies suggest that this compound can be an artifact formed during the processing of crude sapogenins, indicating that certain conditions can lead to its formation or degradation.[1] High temperatures and harsh acidic or alkaline conditions, which are sometimes used for the hydrolysis of saponins (B1172615), can potentially degrade steroidal compounds.[7] It is crucial to optimize extraction parameters to minimize the degradation of the target compound.

Troubleshooting Guide for Low this compound Yield

Problem 1: Low concentration of this compound in the crude extract.

Potential Cause Recommended Solution
Suboptimal Solvent Selection The choice of solvent is critical for efficient extraction. For steroidal saponins like this compound, polar solvents or mixtures with water are often effective. Consider using 80% methanol (B129727) for maceration[4][5] or 60% ethanol (B145695) for ultrasonic-assisted extraction.[8] Experiment with a gradient of solvent polarities (e.g., hexane, ethyl acetate (B1210297), methanol) to find the optimal system for your plant material.[6]
Inefficient Extraction Method Traditional methods like maceration can be time-consuming and less efficient. Consider employing advanced techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time. For Agave sisalana waste, refluxing with distilled water has been used to obtain the initial crude extract.[2]
Incomplete Hydrolysis of Saponins This compound naturally occurs as a glycoside (saponin). To obtain the aglycone (this compound), hydrolysis is necessary. Incomplete hydrolysis will result in a low yield of the target compound. While acid hydrolysis is a common method, it can cause degradation.[7][8] Enzymatic hydrolysis or biotransformation could be milder alternatives.[8]
Poor Quality of Plant Material The concentration of secondary metabolites in plants can vary depending on factors like age, geographical location, and harvest time.[9] Ensure you are using high-quality, properly identified plant material.

Problem 2: Significant loss of this compound during purification.

Potential Cause Recommended Solution
Interference from Co-extracted Polysaccharides Plant extracts, especially from sources like Agave, are often rich in polysaccharides which can interfere with subsequent purification steps.[10] It is recommended to precipitate and remove polysaccharides from the crude extract by adding ethanol before proceeding with liquid-liquid partitioning.[10]
Suboptimal Chromatographic Conditions The choice of stationary and mobile phases in column chromatography is crucial for good separation. For the purification of saponin-rich fractions from Agave, a combination of silica (B1680970) gel and Sephadex LH-20 column chromatography has been shown to be effective.[2] Develop your chromatographic method using Thin Layer Chromatography (TLC) first to identify a suitable solvent system.
Degradation during Solvent Evaporation High temperatures during solvent removal can lead to the degradation of thermolabile compounds. Use a rotary evaporator under reduced pressure and at a controlled, moderate temperature to concentrate your fractions.

Data on Extraction Methods and Yields

The following tables summarize different extraction methods and quantitative data found in the literature for this compound and related compounds. This data can help in selecting and optimizing your extraction protocol.

Table 1: Comparison of Extraction Methods for Phytochemicals from Plant Sources

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent over time.Simple, low cost.Time-consuming, lower efficiency, large solvent consumption.
Soxhlet Extraction Continuous solvent reflux for extraction.More efficient than maceration.Can degrade thermally sensitive compounds due to prolonged heating.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to break cell walls and enhance mass transfer.Faster extraction, higher efficiency, reduced solvent consumption.Can generate heat, potentially affecting thermolabile compounds.[7]
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material.Very fast, highly efficient, reduced solvent usage.Requires specialized equipment, potential for localized overheating.
Reflux Extraction Boiling the solvent with the plant material and condensing the vapor back into the mixture.[2]More efficient than maceration due to higher temperature.Not suitable for heat-sensitive compounds.

Table 2: Quantitative Analysis of this compound and Related Compounds in Plant Extracts

Plant SourceCompoundExtraction/Analysis MethodYield/ConcentrationReference
Rumex vesicariusThis compoundMaceration with 80% methanol / GC-MS9.28% of crude extract[4][5]
Agave sisalanaHecogeninNot specified~0.01% of leaf weight[1]
Agave sisalanaTigogeninBiotransformation (optimized)26.7 mg/g[8]
Agave sisalanaTigogeninAcid Hydrolysis (optimized)Varies with HCl concentration[8]

Experimental Protocols

Protocol 1: Extraction and Isolation of Saponin-Rich Fraction from Agave sisalana Waste

This protocol is adapted from Santos et al. (2015) and provides a method for obtaining a saponin-rich fraction which would contain this compound.[2]

  • Initial Extraction:

    • Reflux 70 kg of fresh Agave sisalana waste with 70 L of distilled water for 3 hours.

    • Filter the extract and concentrate it using a rotary evaporator to yield the crude extract.

  • Removal of Polysaccharides:

    • Resuspend the crude extract in an 8:2 ethanol/water solution (e.g., 6.1 kg of crude extract in 12 L of the solvent mixture).

    • Let the mixture stand at room temperature for 18 hours to allow polysaccharides to precipitate.

    • Filter to remove the precipitated polysaccharides.

  • Liquid-Liquid Partitioning:

    • Partition the resulting hydroalcoholic extract with ethyl acetate (in a 2:3 v/v ratio).

    • Allow the mixture to stand for 24 hours. The ethyl acetate phase will contain the saponins.

    • Separate the ethyl acetate phase and concentrate it under reduced pressure to obtain the ethyl acetate extract.

  • Column Chromatography:

    • Subject the ethyl acetate extract to open-column chromatography using silica gel.

    • Elute with a gradient of solvents, starting with less polar solvents (e.g., ethyl acetate) and gradually increasing the polarity (e.g., with methanol and water).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing saponins.

    • Combine the saponin-positive fractions and further purify them using gel permeation chromatography on a Sephadex LH-20 column with methanol as the eluent.

  • Analysis:

    • Analyze the purified fractions using HPLC and/or GC-MS to identify and quantify this compound.

Visualizations

General Workflow for this compound Extraction and Purification

Rockogenin_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Isolation & Analysis plant_material Natural Source (e.g., Agave sisalana) drying_grinding Drying and Grinding plant_material->drying_grinding extraction_method Solvent Extraction (e.g., Maceration, Reflux, UAE) drying_grinding->extraction_method crude_extract Crude Extract extraction_method->crude_extract polysaccharide_removal Polysaccharide Removal (Ethanol Precipitation) crude_extract->polysaccharide_removal liquid_partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) polysaccharide_removal->liquid_partition column_chromatography Column Chromatography (Silica Gel, Sephadex) liquid_partition->column_chromatography pure_this compound Pure this compound column_chromatography->pure_this compound analysis Analysis (HPLC, GC-MS) pure_this compound->analysis

Caption: A generalized workflow for the extraction and purification of this compound from natural sources.

References

Optimizing the purification protocol for Rockogenin by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rockogenin purification. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The purification of this compound, a steroidal sapogenin, presents several challenges due to its physicochemical properties and its presence in complex natural extracts. Key difficulties include:

  • Structural Similarity: Crude extracts often contain a mixture of structurally similar steroidal saponins (B1172615) and sapogenins, making their separation from one another challenging.[1]

  • Low UV Absorbance: this compound lacks a strong chromophore, leading to weak UV absorption. This complicates detection when using standard HPLC-UV methods.[1][2]

  • Wide Polarity Range: The presence of both a lipophilic steroidal core and potentially hydrophilic moieties gives the molecule a broad polarity range, making it difficult to find a single optimal chromatographic system.[1]

  • Low Concentration: this compound is often present at low concentrations within a complex matrix of other plant metabolites, necessitating efficient enrichment and purification steps.[1]

  • Foaming Properties: Saponins, the glycosidic precursors to this compound, are known for their tendency to foam in aqueous solutions, which can complicate the initial extraction and handling processes.[1]

Q2: My this compound is not visible on a TLC plate under UV light. What should I do?

A2: This is a common issue as many steroidal glycosides and sapogenins like this compound do not fluoresce under UV light.[1] Consider these alternative visualization techniques:

  • Staining Reagents: Use chemical stains that react with specific functional groups to visualize the spots. After spraying the reagent, gentle heating is often required. Ensure the plate is completely dry before applying the stain to avoid interference from mobile phase solvents.[1]

  • Iodine Vapor: Place the dried TLC plate in a chamber containing iodine crystals. The iodine vapor will reversibly stain many organic compounds, appearing as brown spots.

  • Evaporative Light Scattering Detector (ELSD): For HPLC and other column chromatography techniques, using an ELSD is a highly effective alternative to UV detection for non-chromophoric compounds like this compound.[2][3]

Q3: What is a good starting point for a mobile phase in reversed-phase HPLC for this compound analysis?

A3: For the separation of steroidal sapogenins like this compound on a C18 column, a common starting point is a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). A gradient elution is often preferred to effectively separate compounds with a range of polarities. You can start with a higher proportion of water and gradually increase the organic solvent concentration.

Q4: Should I use normal-phase or reversed-phase chromatography for this compound purification?

A4: The choice between normal-phase and reversed-phase chromatography depends on the polarity of the impurities you need to separate from this compound.

  • Normal-Phase Chromatography (NPC): Uses a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase (e.g., hexane (B92381), ethyl acetate). It is effective for separating less polar compounds.

  • Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water, acetonitrile, methanol). RPC is generally more common for the purification of a wide range of natural products.

For crude extracts, a multi-step approach is often beneficial. For instance, an initial purification step using normal-phase column chromatography can be followed by a final polishing step with reversed-phase HPLC to achieve high purity.

Troubleshooting Guides

This section addresses specific issues you might encounter during the chromatographic purification of this compound.

Issue 1: Poor Peak Shape in HPLC (Tailing or Fronting)

Probable Cause Solution
Column Overload Dilute the sample or inject a smaller volume.[1]
Inappropriate Sample Solvent The sample solvent may be too strong. If possible, dissolve or dilute the sample in the initial mobile phase.
Secondary Interactions Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing peak tailing. Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase to suppress these interactions.
Column Equilibration The column may not be fully equilibrated, especially in normal-phase chromatography where water content is critical.[1] Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before injection.
Void at Column Inlet A void or channel in the packing material can lead to distorted peak shapes. This can be caused by pressure shocks or improper column handling. If a void is suspected, the column may need to be repacked or replaced.

Issue 2: Low Yield of Purified this compound

Probable Cause Solution
Incomplete Elution This compound may be strongly retained on the column. Increase the strength of the mobile phase at the end of the gradient or use a stronger elution solvent.
Degradation during Purification This compound may be sensitive to the pH or solvents used. Ensure the mobile phase pH is within the stability range of the compound. Avoid prolonged exposure to harsh conditions.
Co-elution with Impurities If this compound is not well-separated from other compounds, fractions containing the target molecule may be discarded due to low purity. Optimize the chromatographic conditions (mobile phase composition, gradient slope, stationary phase) to improve resolution.
Inefficient Extraction from Plant Material Low yield may originate from the initial extraction process. Consider optimizing extraction parameters such as solvent type, temperature, and duration. Ultrasound-assisted extraction (UAE) has been shown to be more efficient for some saponins.

Issue 3: Inconsistent Retention Times in HPLC

Probable Cause Solution
Mobile Phase Composition Changes Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Evaporation of the more volatile organic solvent can alter the mobile phase composition and affect retention times.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent column temperature. Even small fluctuations in ambient temperature can lead to shifts in retention times.
Column Aging Over time, the stationary phase of the column can degrade or become contaminated, leading to changes in retention behavior. If the problem persists and other causes have been ruled out, it may be time to replace the column.
Pump Malfunction Inconsistent flow rates from the HPLC pump can cause retention time variability. Ensure the pump is properly maintained and primed.

Quantitative Data Presentation

The following table summarizes quantitative data for the purification of Diosgenin (B1670711), a structurally similar steroidal sapogenin, which can serve as a reference for optimizing this compound purification.

Chromatography Technique Starting Material Elution/Mobile Phase Yield Purity Reference
High-Speed Counter-Current Chromatography (HSCCC)300 mg crude extract from Rhizoma dioscoreaeStepwise elution with n-hexane/ethyl acetate (B1210297)/methanol/water20.8 mg98.9%[4]
Column ChromatographyCrude extract from Dioscorea nipponicaNot specified31.07% (from intermediate extract)72.30%[5]
HPTLCDried tuber powder of Dioscorea speciesToluene: Ethyl acetate: Formic acid (6:5:1 v/v)0.001 to 0.003% (on dry weight basis)Not specified[6]

Experimental Protocols

Protocol 1: General Extraction and Hydrolysis for this compound Isolation

This protocol describes a general method for extracting saponins from plant material and hydrolyzing them to obtain the aglycone, this compound. This method is adapted from protocols for the isolation of the structurally similar sapogenin, diosgenin.[5][7]

1. Preparation of Plant Material:

  • Thoroughly wash the plant material (e.g., tubers, leaves) to remove debris.
  • Slice the material into thin pieces to facilitate drying.
  • Dry the plant material in an oven at 60-80°C until a constant weight is achieved.
  • Grind the dried material into a fine powder.

2. Saponin (B1150181) Extraction:

  • Perform a Soxhlet extraction or maceration of the powdered plant material with an appropriate solvent like methanol or ethanol.
  • Alternatively, use ultrasound-assisted extraction for potentially higher efficiency.
  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude saponin extract.

3. Acid Hydrolysis:

  • Dissolve the crude saponin extract in an acidic solution (e.g., 2M HCl or 1M ethanolic H₂SO₄).
  • Reflux the mixture at 80-100°C for 4-8 hours to cleave the glycosidic bonds.
  • After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution).

4. Extraction of Crude this compound:

  • Extract the neutralized hydrolysate with a non-polar organic solvent such as n-hexane or chloroform.
  • Wash the organic layer with water to remove any remaining salts and polar impurities.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Concentrate the organic extract to dryness using a rotary evaporator to yield crude this compound.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for purifying crude this compound using silica gel column chromatography.

1. Column Preparation:

  • Prepare a slurry of silica gel (e.g., 70-230 mesh) in the initial mobile phase (e.g., n-hexane).
  • Carefully pack a glass chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
  • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.

2. Sample Loading:

  • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.
  • Carefully load the dissolved sample onto the top of the silica gel column.

3. Elution:

  • Begin elution with a non-polar mobile phase (e.g., 100% n-hexane).
  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A common gradient could be from 100% hexane to a mixture of hexane:ethyl acetate (e.g., 80:20).
  • Collect fractions of the eluate in separate tubes.

4. Fraction Analysis and Collection:

  • Monitor the separation by spotting fractions onto a TLC plate alongside a this compound standard (if available).
  • Visualize the TLC plate using an appropriate staining reagent.
  • Combine the fractions that contain pure this compound.
  • Evaporate the solvent from the combined pure fractions to obtain purified this compound.

Mandatory Visualizations

experimental_workflow plant_material Plant Material extraction Saponin Extraction (e.g., Methanol/Ethanol) plant_material->extraction hydrolysis Acid Hydrolysis (e.g., HCl, H₂SO₄) extraction->hydrolysis crude_this compound Crude this compound Extract hydrolysis->crude_this compound column_chromatography Column Chromatography (e.g., Silica Gel) crude_this compound->column_chromatography hplc_purification HPLC Purification (Optional Polishing Step) column_chromatography->hplc_purification pure_this compound Pure this compound hplc_purification->pure_this compound

Caption: General experimental workflow for the isolation and purification of this compound.

Caption: Troubleshooting decision tree for common chromatography issues in this compound purification.

References

Addressing Rockogenin solubility and stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of Rockogenin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its solubility and stability important?

This compound is a steroidal sapogenin, a class of naturally occurring compounds with a hydrophobic steroidal backbone.[1] Its chemical formula is C27H44O4 with a molecular weight of 432.64 g/mol .[2] Like many other steroidal saponins, this compound has shown potential biological activities, including anti-inflammatory and antimicrobial properties.[1] For effective in vitro and in vivo studies, as well as for the development of potential therapeutic applications, it is crucial to achieve adequate solubility and ensure the stability of this compound in aqueous experimental media. Poor solubility can lead to inaccurate experimental results and low bioavailability, while instability can result in the degradation of the compound, leading to a loss of activity and the formation of potentially interfering byproducts.

Q2: What are the primary challenges in dissolving this compound in aqueous solutions?

The main challenge in dissolving this compound in aqueous solutions stems from its highly lipophilic (hydrophobic) nature. Its complex, non-polar ring structure makes it poorly soluble in water. This can lead to precipitation in aqueous buffers, making it difficult to achieve the desired concentrations for biological assays.

Q3: What are the general strategies to improve the solubility of this compound?

Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the compound, which can improve the dissolution rate.[3]

    • Solid Dispersions: Dispersing this compound in an inert hydrophilic carrier can enhance its wettability and dissolution.

    • Co-crystallization: Forming co-crystals with a highly soluble co-former can improve the solubility and dissolution characteristics of this compound.

  • Chemical Modifications:

    • Use of Co-solvents: Water-miscible organic solvents such as DMSO, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) can be used to first dissolve this compound before adding it to an aqueous medium.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility. However, the structure of this compound does not suggest significant ionizable groups, so this method may have limited applicability.

    • Cyclodextrin (B1172386) Complexation: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent solubility in water.

    • Use of Surfactants: Surfactants can form micelles that encapsulate this compound, increasing its solubility in aqueous solutions.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, which can effectively solubilize hydrophobic compounds.

Q4: How can I assess the stability of my this compound solution?

The stability of a this compound solution can be assessed by monitoring its chemical integrity over time under specific conditions (e.g., pH, temperature, light exposure). High-Performance Liquid Chromatography (HPLC) is a common analytical technique used to quantify the concentration of this compound and detect the appearance of any degradation products.

Q5: What factors can affect the stability of this compound in a solution?

The stability of this compound can be influenced by several factors:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of labile functional groups.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the oxidation of susceptible functional groups within the molecule.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during my experiment.
Possible Cause Recommended Solution
Low intrinsic solubility in the aqueous buffer. 1. Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in your final solution. However, be mindful of the solvent's potential toxicity to cells in biological assays.
2. Utilize a solubilizing agent. Consider adding cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) or a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) to your aqueous buffer to enhance this compound's solubility.
3. Prepare a solid dispersion. If you are working with a solid form of this compound, preparing a solid dispersion with a hydrophilic polymer (e.g., PVP, PEG) can improve its dissolution rate.
The concentration of this compound exceeds its solubility limit in the chosen solvent system. 1. Determine the solubility of this compound in your specific solvent system to establish the maximum achievable concentration.
2. Work at a lower, more soluble concentration. If a high concentration is not critical for your experiment, using a lower concentration can prevent precipitation.
Change in temperature or pH during the experiment. 1. Maintain a constant temperature throughout your experiment.
2. Ensure the pH of your solution remains stable. Use a buffer with sufficient buffering capacity.
Issue 2: I am observing a loss of this compound activity in my assay over time.
Possible Cause Recommended Solution
Degradation of this compound under experimental conditions. 1. Conduct a stability study. Assess the stability of this compound in your experimental buffer at the working temperature and pH over the duration of your assay using HPLC.
2. Optimize storage conditions. Store stock solutions of this compound at low temperatures (e.g., -20°C or -80°C) and protected from light. Prepare fresh working solutions for each experiment.
3. Adjust the pH of the buffer. If degradation is pH-dependent, identify a pH range where this compound is more stable.
Interaction with other components in the assay medium. 1. Evaluate potential interactions. Systematically investigate if any component of your assay medium is contributing to the degradation of this compound.

Data Presentation

Table 1: Representative Solubility of a Model Steroidal Sapogenin in Various Solvents
Solvent System Approximate Solubility (µg/mL)
Water< 1
Phosphate Buffered Saline (PBS, pH 7.4)< 1
1% DMSO in PBS10 - 20
5% DMSO in PBS50 - 100
10% Ethanol in PBS20 - 40
5% (w/v) HP-β-Cyclodextrin in Water100 - 200
0.1% Tween® 80 in PBS30 - 60
Table 2: Illustrative Stability of a Model Steroidal Sapogenin under Different Conditions

Note: This table presents hypothetical stability data for a model steroidal sapogenin to demonstrate a typical stability profile. Actual stability of this compound should be determined experimentally.

Condition Time (hours) Remaining Compound (%)
pH 3, 25°C2485
pH 7, 25°C2498
pH 9, 25°C2470
pH 7, 4°C7299
pH 7, 37°C2492
pH 7, 25°C, Exposed to Light2480

Experimental Protocols

Protocol 1: Determination of this compound Solubility by the Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer, co-solvent mixture) in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at a high speed to pellet the undissolved this compound.

    • Carefully collect the supernatant. For highly accurate measurements, filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent by multiplying the measured concentration by the dilution factor.

Protocol 2: General Procedure for Enhancing this compound Solubility using Cyclodextrins
  • Preparation of Cyclodextrin Solution:

    • Prepare a stock solution of the chosen cyclodextrin (e.g., HP-β-cyclodextrin) in the desired aqueous buffer at a specified concentration (e.g., 10% w/v).

  • Complexation:

    • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

    • Slowly add the this compound stock solution dropwise to the cyclodextrin solution while stirring vigorously.

    • Continue stirring the mixture at room temperature for a defined period (e.g., 1-24 hours) to allow for the formation of the inclusion complex.

  • Characterization (Optional):

    • The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), or Fourier-Transform Infrared (FTIR) spectroscopy.

  • Solubility Determination:

    • Determine the solubility of this compound in the cyclodextrin solution using the shake-flask method described in Protocol 1.

Mandatory Visualizations

Signaling Pathway

Steroidal saponins, the class of compounds to which this compound belongs, have been reported to exert anti-cancer effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway.[4] This pathway is crucial for regulating cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Workflow

The following workflow outlines the general steps for addressing this compound solubility issues.

Solubility_Workflow Start Start: this compound Powder Solubility_Test Initial Solubility Test (Aqueous Buffer) Start->Solubility_Test Soluble Is it soluble at the desired concentration? Solubility_Test->Soluble Proceed Proceed with Experiment Soluble->Proceed Yes Not_Soluble Select Solubility Enhancement Method Soluble->Not_Soluble No Co_Solvent Co-solvent (e.g., DMSO) Not_Soluble->Co_Solvent Cyclodextrin Cyclodextrin Complexation Not_Soluble->Cyclodextrin Solid_Dispersion Solid Dispersion Not_Soluble->Solid_Dispersion Optimize Optimize Formulation Co_Solvent->Optimize Cyclodextrin->Optimize Solid_Dispersion->Optimize Re_Test Re-test Solubility Optimize->Re_Test Soluble2 Is it soluble? Re_Test->Soluble2 Soluble2->Proceed Yes Soluble2->Not_Soluble No

Caption: A logical workflow for addressing this compound solubility challenges.

Degradation Pathway

The stability of this compound can be compromised under certain conditions, leading to degradation. While specific degradation pathways for this compound are not well-documented, a general representation of potential degradation is shown below.

Degradation_Pathway This compound This compound (Stable) Degradation_Products Degradation Products (Loss of Activity) This compound->Degradation_Products Degradation Stressor Stress Conditions (e.g., High Temp, Extreme pH) Stressor->Degradation_Products

Caption: General representation of this compound degradation under stress conditions.

References

Technical Support Center: Chemical Synthesis of Rockogenin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Rockogenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex steroidal sapogenin.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chemical synthesis of this compound?

The synthesis of this compound, a complex natural product, presents several significant challenges typical for multi-step organic synthesis. These primarily include:

  • Low Reaction Yields: Cumulative losses over numerous steps can lead to a low overall yield of the final product.[1][2]

  • Side Reactions: The presence of multiple functional groups in this compound precursors can lead to a variety of undesired side reactions, complicating the purification process.[3][4]

  • Purification Difficulties: Separating the target molecule from structurally similar byproducts and unreacted starting materials often requires advanced chromatographic techniques.[5][6]

  • Stereoselectivity Control: Establishing the correct stereochemistry at multiple chiral centers is crucial and often difficult to achieve with high selectivity.[7][8][9]

Troubleshooting Guides

Low Reaction Yield

Issue: My reaction yield for a key step in the this compound synthesis is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Suggested Solution Relevant Considerations
Impure Reactants or Solvents Ensure all starting materials and solvents are of high purity and anhydrous where necessary. Consider purifying reagents and drying solvents before use.Even trace amounts of impurities, especially water in moisture-sensitive reactions, can significantly impact yield.[2]
Incorrect Stoichiometry Carefully and accurately measure all reagents. For sensitive reactions, consider titrating the active component of the reagent.Inaccurate measurements can lead to incomplete reactions or an increase in side products.
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require precise temperature control (e.g., -78 °C for certain oxidations) to minimize side reactions.Use a reliable thermometer and an appropriate cooling or heating bath.[5]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding more of the limiting reagent.Over- or under-reaction can both lead to lower yields of the desired product.[5]
Product Decomposition If the product is unstable under the reaction or workup conditions, consider quenching the reaction earlier or performing the workup at a lower temperature.[1]The acidic or basic nature of workup conditions can sometimes lead to degradation of sensitive molecules.[5]
Losses During Workup/Purification Be meticulous during product extraction and purification. Ensure complete transfer of the product between vessels and minimize the number of purification steps.[1][5]

Experimental Protocol: General Procedure for Reaction Monitoring by TLC

  • Prepare the TLC Plate: Use a silica (B1680970) gel coated TLC plate.

  • Spot the Reaction Mixture: Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate. Also spot the starting material as a reference.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes).

  • Visualize the Spots: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp or by staining with a suitable agent (e.g., potassium permanganate).

  • Analyze the Results: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

Troubleshooting Low Yield - A Logical Workflow

LowYieldTroubleshooting start Low Yield Observed check_purity Are reactants and solvents pure and dry? start->check_purity purify_reagents Purify/dry reagents and solvents. check_purity->purify_reagents No check_stoichiometry Was stoichiometry accurate? check_purity->check_stoichiometry Yes purify_reagents->check_stoichiometry remeasure Recalculate and remeasure reagents. check_stoichiometry->remeasure No monitor_reaction Is the reaction going to completion? check_stoichiometry->monitor_reaction Yes remeasure->monitor_reaction optimize_conditions Optimize reaction time, temperature, or add more reagent. monitor_reaction->optimize_conditions No check_stability Is the product stable to workup conditions? monitor_reaction->check_stability Yes success Yield Improved optimize_conditions->success modify_workup Modify workup (e.g., lower temperature, use milder pH). check_stability->modify_workup No improve_technique Refine extraction and purification techniques. check_stability->improve_technique Yes modify_workup->success improve_technique->success

Caption: A decision tree for troubleshooting low reaction yields.

Side Reactions

Issue: I am observing multiple unexpected spots on my TLC plate, indicating the formation of side products.

Possible Causes and Solutions:

Side Reaction Type Possible Cause Suggested Solution
Over-oxidation/Reduction The oxidizing/reducing agent is too strong or used in excess.Use a milder reagent or a stoichiometric amount. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Protecting Group Instability The protecting group is not stable under the reaction conditions.Choose a more robust protecting group that is orthogonal to the current reaction conditions.
Epimerization The reaction conditions are promoting the loss of stereochemical integrity at a chiral center.Use non-basic or non-acidic conditions where possible. Lowering the reaction temperature can also help.
Rearrangement Reactions The presence of acidic or Lewis acidic conditions is catalyzing a molecular rearrangement.Buffer the reaction mixture or use a non-acidic catalyst.
Diketopiperazine Formation Occurs at the dipeptide stage in syntheses involving amino acid precursors.If applicable, use 2-chlorotrityl chloride resin for Fmoc-based synthesis, especially with proline.[4]

Experimental Protocol: General Procedure for a Swern Oxidation (as an example of a controlled oxidation)

  • Setup: A flame-dried, three-necked flask equipped with a stir bar, thermometer, and nitrogen inlet is cooled to -78 °C in a dry ice/acetone bath.

  • Oxalyl Chloride Addition: Anhydrous dichloromethane (B109758) (DCM) is added, followed by the dropwise addition of oxalyl chloride.

  • DMSO Addition: A solution of anhydrous dimethyl sulfoxide (B87167) (DMSO) in DCM is added slowly, maintaining the temperature below -65 °C. The mixture is stirred for 15 minutes.[5]

  • Substrate Addition: The alcohol substrate (a this compound precursor) dissolved in DCM is added dropwise, keeping the temperature below -65 °C. The reaction is stirred for 1-2 hours.[5]

  • Quenching: Triethylamine is added, and the reaction is allowed to warm to room temperature.

  • Workup: Water is added, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

Minimizing Side Reactions Workflow

SideReactionWorkflow start Side Products Observed identify_side_product Identify structure of major side product(s) (e.g., via MS, NMR). start->identify_side_product determine_mechanism Postulate formation mechanism. identify_side_product->determine_mechanism change_reagents Change Reagents (e.g., milder oxidant, different base). determine_mechanism->change_reagents change_conditions Change Conditions (e.g., lower temp, shorter time). determine_mechanism->change_conditions change_protecting_groups Change Protecting Groups (e.g., more robust group). determine_mechanism->change_protecting_groups rerun_reaction Re-run reaction with modified protocol. change_reagents->rerun_reaction change_conditions->rerun_reaction change_protecting_groups->rerun_reaction analyze_outcome Analyze new outcome. rerun_reaction->analyze_outcome success Side Reactions Minimized analyze_outcome->success Improved failure Re-evaluate Mechanism analyze_outcome->failure No Improvement failure->determine_mechanism Stereoselectivity cluster_achiral Achiral Synthesis cluster_chiral Stereoselective Synthesis achiral_reagent Achiral Reagent + Prochiral Substrate transition_states Two transition states of similar energy achiral_reagent->transition_states diastereomers Mixture of Diastereomers transition_states->diastereomers chiral_reagent Chiral Reagent/Catalyst + Prochiral Substrate favored_ts Favored Transition State (Lower Energy) chiral_reagent->favored_ts disfavored_ts Disfavored Transition State (Higher Energy) chiral_reagent->disfavored_ts single_diastereomer Single Desired Diastereomer favored_ts->single_diastereomer

References

Technical Support Center: Optimizing Rockogenin Peak Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the resolution of Rockogenin peaks in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing poor resolution and is co-eluting with other components. How can I improve the separation?

A1: Poor peak resolution is a common issue in the analysis of steroidal sapogenins like this compound. To enhance separation, a systematic approach to method optimization is recommended. Key parameters to adjust include the mobile phase composition, stationary phase, and flow rate.[1][2] Often, a gradient elution will provide better separation for complex mixtures than an isocratic one.

Q2: I am observing significant peak tailing with my this compound peak. What are the likely causes and how can I fix it?

A2: Peak tailing for basic compounds like steroidal saponins (B1172615) can occur due to interactions with acidic residual silanol (B1196071) groups on the silica-based column packing.[1] To mitigate this, consider adding a mobile phase modifier like formic acid or trifluoroacetic acid (typically at 0.1%) to reduce these secondary interactions.[1] Using an end-capped column can also minimize the number of free silanol groups available for interaction.[1] Another potential cause is column overload; try reducing the sample concentration or injection volume.

Q3: My this compound peak is fronting. What could be the reason?

A3: Peak fronting can be caused by several factors, including high sample concentration (mass overload), injecting a sample in a solvent significantly stronger than the mobile phase, or a partially blocked column frit.[3][4] Ensure your sample is dissolved in a solvent that is compatible with or weaker than the initial mobile phase. If the issue persists, consider sample dilution or inspecting the column for blockages.

Q4: I am having trouble detecting the this compound peak with a UV detector. What are my options?

A4: this compound, like many steroidal saponins, lacks a strong chromophore, making UV detection challenging.[2] Detection at low wavelengths, such as 200-210 nm, can sometimes be effective, though it may result in a noisy baseline.[2] Alternative detection methods that do not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), are often more suitable for this class of compounds.

Q5: My retention times for this compound are inconsistent between runs. How can I improve reproducibility?

A5: Inconsistent retention times can stem from several sources. Ensure your mobile phase is prepared fresh daily and is adequately degassed to prevent bubble formation, which can affect the pump performance. Fluctuations in column temperature can also lead to shifts in retention; using a column oven to maintain a stable temperature is highly recommended. Finally, check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect retention time reproducibility.

Troubleshooting Guide

Problem: Poor Peak Resolution

This guide provides a systematic approach to troubleshooting and improving the resolution of this compound peaks.

Troubleshooting Workflow for Poor Peak Resolution

PoorResolution Start Poor Peak Resolution OptimizeMobilePhase Optimize Mobile Phase Gradient Start->OptimizeMobilePhase AdjustFlowRate Adjust Flow Rate OptimizeMobilePhase->AdjustFlowRate If resolution is still poor Resolved Resolution Improved OptimizeMobilePhase->Resolved Success ChangeColumn Change Column AdjustFlowRate->ChangeColumn If resolution is still poor AdjustFlowRate->Resolved Success CheckSystem Check System Parameters ChangeColumn->CheckSystem If resolution is still poor ChangeColumn->Resolved Success CheckSystem->Resolved Success SPE_Workflow Start Sample in Solution Condition Condition SPE Cartridge (e.g., with Methanol) Start->Condition Equilibrate Equilibrate SPE Cartridge (e.g., with Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash Wash Cartridge (to remove interferences) Load->Wash Elute Elute this compound (with a stronger solvent) Wash->Elute Analyze Analyze by HPLC Elute->Analyze

References

Technical Support Center: Overcoming Poor Reproducibility in Rockogenin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Rockogenin and other steroidal saponin (B1150181) bioassays. Our aim is to help you achieve more consistent and reliable experimental outcomes.

Given the limited specific data on this compound's bioactivity, this guide uses Diosgenin , a structurally related and well-characterized steroidal saponin, as a representative model. The principles and protocols outlined here are broadly applicable to the study of this compound and other similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of variability in steroidal saponin bioassays?

A1: Poor reproducibility in steroidal saponin bioassays often stems from a few key factors:

  • Reagent Quality and Storage: Steroidal saponins (B1172615) can be sensitive to degradation. Improper storage of the compound, as well as other reagents like cell culture media and assay buffers, can lead to inconsistent results.

  • Cell Line Integrity: Cell lines can change their characteristics over time with repeated passaging. Issues such as mycoplasma contamination, genetic drift, and misidentification are common sources of variability.

  • Procedural Inconsistencies: Minor variations in experimental procedures, such as incubation times, pipetting techniques, and cell seeding densities, can have a significant impact on the final results.

  • Solvent Effects: The solvent used to dissolve the steroidal saponin (e.g., DMSO) can have its own biological effects. It is crucial to include appropriate vehicle controls in all experiments.

Q2: How can I ensure my this compound/steroidal saponin is properly dissolved and delivered to the cells?

A2: Steroidal saponins often have low aqueous solubility. To ensure proper dissolution and delivery:

  • Use a high-quality, anhydrous solvent like DMSO to prepare a concentrated stock solution.

  • Vortex the stock solution thoroughly.

  • When preparing working concentrations, dilute the stock solution in pre-warmed cell culture medium and mix immediately and vigorously to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation before adding it to the cells.

  • Keep the final solvent concentration consistent across all wells and as low as possible (typically ≤ 0.5%).

Q3: What are the appropriate controls to include in my bioassay?

A3: A well-controlled experiment is essential for interpreting your data. Key controls include:

  • Untreated Control: Cells that are not exposed to the test compound or its vehicle.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the steroidal saponin.

  • Positive Control: A compound with a known and reproducible effect in your assay system. This helps to validate the assay's performance.

  • Negative Control: A compound known to be inactive in your assay system.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell distribution under a microscope.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.
Edge effects in microplatesAvoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.
No observable effect of the compound Compound degradationStore the compound under recommended conditions (e.g., -20°C, protected from light). Prepare fresh stock solutions regularly.
Incorrect concentration rangePerform a dose-response experiment over a wide range of concentrations to identify the active range.
Cell line is not sensitiveUse a cell line known to be responsive to steroidal saponins. Verify the expression of the target pathway components.
Inconsistent results between experiments Variation in cell passage numberUse cells within a defined passage number range for all experiments.
Different lots of reagents (e.g., FBS, media)Test new lots of critical reagents before use in large-scale experiments. If possible, purchase a large batch of each reagent.
Mycoplasma contaminationRegularly test cell cultures for mycoplasma contamination.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol is for determining the cytotoxic effects of a steroidal saponin on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound or Diosgenin (powder)

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of the steroidal saponin in DMSO. Prepare serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: After 24 hours, remove the medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway

Steroidal saponins like Diosgenin are known to induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

steroidal_saponin_pathway cluster_cell Cell cluster_mito Mitochondrion Saponin Steroidal Saponin (e.g., Diosgenin) Bax Bax Saponin->Bax Bcl2 Bcl-2 Saponin->Bcl2 CytoC Cytochrome c Bax->CytoC Release Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Steroidal saponin-induced apoptosis pathway.

Experimental Workflow

The following diagram outlines a general workflow for screening and validating the bioactivity of a steroidal saponin.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation Compound Compound Stock Preparation (in DMSO) DoseResponse Dose-Response Assay (e.g., MTT) Compound->DoseResponse Cells Cell Culture Maintenance Cells->DoseResponse IC50 IC50 Determination DoseResponse->IC50 MechanismAssay Mechanism of Action Assay (e.g., Western Blot for Caspases) IC50->MechanismAssay DataAnalysis Data Analysis & Interpretation MechanismAssay->DataAnalysis

Strategies to reduce background noise in Rockogenin-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and improve the reliability of Rockogenin-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background noise in this compound assays?

High background noise in this compound assays can stem from several factors, including:

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the assay plate can lead to antibodies or other reagents binding directly to the plate surface.[1]

  • Suboptimal Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase non-specific binding.[1]

  • Insufficient Washing: Inadequate washing steps may not effectively remove unbound antibodies and other reagents, leading to a higher background signal.[1][2][3]

  • Cross-Reactivity: The antibodies used may cross-react with other structurally similar molecules present in the sample matrix.[4][5]

  • Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay chemistry.[4][6]

  • Endogenous Interferences: The presence of endogenous factors in biological samples, such as heterophile antibodies or rheumatoid factor, can cause interference.[4][5]

Q2: How can I differentiate between a true signal and background noise?

To distinguish a true signal from background noise, it is crucial to include proper controls in your experiment:

  • Negative Controls: Wells that do not contain the analyte (this compound) but include all other assay components. This helps determine the baseline background signal.

  • Isotype Controls: Using an antibody of the same isotype but with no specificity for this compound helps to assess non-specific binding of the primary antibody.

  • No-Antibody Controls: Wells without the primary or secondary antibody can help identify sources of noise from other reagents.

A high signal-to-noise ratio (SNR) is indicative of a robust assay. An acceptable SNR is generally considered to be 3 or higher, though this can vary depending on the assay type and application.

Q3: What are the key considerations for optimizing a this compound ELISA?

Optimizing an ELISA for this compound involves a systematic approach to refining several parameters:

  • Antibody Titration: Determine the optimal concentrations for both the capture and detection antibodies to achieve the best signal-to-noise ratio.[1][6]

  • Blocking Buffer Optimization: Test different blocking agents (e.g., BSA, casein, non-fat dry milk) and concentrations to find the most effective one for your specific assay.[1][7]

  • Washing Protocol: Optimize the number of washes, wash volume, and the composition of the wash buffer (e.g., by adding a detergent like Tween-20).[1][8]

  • Incubation Times and Temperatures: Standardize incubation times and temperatures to ensure reproducibility.[9]

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Plate
Possible Cause Troubleshooting Steps
Inadequate Blocking Optimize the blocking buffer by testing different agents (e.g., 1-5% BSA, 1% casein) and increasing the incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[1]
Suboptimal Antibody Concentration Perform a checkerboard titration to determine the optimal concentrations of the primary and secondary antibodies that provide the best signal-to-noise ratio.[1][6]
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5 washes) and the volume of wash buffer per well. Ensure vigorous but careful washing to avoid dislodging the coated antigen/antibody.[1]
Contaminated Reagents Use fresh, high-quality reagents and sterile, low-binding microplates.
Issue 2: Inconsistent Results or Poor Reproducibility
Possible Cause Troubleshooting Steps
Pipetting Inconsistency Ensure all pipettes are properly calibrated. Be consistent with pipetting technique and timing, especially for reagent additions and washes.[6] Using automated liquid handlers can improve consistency.[9]
Edge Effects To minimize edge effects, ensure uniform temperature and humidity across the plate during incubations.[9] Consider not using the outer wells of the plate for critical samples.
Variable Incubation Times Use a multichannel pipette or automated plate washer to ensure that incubation times are consistent for all wells.
Sample Preparation Variability Standardize the sample collection, storage, and preparation protocol to minimize variability between samples.[2]
Issue 3: Low Signal-to-Noise Ratio (SNR)
Possible Cause Troubleshooting Steps
Suboptimal Reagent Concentrations Optimize the concentrations of all assay components, including the antigen/antibody coating concentration and the enzyme-conjugate dilution.[6][7]
Improper Buffer Composition Adjust the pH and salt concentration of the assay buffers.[10] Adding a non-ionic surfactant like Tween-20 to wash and antibody dilution buffers can help reduce non-specific binding.[8][11]
Cross-Reactivity If cross-reactivity with other steroids is suspected, consider using more specific monoclonal antibodies or implementing a sample purification step (e.g., solid-phase extraction) prior to the assay.
Assay Sensitivity To increase sensitivity, consider increasing incubation times for antibodies or the enzyme-substrate reaction.[7]

Quantitative Data Summary

ParameterRecommended Starting RangeOptimization Goal
Capture Antibody (ELISA) 1-12 µg/mL (affinity-purified)Maximize signal, minimize background
Detection Antibody (ELISA) 0.5-5 µg/mL (affinity-purified)Maximize signal-to-noise ratio
Blocking Buffer 1-5% BSA or Casein in PBS/TBSLowest background signal
Wash Buffer Detergent 0.05% Tween-20 in PBS/TBSEffective removal of unbound reagents
Sample Dilution 1:2 to 1:1000 (matrix-dependent)Minimize matrix effects

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer in an ELISA
  • Coat a 96-well microplate with the this compound-conjugate or capture antibody according to your standard protocol.

  • Prepare a panel of blocking buffers to be tested (e.g., 1% BSA, 5% BSA, 1% casein, 5% non-fat dry milk in PBS).

  • Add 200 µL of each blocking buffer to a set of wells.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate according to your standard procedure.

  • Add the detection antibody (without any analyte) to the wells.

  • Proceed with the subsequent steps of your ELISA protocol, including substrate addition and signal detection.

  • Compare the background signal generated by each blocking buffer. The buffer that yields the lowest signal is the most effective for your assay.[1]

Protocol 2: Antibody Titration (Checkerboard ELISA)
  • Coat a 96-well plate with the capture antibody at various concentrations (e.g., ranging from 0.5 to 10 µg/mL) in vertical columns.

  • Block the plate with your optimized blocking buffer.

  • Prepare serial dilutions of your this compound standard and add them to the wells.

  • Add the detection antibody at various dilutions (e.g., ranging from 1:1000 to 1:20,000) in horizontal rows.

  • Complete the remaining ELISA steps.

  • Analyze the results to identify the combination of capture and detection antibody concentrations that provides the widest dynamic range and the best signal-to-noise ratio.

Visualizations

Rockogenin_Signaling_Pathway This compound Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Binds to Signaling_Cascade Signaling_Cascade Receptor->Signaling_Cascade Activates Transcription_Factor Transcription_Factor Signaling_Cascade->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to

Caption: A simplified diagram of a hypothetical this compound signaling pathway.

ELISA_Workflow ELISA Workflow for this compound cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Coat_Plate 1. Coat Plate Block_Plate 2. Block Plate Coat_Plate->Block_Plate Wash1 Wash Block_Plate->Wash1 Add_Sample 3. Add Sample/Standard Wash2 Wash Add_Sample->Wash2 Add_Detection_Ab 4. Add Detection Ab Wash3 Wash Add_Detection_Ab->Wash3 Add_Substrate 5. Add Substrate Read_Plate 6. Read Plate Add_Substrate->Read_Plate Analyze_Data 7. Analyze Data Read_Plate->Analyze_Data Wash1->Add_Sample Wash2->Add_Detection_Ab Wash3->Add_Substrate Troubleshooting_High_Background Troubleshooting High Background Noise Start High Background Detected? Check_Blocking Is blocking sufficient? Start->Check_Blocking Optimize_Blocking Optimize blocking agent, concentration, and time Check_Blocking->Optimize_Blocking No Check_Washing Are washing steps adequate? Check_Blocking->Check_Washing Yes Optimize_Blocking->Check_Washing Optimize_Washing Increase wash volume and/or number of washes Check_Washing->Optimize_Washing No Check_Antibody_Conc Is antibody concentration too high? Check_Washing->Check_Antibody_Conc Yes Optimize_Washing->Check_Antibody_Conc Titrate_Antibody Perform antibody titration to find optimal concentration Check_Antibody_Conc->Titrate_Antibody Yes End Assay Optimized Check_Antibody_Conc->End No Titrate_Antibody->End

References

Optimizing incubation times and concentrations for Rockogenin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Rockogenin. Given that public information on this compound is limited but points towards its role as a potential modulator of the Retinoic acid receptor-related orphan receptor gamma (RORγ), this document focuses on experimental optimization within the context of RORγ inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: Based on available data, this compound is associated with the development of novel RORγ inhibitors. Therefore, it is hypothesized to function as an antagonist or inverse agonist of the RORγ nuclear receptor. RORγ is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are crucial in autoimmune and inflammatory diseases.[1][2][3] By inhibiting RORγ, this compound may suppress the expression of pro-inflammatory cytokines like Interleukin-17A (IL-17A).

Q2: Which cell lines are appropriate for testing this compound's activity?

A2: The choice of cell line depends on the specific research question. For initial screening and mechanism of action studies, HEK293T or other easily transfectable cell lines are suitable for luciferase reporter assays. To study the functional effects on immune cells, primary murine or human CD4+ T cells differentiated under Th17-polarizing conditions are the gold standard. Cell lines such as EL4 (a murine T-cell lymphoma line) can also be used to assess IL-17 production.[3]

Q3: What is a recommended starting concentration range for this compound?

A3: For a novel compound like this compound, a broad concentration range should be tested initially. Based on data for other small molecule RORγ inhibitors, a starting range from 1 nM to 10 µM is advisable.[3][4] A dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration).

Q4: What are typical incubation times for this compound experiments?

A4: Incubation times will vary depending on the assay. For direct inhibition in biochemical or reporter assays, a 24-hour incubation is a common starting point.[4] For functional assays looking at downstream effects like cytokine production or gene expression in primary cells, longer incubation times of 72 to 96 hours may be necessary.[4]

Troubleshooting Guide

Problem Possible Cause Solution
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension and use calibrated multichannel pipettes for plating.
Edge effects in multi-well plates.To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Compound precipitation.Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower concentration or a different solvent (ensure final solvent concentration is non-toxic to cells, e.g., <0.1% DMSO).
Low or no inhibitory effect Sub-optimal incubation time.Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation period for your specific cell line and assay.
Incorrect concentration range.Test a broader range of concentrations, including higher concentrations, to ensure you are in the active range of the compound.
Cell line is not responsive.Confirm that your cell line expresses RORγ and the necessary downstream signaling components.
High background signal in assays Non-specific binding of this compound.Include appropriate negative controls (e.g., vehicle-only treated cells) to determine the baseline signal.
Contamination of cell cultures.Regularly check cell cultures for signs of contamination and perform mycoplasma testing.
Observed cytotoxicity This compound is toxic at the tested concentrations.Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to determine the cytotoxic concentration range.[5][6]
Solvent (e.g., DMSO) toxicity.Ensure the final concentration of the solvent is below the toxic threshold for your cell line.

Experimental Protocols & Data Presentation

Recommended Starting Concentrations and Incubation Times for RORγ Inhibitors
Assay Type Cell Type Typical Concentration Range Typical Incubation Time Reference
Luciferase Reporter AssayHEK293T1 nM - 10 µM24 hours[4]
IL-17A ELISAMurine Th17 cells10 nM - 1 µM72 - 96 hours[4]
Cytotoxicity Assay (MTT/XTT)Various0.1 µM - 100 µM24 - 72 hours[6]
Gene Expression (qRT-PCR)Primary CD4+ T cells10 nM - 1 µM48 - 96 hours[4]
Protocol 1: RORγ Luciferase Reporter Assay

Objective: To determine the IC50 of this compound on RORγ transcriptional activity.

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.

  • Transfection: After 24 hours, co-transfect cells with a RORγ expression vector and a ROR-responsive luciferase reporter vector.

  • Treatment: 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) and calculate the IC50 value from the dose-response curve.

Protocol 2: IL-17A Secretion Assay in Th17-Polarized Cells

Objective: To assess the effect of this compound on IL-17A production in differentiated Th17 cells.

Methodology:

  • Cell Isolation: Isolate naïve CD4+ T cells from mouse spleen or human peripheral blood.

  • Cell Culture and Differentiation: Culture the cells under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, and TGF-β).

  • Treatment: Add varying concentrations of this compound or vehicle control to the culture medium at the start of the differentiation process.

  • Incubation: Incubate the cells for 72-96 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of IL-17A in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Generate a dose-response curve to determine the effect of this compound on IL-17A secretion.

Visualizations

ROR_gamma_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGFb TGFbR TGF-β Receptor TGFb->TGFbR IL6 IL6 IL6R IL-6 Receptor IL6->IL6R SMADs SMADs TGFbR->SMADs STAT3 STAT3 IL6R->STAT3 RORg_complex RORγt pSTAT3 SMADs SMADs->RORg_complex STAT3->RORg_complex IL17_Gene IL-17 Gene RORg_complex->IL17_Gene Transcription This compound This compound This compound->RORg_complex Inhibition Experimental_Workflow A 1. Cell Seeding (e.g., HEK293T or Primary T-cells) B 2. Treatment (Dose-response of this compound) A->B C 3. Incubation (24-96 hours) B->C F Cytotoxicity Assay (Parallel Experiment) B->F D 4. Assay Readout (Luciferase, ELISA, etc.) C->D E 5. Data Analysis (IC50 Determination) D->E

References

Technical Support Center: Enhancing the Bioavailability of Rockogenin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Rockogenin, a steroidal saponin (B1150181) with potential therapeutic applications. Due to its inherent physicochemical properties, achieving adequate oral bioavailability for in vivo studies can be a significant hurdle. This guide offers practical solutions and detailed experimental protocols to help overcome these challenges.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low aqueous solubility of this compound powder. This compound, as a spirostanol (B12661974) saponin, possesses a large, hydrophobic steroidal backbone, leading to poor solubility in aqueous media.1. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area of the this compound powder, which can enhance its dissolution rate. 2. Co-solvents: Use a co-solvent system. While sparingly soluble in water, this compound's solubility can be improved in mixtures of water with ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG). 3. pH Adjustment: Investigate the pH-solubility profile of this compound. Adjusting the pH of the aqueous medium might enhance its solubility, depending on the presence of any ionizable functional groups.
Precipitation of this compound in aqueous buffer during in vitro assays. The buffer composition may not be suitable to maintain this compound in solution, especially at higher concentrations.1. Incorporate Surfactants: Add a non-ionic surfactant such as Tween® 80 or Cremophor® EL to the buffer at a concentration above the critical micelle concentration (CMC) to form micelles that can encapsulate this compound. 2. Use of Cyclodextrins: Complexation with cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) can effectively increase the aqueous solubility of poorly soluble compounds like this compound.
Low and variable plasma concentrations of this compound after oral administration in animal models. This is likely due to a combination of poor solubility, low intestinal permeability, and/or significant first-pass metabolism. Steroidal saponins (B1172615) are known to be poorly absorbed.[1]1. Lipid-Based Formulations: Formulate this compound in a lipid-based delivery system such as a self-emulsifying drug delivery system (SEDDS), nanoemulsion, or solid lipid nanoparticles (SLNs). These formulations can enhance solubilization in the gastrointestinal tract and may promote lymphatic uptake, bypassing first-pass metabolism. 2. Solid Dispersions: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®). This technique enhances the dissolution rate and can lead to supersaturation in the gut. 3. Phytosomes: Formulate this compound into a phytosome complex with phospholipids. This can improve its lipophilicity and enhance its absorption across the intestinal membrane.
High variability in pharmacokinetic data between individual animals. This can be caused by inconsistencies in the formulation, gavage technique, or physiological differences between animals (e.g., gut microbiome composition).1. Ensure Formulation Homogeneity: Thoroughly homogenize the formulation before each administration to ensure consistent dosing. 2. Standardize Gavage Procedure: Use a consistent gavage volume and technique for all animals. 3. Consider Gut Microbiome: Be aware that the gut microbiome can metabolize steroidal saponins.[1] While difficult to control, noting any significant differences in animal health or housing conditions may be relevant.
Suspected degradation of this compound in the gastrointestinal tract. The acidic environment of the stomach and enzymatic activity in the intestine can lead to the hydrolysis of the glycosidic bonds in saponins.1. Enteric Coating: For solid dosage forms, apply an enteric coating to protect this compound from the acidic environment of the stomach and allow for its release in the more neutral pH of the small intestine. 2. Enzyme Inhibitors: While more complex, co-administration with inhibitors of relevant gastrointestinal enzymes could be explored, though this requires significant additional research.

Frequently Asked Questions (FAQs)

1. What are the basic physicochemical properties of this compound?

This compound is a steroidal saponin with the following properties:

PropertyValue
Molecular Formula C₂₇H₄₄O₄
Molecular Weight 432.64 g/mol
Predicted logP Due to its steroidal backbone, this compound is predicted to be lipophilic. While a precise experimental logP value is not readily available, computational models suggest a relatively high logP, indicating poor aqueous solubility.
Solubility - Water: Very poorly soluble. - Ethanol: Slightly soluble to soluble. - DMSO: Soluble.

2. What is the likely mechanism of this compound's oral absorption?

Given its structure as a steroidal saponin, this compound's oral absorption is expected to be low. The primary mechanisms are likely to be a combination of:

  • Passive Transcellular Diffusion: The lipophilic steroid backbone may allow for some passive diffusion across the intestinal epithelial cells.

  • Paracellular Transport: Due to its size, paracellular transport (between cells) is likely to be limited.

  • Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which would actively pump the compound back into the intestinal lumen, reducing its net absorption.

3. How can I predict the intestinal permeability of this compound?

The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal absorption.[2][3][4] Based on data from structurally similar steroidal saponins, the apparent permeability coefficient (Papp) of this compound is likely to be low to moderate. The number of sugar moieties attached to the saponin core significantly influences permeability, with a higher number of sugars generally leading to lower permeability.[2]

  • Logical Flow for Permeability Assessment

    G A Start: this compound Formulation B Caco-2 Cell Monolayer Assay A->B C Measure Apical to Basolateral (A->B) Transport B->C D Measure Basolateral to Apical (B->A) Transport B->D E Calculate Papp (A->B) and Papp (B->A) C->E D->E F Calculate Efflux Ratio (Papp(B->A) / Papp(A->B)) E->F G High Permeability? Papp > 10 x 10^-6 cm/s E->G I Efflux Ratio > 2? F->I H Low/Moderate Permeability Papp < 10 x 10^-6 cm/s G->H No L Good Candidate for Oral Absorption G->L Yes M Requires Bioavailability Enhancement H->M J Potential P-gp Substrate I->J Yes K Low Efflux I->K No J->M

    Caco-2 Permeability Assessment Workflow

4. What are the expected metabolites of this compound in vivo?

The primary metabolic pathway for steroidal saponins following oral administration is hydrolysis of the glycosidic bonds by the gut microbiota.[1] This results in the formation of the aglycone (sapogenin) and various sugar molecules. The sapogenin may then be further metabolized in the liver through Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation, sulfation) reactions before excretion.

  • Proposed Metabolic Pathway of this compound

    G This compound This compound (Oral Administration) Gut_Microbiota Gut Microbiota (Hydrolysis) This compound->Gut_Microbiota Aglycone This compound Aglycone (Sapogenin) Gut_Microbiota->Aglycone Sugars Sugar Moieties Gut_Microbiota->Sugars Absorption Intestinal Absorption Aglycone->Absorption Liver Liver Metabolism (Phase I & II) Absorption->Liver Metabolites Phase I & II Metabolites Liver->Metabolites Excretion Excretion (Bile/Urine) Metabolites->Excretion

    In Vivo Metabolism of this compound

5. How should I store this compound and its formulations?

  • This compound Powder: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Formulations: Storage conditions will depend on the specific formulation.

    • Aqueous solutions/suspensions: Store at 2-8°C to minimize microbial growth and chemical degradation. Use within a short period.

    • Lipid-based formulations: Store at room temperature or as specified by the excipient manufacturer, protected from light. Check for any signs of phase separation or precipitation before use.

    • Solid dispersions: Store in a desiccator at room temperature to prevent moisture uptake, which can lead to recrystallization of the amorphous drug.

Experimental Protocols

1. Preparation of a this compound-Loaded Nanoemulsion

This protocol describes the preparation of a simple oil-in-water (o/w) nanoemulsion to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil (e.g., Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL or Tween® 80)

  • Co-surfactant (e.g., Transcutol® HP or PEG 400)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonicator (probe or bath)

Methodology:

  • Oil Phase Preparation: Dissolve a known amount of this compound in the MCT oil with gentle heating (e.g., 40°C) and stirring until a clear solution is obtained.

  • Surfactant/Co-surfactant Mixture: In a separate container, accurately weigh and mix the surfactant and co-surfactant.

  • Nanoemulsion Pre-concentrate: Add the oil phase to the surfactant/co-surfactant mixture and stir until a homogenous and transparent liquid is formed. This is the nanoemulsion pre-concentrate (or Self-Nanoemulsifying Drug Delivery System - SNEDDS).

  • Nanoemulsion Formation: Slowly add the pre-concentrate to deionized water under constant, gentle stirring. The nanoemulsion will form spontaneously.

  • Particle Size Reduction (Optional): For a smaller and more uniform droplet size, sonicate the nanoemulsion using a probe sonicator (in an ice bath to prevent overheating) or a high-power bath sonicator.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Experimental Workflow for Nanoemulsion Preparation

    G A Dissolve this compound in MCT Oil C Combine Oil Phase with S/CoS Mixture to form Pre-concentrate A->C B Mix Surfactant and Co-surfactant B->C D Add Pre-concentrate to Water with Stirring C->D E Optional: Ultrasonication D->E F Characterize Droplet Size, PDI, and Zeta Potential E->F

    Nanoemulsion Preparation Workflow

2. Quantification of this compound in Plasma using UPLC-MS/MS

This protocol provides a general framework for the analysis of this compound in plasma samples, which should be optimized and validated for your specific instrumentation and experimental needs.

Materials:

  • Rat plasma (or other biological matrix)

  • This compound analytical standard

  • Internal Standard (IS) - a structurally similar compound not present in the sample (e.g., another steroidal saponin like diosgenin)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates or microcentrifuge tubes

  • UPLC-MS/MS system

Methodology:

  • Standard and QC Preparation: Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., DMSO or methanol). Serially dilute the this compound stock solution with blank plasma to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of ACN containing the IS.

    • Vortex thoroughly for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial or 96-well plate for analysis.

  • UPLC-MS/MS Analysis:

    • UPLC Column: A C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is typically suitable.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both this compound and the IS.

  • Data Analysis:

    • Integrate the peak areas for this compound and the IS.

    • Calculate the peak area ratio (this compound/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples and QCs using the regression equation from the calibration curve.

This technical support guide is intended to provide a starting point for your research with this compound. The specific experimental conditions and formulation strategies should be optimized based on your specific research goals and available resources.

References

Dealing with matrix effects in the mass spectrometric analysis of Rockogenin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Rockogenin. This resource is designed for researchers, scientists, and drug development professionals to help identify, diagnose, and mitigate matrix effects, a common challenge in the quantitative analysis of this steroidal saponin (B1150181) in complex biological and botanical matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a steroidal saponin aglycone. Accurate quantification of this compound is crucial in pharmaceutical research and development for pharmacokinetic studies, bioavailability assessments, and in the quality control of herbal and botanical products.

Q2: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] These effects can lead to inaccurate and imprecise quantitative results, compromising the reliability of the analytical method.[3][4] In complex matrices like plasma, serum, or plant extracts, endogenous components can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][5]

Q3: What are the common sources of matrix effects in this compound analysis?

Common sources of matrix effects include:

  • Phospholipids (B1166683): Abundant in biological samples like plasma and serum, phospholipids are a major cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[6][7][8][9]

  • Salts and Buffers: Non-volatile salts and buffers used in sample preparation can contaminate the ion source, leading to signal instability and suppression.[10][11]

  • Other Endogenous Molecules: Complex biological and botanical samples contain numerous small molecules that can co-elute with this compound and interfere with its ionization.[5]

Q4: How can I determine if matrix effects are affecting my this compound analysis?

The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, which identifies regions in the chromatogram where ion suppression or enhancement occurs.[4][12] For a quantitative assessment, the matrix factor (MF) can be calculated by comparing the peak area of this compound in a post-extraction spiked sample to its peak area in a neat solution.[2][13]

Q5: How can I minimize matrix effects during sample preparation?

Effective sample preparation is critical to remove interfering matrix components before LC-MS analysis.[14][15][16] Common strategies include:

  • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and concentrating the analyte.[5][17] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[17]

  • Liquid-Liquid Extraction (LLE): A selective technique that partitions the analyte into an immiscible organic solvent, leaving many matrix components behind.[5][17]

  • Protein Precipitation (PPT): A simpler but less clean method that removes proteins from biological samples.[5][18] However, it often leaves behind significant amounts of phospholipids and other small molecules.[17]

  • Phospholipid Removal Plates/Cartridges: These specialized products use chemistries like zirconia-coated particles to selectively remove phospholipids from biological samples, significantly reducing matrix effects.[6][7][8][9][18]

Q6: Can chromatographic conditions be optimized to reduce matrix effects?

Yes, optimizing the chromatographic separation can help to resolve this compound from co-eluting matrix components.[4] Strategies include:

  • Gradient Elution: Using a well-designed gradient can separate the analyte from early and late-eluting interferences.

  • Column Chemistry: Selecting a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column instead of a standard C18) can alter the elution profile of interfering compounds relative to this compound.

  • Mobile Phase Modifiers: Adjusting the pH of the mobile phase can change the retention behavior of both this compound and matrix components, potentially improving their separation.[17]

Q7: What is the role of an internal standard in compensating for matrix effects?

An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. The ideal internal standard for compensating for matrix effects is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound).[19][20][21][22] A SIL-IS co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, allowing for accurate correction of the analyte's response.[21]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the mass spectrometric analysis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column contamination or degradation.[10] - Inappropriate injection solvent.[10] - Column overload.- Flush or replace the analytical column. - Ensure the injection solvent is weaker than the initial mobile phase. - Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Changes in mobile phase composition. - Fluctuations in column temperature. - Leak in the LC system.- Prepare fresh mobile phase. - Use a column oven to maintain a stable temperature. - Check for leaks in fittings and connections.
Low Signal Intensity or Sensitivity - Ion suppression due to matrix effects.[1][6] - Contaminated ion source.[10] - Improper MS tuning.- Implement a more rigorous sample cleanup procedure (e.g., SPE, phospholipid removal).[5][17] - Clean the ion source components (e.g., capillary, skimmer).[23] - Optimize MS parameters for this compound.
High Background Noise - Contaminated mobile phase or LC system. - Presence of non-volatile salts in the sample.- Use high-purity solvents and additives. - Flush the LC system thoroughly. - Ensure complete removal of salts during sample preparation.
Poor Reproducibility (%RSD > 15%) - Inconsistent sample preparation. - Variable matrix effects between samples.- Automate the sample preparation process if possible. - Use a stable isotope-labeled internal standard.[19][21] - Improve sample cleanup to minimize matrix variability.

Experimental Protocol: Phospholipid Removal using a Pass-Through SPE Plate

This protocol describes a general procedure for the removal of phospholipids from plasma samples prior to the LC-MS analysis of this compound.

Objective: To effectively remove phospholipids and proteins from plasma samples to minimize matrix effects and improve the accuracy and precision of this compound quantification.

Materials:

  • This compound standard solution

  • Internal Standard (ideally, a stable isotope-labeled this compound)

  • Blank plasma

  • Phospholipid removal pass-through SPE plate (e.g., Ostro, HybridSPE)[8][9][18]

  • Acetonitrile (ACN) with 1% formic acid (precipitation solvent)

  • Methanol (MeOH)

  • Water (HPLC-grade)

  • 96-well collection plate

  • Vortex mixer

  • Centrifuge

  • Vacuum manifold

Procedure:

  • Sample Preparation:

    • Pipette 100 µL of plasma sample, calibrator, or QC into the wells of the 96-well plate.

    • Add 20 µL of the internal standard working solution to each well.

    • Add 300 µL of cold ACN with 1% formic acid to each well.

  • Protein Precipitation:

    • Vortex the plate for 2 minutes to precipitate the proteins.

  • Phospholipid Removal:

    • Place the phospholipid removal plate on top of a clean 96-well collection plate on a vacuum manifold.

    • Transfer the supernatant from the protein precipitation step to the wells of the phospholipid removal plate.

    • Apply a gentle vacuum to draw the sample through the sorbent bed and into the collection plate.

  • Evaporation and Reconstitution:

    • Evaporate the filtrate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 MeOH:Water).

  • Analysis:

    • Vortex the collection plate to ensure complete dissolution.

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Visualizations

G Workflow for Mitigating Matrix Effects cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing A Biological/Botanical Sample B Add Internal Standard A->B C Protein Precipitation / Lysis B->C D Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) C->D E Evaporation & Reconstitution D->E F LC Separation E->F G Mass Spectrometric Detection F->G H Quantification G->H I Result H->I

Caption: A generalized workflow for the analysis of this compound, emphasizing sample preparation steps to mitigate matrix effects.

G Troubleshooting Logic for Low Signal Intensity A Low Signal Intensity? B Is Peak Shape Good? A->B Yes H Check/Replace Column & Optimize Injection Solvent A->H No C Is Retention Time Stable? B->C Yes B->H No D Check for Ion Suppression (Post-column Infusion) C->D Yes G Check LC System for Leaks & Mobile Phase Consistency C->G No E Clean Ion Source & Re-tune MS D->E No Suppression F Improve Sample Cleanup (e.g., SPE, PLR) D->F Suppression Observed I Problem Resolved E->I F->I G->I H->I

References

How to improve the efficiency of Rockogenin acylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Rockogenin acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the acylation of this compound?

A1: this compound, a steroidal sapogenin, possesses two secondary hydroxyl groups at the C3 and C12 positions. The primary challenges during acylation are achieving high yield and regioselectivity. Key issues include:

  • Low Reaction Yield: Incomplete conversion of this compound to the desired acylated product.

  • Lack of Selectivity: Acylation occurring at both hydroxyl groups, leading to a mixture of mono-acylated (C3-O-acyl, C12-O-acyl) and di-acylated products. The reactivity of the hydroxyl groups on the steroid skeleton can differ, for instance, in cholic acid derivatives, the reactivity follows the order of C3 > C12 > C7.[1]

  • Side Reactions: The formation of unwanted byproducts, which can complicate purification and reduce the overall yield.

  • Difficult Purification: Separation of the desired mono-acylated product from the starting material, di-acylated product, and other isomers can be challenging due to their similar physical properties.

Q2: Which acylating agents and catalysts are typically used for steroidal sapogenins like this compound?

A2: A variety of acylating agents and catalysts can be employed. The choice depends on the desired reactivity and selectivity.

  • Acylating Agents:

    • Acid Anhydrides (e.g., Acetic Anhydride): Commonly used for acetylation, often in combination with a catalyst.

    • Acyl Chlorides (e.g., Methacryloyl Chloride): Generally more reactive than anhydrides.[1]

  • Catalysts:

    • Bases: Pyridine and 4-Dimethylaminopyridine (DMAP) are frequently used as nucleophilic catalysts to increase both the speed and yield of acylation reactions.[2]

    • Acids: Brønsted acids (e.g., p-Toluenesulfonic acid, sulfuric acid) and Lewis acids (e.g., Bismuth(III) salts, Zinc chloride) can catalyze the reaction.[1][3]

    • Supported Catalysts: Solid-supported catalysts, such as SiliaBond DMAP or SiliaBond Tosic Acid, can simplify product purification by allowing for easy removal of the catalyst post-reaction.[2]

Q3: How do reaction conditions affect the efficiency and selectivity of this compound acylation?

A3: Reaction conditions play a critical role in the outcome of the acylation reaction.

  • Solvent: The choice of solvent can significantly impact reaction rate, yield, and impurity profile. For example, in the acylation of a steroid, switching from dichloromethane (B109758) to ethyl acetate (B1210297) resulted in a higher product yield (73% vs. 66%) and fewer impurities.[4]

  • Temperature: The reaction temperature can influence the rate of reaction and the stability of the products. A common temperature range for steroid acylation is between 10°C and 100°C. Lowering the temperature can sometimes improve selectivity.

  • Stoichiometry: Carefully controlling the molar ratio of the acylating agent to this compound is crucial to minimize the formation of di-acylated products. Starting with a 1:1 molar ratio is a good practice.

  • Reaction Time: Monitoring the reaction progress (e.g., by TLC or LC-MS) is essential to determine the optimal reaction time for maximizing the yield of the desired product while minimizing byproduct formation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient reactivity of the acylating agent.2. Inactive or insufficient amount of catalyst.3. Low reaction temperature or short reaction time.4. Poor solubility of this compound in the chosen solvent.1. Switch to a more reactive acylating agent (e.g., from an anhydride (B1165640) to an acyl chloride).2. Increase the catalyst loading or switch to a more effective catalyst (e.g., DMAP).3. Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress.4. Test a different solvent or a solvent mixture to improve solubility. A patent for C21 steroid acetylation suggests a mixed solvent of tetrahydrofuran (B95107) and acetone.[5]
Formation of Di-acylated Product 1. Excess of the acylating agent.2. High reactivity of the acylating agent.3. Prolonged reaction time.1. Reduce the stoichiometry of the acylating agent, aiming for a 1:1 molar ratio with this compound.2. Use a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride).3. Monitor the reaction closely and stop it once the desired mono-acylated product is maximized.
Poor Regioselectivity (Mixture of C3 and C12 isomers) 1. Similar reactivity of the C3 and C12 hydroxyl groups under the chosen conditions.2. Steric hindrance around one of the hydroxyl groups influencing catalyst access.1. Experiment with different catalysts. Tailor-made catalysts combining a catalytic unit (like DMAP) with a peptide scaffold have been shown to improve site-selectivity.[6]2. Consider enzymatic acylation using lipases, which can exhibit high regioselectivity for steroid diols.[7]3. Employ a protecting group strategy to temporarily block one hydroxyl group, acylate the other, and then deprotect.
Presence of Unexpected Byproducts 1. Side reactions such as C-acylation (Fries Rearrangement), particularly with Lewis acid catalysts at elevated temperatures.2. Degradation of starting material or product under harsh reaction conditions (e.g., strong acid/base, high temperature).1. Avoid strong Lewis acid catalysts and high temperatures if C-acylation is suspected.[7]2. Use milder reaction conditions (lower temperature, less reactive reagents).3. Ensure an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.
Difficulty in Product Purification 1. Similar polarities of the starting material, desired product, and byproducts.2. Co-elution during column chromatography.1. Utilize a supported catalyst that can be easily filtered off post-reaction.[2]2. Optimize the chromatographic separation method (e.g., try different solvent systems for column chromatography, or consider preparative HPLC).3. If isomers are difficult to separate, consider derivatizing the mixture to improve separability, followed by removal of the derivatizing group.

Data Presentation

Table 1: Effect of Solvent on the Yield of Steroid Acylation

SolventCatalystAcylating AgentTemperature (°C)Max. Product Yield (%)Major Impurity at 5 min (%)Reference
DichloromethaneTMSOTfAcetic Anhydride0-56662[4]
Ethyl AcetateTMSOTfAcetic Anhydride0-573Negligible[4]

This table summarizes the results from a study on the selective acylation of a 17α,21-diester steroid, demonstrating the significant impact of solvent choice on product yield and purity.[4]

Experimental Protocols

General Protocol for this compound Acylation

This protocol is a general guideline and may require optimization for specific acylating agents and desired products.

  • Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in an appropriate anhydrous solvent (e.g., ethyl acetate, dichloromethane, or a mixture of THF/acetone).[4][5]

    • The concentration of this compound will depend on its solubility in the chosen solvent.

  • Addition of Reagents:

    • Add the catalyst (e.g., 0.1-0.2 equivalents of DMAP or an appropriate amount of an acid catalyst).

    • Cool the mixture in an ice bath (0-5°C).[4]

    • Slowly add the acylating agent (e.g., 1.0-1.2 equivalents of acetic anhydride or an acyl chloride) dropwise to the stirred solution.

  • Reaction:

    • Allow the reaction to stir at the chosen temperature (e.g., 0-5°C or room temperature). The optimal temperature may range from 10-100°C depending on the specific reagents.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.

  • Work-up:

    • Once the reaction is complete (as determined by monitoring), quench the reaction by adding a suitable reagent (e.g., water, saturated sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired acylated this compound from unreacted starting material and byproducts.

Visualizations

Troubleshooting Workflow for this compound Acylation

TroubleshootingWorkflow Troubleshooting Workflow for this compound Acylation start Start: Acylation of this compound check_yield Check Yield & Purity (TLC/LC-MS) start->check_yield low_yield Low Yield? check_yield->low_yield Analyze results impurity_issue Impurity Issues? low_yield->impurity_issue No optimize_reagents Optimize Reagents: - More reactive acylating agent - Change catalyst/loading low_yield->optimize_reagents Yes diacylation Di-acylation observed? impurity_issue->diacylation Yes purification Proceed to Purification impurity_issue->purification No (minor impurities) optimize_reagents->check_yield optimize_conditions Optimize Conditions: - Increase temperature/time - Change solvent isomer_mixture Mixture of Isomers? diacylation->isomer_mixture No adjust_stoichiometry Adjust Stoichiometry: - Reduce acylating agent to ~1 eq. diacylation->adjust_stoichiometry Yes change_catalyst Change Catalyst: - Try selective peptide-based catalyst - Consider enzymatic acylation isomer_mixture->change_catalyst Yes isomer_mixture->purification No change_reagent Use less reactive acylating agent adjust_stoichiometry->change_reagent change_reagent->check_yield change_catalyst->check_yield end End: Pure Product purification->end

Caption: A logical workflow to guide researchers in troubleshooting and optimizing this compound acylation reactions.

References

Preventing the epimerization of Rockogenin during chemical modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the epimerization of Rockogenin during chemical modifications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound is a steroidal sapogenin with the chemical formula C₂₇H₄₄O₄.[1][2] Its rigid steroid nucleus and multiple stereocenters mean that its three-dimensional structure is critical for its biological activity. Even minor changes in stereochemistry, such as the inversion of a single chiral center (epimerization), can significantly alter its pharmacological properties. Therefore, maintaining stereochemical integrity during chemical synthesis and modification is paramount.

Q2: Which stereocenters in this compound are most susceptible to epimerization?

The primary site of concern for epimerization in this compound is the C-3 hydroxyl group. The C-5 position can also be susceptible to epimerization, particularly under acidic or basic conditions that can lead to enolization of a nearby ketone if the C-3 hydroxyl has been oxidized. While less common in typical modifications, the C-22 spiro center in sapogenins can also undergo epimerization under certain conditions.[3][4]

Q3: What are the common chemical reactions that can induce epimerization of this compound?

Epimerization of the C-3 hydroxyl group is most likely to occur under conditions that facilitate either an oxidation-reduction sequence or a dehydration-rehydration mechanism.[5][6] Reactions involving strong acids or bases, high temperatures, and certain oxidizing or reducing agents can create conditions favorable for the formation of an intermediate that allows for the inversion of stereochemistry.

Troubleshooting Guide: Preventing Epimerization

Problem 1: Epimerization at the C-3 Position During Oxidation

  • Symptom: You are attempting to oxidize the C-3 hydroxyl group of this compound to a ketone, but you observe the formation of the C-3 epimer in your reaction mixture, as confirmed by HPLC or NMR analysis.

  • Cause: The oxidation conditions are too harsh or not selective, leading to over-oxidation or side reactions that promote epimerization. Some oxidizing agents can lead to the formation of an enol or enolate intermediate, which can be protonated from either face, resulting in a mixture of epimers.

  • Solution:

    • Use a mild and selective oxidizing agent. Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are often preferred for the oxidation of secondary alcohols in sensitive steroid systems as they operate under neutral and mild conditions.

    • Control the reaction temperature. Perform the oxidation at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.

    • Protect other sensitive functional groups. If your this compound derivative has other reactive sites, consider protecting them before carrying out the oxidation.

Problem 2: Epimerization at the C-3 Position During Reduction of a C-3 Ketone

  • Symptom: You are reducing a 3-keto derivative of this compound back to a hydroxyl group, but you are obtaining a mixture of the desired 3β-hydroxy epimer (this compound) and the 3α-hydroxy epimer.

  • Cause: The reducing agent used is not stereoselective. Many common reducing agents, such as sodium borohydride, can attack the ketone from either the axial or equatorial face, leading to a mixture of alcohol epimers.

  • Solution:

    • Employ a sterically hindered reducing agent. To favor the formation of the equatorial 3β-hydroxyl group, use a bulky reducing agent like Lithium tri-tert-butoxyaluminum hydride or L-Selectride®. These reagents will preferentially attack from the less hindered equatorial face, leading to the formation of the desired axial alcohol.

    • Optimize reaction conditions. Temperature and solvent can influence the stereoselectivity of the reduction. Experiment with different conditions to find the optimal balance for your specific substrate.

Problem 3: Epimerization under Acidic or Basic Reaction Conditions

  • Symptom: You are performing a reaction on a different part of the this compound molecule that requires acidic or basic conditions, and you are observing epimerization at the C-3 position.

  • Cause: The C-3 hydroxyl group, or a neighboring functional group, is sensitive to the pH of the reaction medium. Strong acids can catalyze dehydration followed by non-stereoselective rehydration, while strong bases can promote epimerization via deprotonation.

  • Solution:

    • Protect the C-3 hydroxyl group. Before subjecting this compound to harsh acidic or basic conditions, protect the C-3 hydroxyl group with a suitable protecting group. The choice of protecting group will depend on the specific reaction conditions you plan to use.

    • Use milder reagents. If possible, explore alternative reagents that can achieve the desired transformation under more neutral conditions.

Protecting Group Strategies

Protecting the C-3 hydroxyl group is a key strategy to prevent epimerization during many chemical modifications. The choice of protecting group is critical and depends on the subsequent reaction conditions.

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-Butyldimethylsilyl etherTBDMS or TBSTBDMS-Cl, imidazole (B134444)TBAF, HF, AcOHStable to base, mild acid
Triethylsilyl etherTESTES-Cl, imidazoleTBAF, HF, AcOHLess stable than TBDMS
Benzyl etherBnBenzyl bromide, NaHH₂, Pd/CStable to acid and base
Acetate esterAcAcetic anhydride, pyridineMild base (e.g., K₂CO₃, MeOH)Stable to mild acid

Analytical Methods for Epimer Detection

The successful prevention of epimerization relies on accurate analytical methods to detect and quantify the different stereoisomers.

Analytical TechniquePrincipleApplication for this compound Epimers
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.A C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used to separate steroid epimers. The different stereoisomers will have distinct retention times, allowing for their quantification.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atomic nuclei.¹H and ¹³C NMR are powerful tools for distinguishing between epimers. The chemical shifts and coupling constants of protons and carbons near the epimeric center will be different for each stereoisomer.[8][9][10]

Experimental Protocols

Protocol 1: Protection of the C-3 Hydroxyl Group as a TBDMS Ether

  • Dissolve this compound in anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Add imidazole (1.5 equivalents).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with CH₂Cl₂, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Oxidation of the C-3 Hydroxyl Group with PCC

  • Suspend Pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • Add a solution of this compound in CH₂Cl₂ dropwise to the PCC suspension at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting 3-keto-Rockogenin by column chromatography.

Visualizations

Epimerization_Mechanism This compound This compound (3β-OH) Ketone 3-Keto Intermediate This compound->Ketone Oxidation (e.g., PCC) Ketone->this compound Stereoselective Reduction (e.g., L-Selectride) Epimer 3-epi-Rockogenin (3α-OH) Ketone->Epimer Non-selective Reduction

Caption: Oxidation of this compound to a 3-keto intermediate and subsequent reduction pathways.

Protection_Workflow Start This compound Protect Protect C-3 OH (e.g., TBDMS-Cl) Start->Protect Modify Perform Chemical Modification (e.g., reaction at another site) Protect->Modify Deprotect Deprotect C-3 OH (e.g., TBAF) Modify->Deprotect Final Modified this compound Deprotect->Final

Caption: General workflow for chemical modification of this compound using a protecting group strategy.

References

Technical Support Center: Optimizing Cell Lysis for Rockogenin Intracellular Target Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the intracellular targets of Rockogenin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize your cell lysis protocols and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of cell lysis when studying intracellular drug targets like this compound?

The main objective of cell lysis is to efficiently rupture the cell membrane and/or wall to release intracellular components, including proteins, while preserving the native structure and function of the target proteins and any protein-drug complexes.[1][2] The choice of lysis method is critical as it can impact the integrity of these interactions and the outcome of downstream assays.[1]

Q2: Which type of cell lysis method is best for studying protein-Rockogenin interactions?

For studying protein-drug interactions, especially for co-immunoprecipitation (co-IP) experiments to identify binding partners, detergent-based chemical lysis is often preferred.[3][4] It is generally milder than physical methods like sonication or homogenization, which can generate heat and denature proteins or disrupt fragile protein-protein interactions.[4][5] However, a combination of gentle mechanical disruption with an appropriate lysis buffer may be necessary for certain cell types or tissues.[4][6]

Q3: What are the essential components of a cell lysis buffer for this type of study?

A well-formulated lysis buffer is crucial for successful protein extraction and target identification. Key components include:

  • Buffering Agent (e.g., Tris-HCl): Maintains a stable pH to preserve protein structure and function.[1][7]

  • Salts (e.g., NaCl): Regulate the ionic strength of the buffer, which is important for protein solubility and preventing non-specific interactions.[1][7]

  • Detergents: Solubilize cell membranes to release intracellular contents. The choice of detergent is critical (see Q4).[1][3][7]

  • Protease and Phosphatase Inhibitors: Prevent the degradation and dephosphorylation of target proteins by endogenous enzymes released during lysis.[1][8] This is particularly important when studying kinase inhibitors like this compound.

  • Chelating Agents (e.g., EDTA): Inhibit metalloproteases that require metal ions for their activity.[1][8]

Q4: How do I choose the right detergent for my lysis buffer?

The choice of detergent depends on the strength of the protein-Rockogenin interaction and the subcellular localization of the target.

  • Non-ionic detergents (e.g., NP-40, Triton X-100): These are mild and generally do not disrupt protein-protein interactions, making them ideal for co-IP experiments.[3][5]

  • Ionic detergents (e.g., SDS): These are strong, denaturing detergents that can disrupt protein-protein interactions. They are useful for complete protein solubilization for applications like Western blotting but are generally not recommended for co-IP.[3][9]

  • Zwitterionic detergents (e.g., CHAPS): These offer a balance between the solubilizing power of ionic detergents and the mildness of non-ionic detergents.[3]

For initial studies with this compound, starting with a mild, non-ionic detergent-based buffer like one containing NP-40 is recommended to preserve potential protein complexes.[9][10]

Troubleshooting Guides

This section addresses common problems encountered during cell lysis for intracellular target identification of this compound.

Problem 1: Low Yield of Target Protein
Possible Cause Recommendation
Inefficient Cell Lysis Ensure the chosen lysis method is appropriate for your cell type. For example, tough-to-lyse cells like bacteria or yeast may require enzymatic (e.g., lysozyme) or mechanical assistance in addition to detergent-based lysis.[6] For cultured mammalian cells, ensure sufficient lysis buffer volume and incubation time.[11]
Inappropriate Lysis Buffer The detergent in your lysis buffer may not be strong enough to efficiently solubilize the cellular compartment where your target resides (e.g., membrane, nucleus).[6] Consider using a slightly stronger buffer, such as RIPA, for initial Western blot analysis to confirm protein expression before attempting co-IP with a milder buffer.
Protein Degradation Always add fresh protease and phosphatase inhibitors to your lysis buffer immediately before use.[1] Keep samples on ice or at 4°C throughout the entire lysis procedure to minimize enzymatic activity.[6][12]
Protein is Insoluble in Lysis Buffer The target protein may be part of an insoluble complex or located in a difficult-to-solubilize cellular fraction. Try adding a brief sonication step on ice after initial lysis to help break up aggregates and shear DNA, which can cause viscosity.[9][11]
Low Expression of Target Protein The target protein may be expressed at low levels in your cell model.[13] If possible, increase the amount of starting cell material.[14] Confirm protein expression levels by Western blot of the total cell lysate.
Problem 2: this compound Target Dissociates During Lysis (Relevant for Co-IP)
Possible Cause Recommendation
Lysis Buffer is Too Harsh Strong ionic detergents (like SDS in a standard RIPA buffer) can disrupt protein-protein and protein-drug interactions. Use a milder lysis buffer containing a non-ionic detergent like NP-40 or Triton X-100 for co-IP experiments.[9][14]
Excessive Sonication Over-sonication can generate heat and physically disrupt protein complexes. If sonication is necessary, use short pulses on ice and allow for cooling periods in between.[11]
Incorrect Salt Concentration High salt concentrations can disrupt ionic interactions between proteins. Try optimizing the salt concentration in your lysis buffer (e.g., testing a range from 50 mM to 150 mM NaCl).
Extended Lysis Time Prolonged incubation in lysis buffer, even on ice, can lead to the dissociation of weaker interactions. Minimize the lysis time as much as possible while still ensuring adequate cell disruption.
Problem 3: High Background or Non-Specific Binding in Downstream Assays (e.g., Pull-downs, IP)
Possible Cause Recommendation
Viscous Lysate Due to DNA Genomic DNA released during lysis can increase viscosity and lead to non-specific binding. Shear DNA by brief sonication on ice or by passing the lysate through a small gauge needle.[11] Adding a DNase to the lysis buffer is an option, but be aware that this adds another protein to your sample.[2]
Incomplete Clarification of Lysate Insoluble cellular debris can contribute to high background. Ensure you centrifuge your lysate at a sufficient speed and for an adequate duration (e.g., 10,000-14,000 x g for 10-20 minutes at 4°C) to pellet all debris.[1][11] Carefully collect the supernatant without disturbing the pellet.[11]
Non-Specific Protein Aggregation Use fresh cell pellets whenever possible. If using frozen pellets, flash-freeze them in liquid nitrogen and store at -80°C.[12] Centrifuge the lysate at high speed before proceeding with immunoprecipitation to remove aggregates.[12]
Inappropriate Detergent Concentration Too high a detergent concentration can lead to non-specific binding. It may be necessary to optimize the detergent concentration in your lysis buffer.[12]

Experimental Protocols & Methodologies

Protocol 1: Mild Lysis for Co-Immunoprecipitation of this compound Targets

This protocol is designed to preserve protein-protein and protein-drug interactions.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Mild Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40

  • Protease Inhibitor Cocktail (e.g., 100X stock)

  • Phosphatase Inhibitor Cocktail (e.g., 100X stock)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Place the cell culture dish on ice and wash the cell monolayer twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Immediately before use, add protease and phosphatase inhibitors to the required volume of Mild Lysis Buffer.

  • Add the complete, chilled lysis buffer to the plate (e.g., 500 µL for a 10 cm dish).

  • Using a cell scraper, gently scrape the cells into the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional gentle vortexing.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[1]

  • Carefully transfer the clear supernatant to a new pre-chilled tube. This is your clarified lysate, ready for downstream applications like co-immunoprecipitation.

Protocol 2: Stringent Lysis for Western Blot Analysis

This protocol is suitable for total protein extraction to verify the expression of a target protein.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.6), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[1]

  • Protease Inhibitor Cocktail (e.g., 100X stock)

  • Phosphatase Inhibitor Cocktail (e.g., 100X stock)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Follow steps 1-3 from Protocol 1, using RIPA buffer instead of the mild lysis buffer.

  • Add the complete, chilled RIPA buffer to the plate and scrape the cells.

  • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes.

  • (Optional but recommended) Sonicate the lysate in short bursts on ice to shear DNA and increase solubilization.[11]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube. This lysate can be used to determine protein concentration and for subsequent Western blot analysis.

Visualizations

experimental_workflow General Workflow for this compound Target Identification start Cell Culture with This compound Treatment lysis Cell Lysis (Mild vs. Stringent) start->lysis clarification Centrifugation to Clarify Lysate lysis->clarification co_ip Co-Immunoprecipitation with Target Antibody clarification->co_ip wb_total Western Blot of Total Lysate clarification->wb_total ms_analysis Mass Spectrometry (Target ID) co_ip->ms_analysis wb_ip Western Blot of IP Eluate co_ip->wb_ip

Caption: Workflow for identifying intracellular targets of this compound.

troubleshooting_logic Troubleshooting Low Protein Yield start Low Protein Yield in Western Blot? check_lysis Was Lysis Efficient? (Check pellet size) start->check_lysis Yes increase_strength Increase Lysis Buffer Strength (e.g., RIPA) check_lysis->increase_strength No add_mechanical Add Gentle Sonication check_lysis->add_mechanical No check_inhibitors Were Protease Inhibitors Freshly Added? check_lysis->check_inhibitors Yes success Problem Resolved increase_strength->success add_mechanical->success use_fresh_inhibitors Always Use Fresh Inhibitors check_inhibitors->use_fresh_inhibitors No check_expression Is Target Known to be Lowly Expressed? check_inhibitors->check_expression Yes use_fresh_inhibitors->success increase_cells Increase Starting Cell Number check_expression->increase_cells Yes increase_cells->success

Caption: A logical guide for troubleshooting low protein yield.

rho_pathway Hypothesized this compound Signaling Pathway stimulus Extracellular Stimulus rhoa RhoA-GTP (Active) stimulus->rhoa rock ROCK rhoa->rock downstream Downstream Effectors (e.g., MLC, LIMK) rock->downstream This compound This compound This compound->rock Inhibits cytoskeleton Actin Cytoskeleton Reorganization downstream->cytoskeleton

Caption: Hypothesized pathway for this compound as a ROCK inhibitor.

References

Validation & Comparative

Rockogenin and Diosgenin: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, steroidal sapogenins have garnered significant attention for their diverse pharmacological potential. Among these, Diosgenin has been extensively studied, revealing a wide array of biological activities. In contrast, its structural analog, Rockogenin, remains largely unexplored, presenting a significant knowledge gap. This guide provides a comparative overview of the known biological activities of this compound and Diosgenin, highlighting the wealth of experimental data for Diosgenin and the nascent stage of research for this compound.

Comparative Overview of Biological Activities

Diosgenin has been the subject of numerous in vitro and in vivo studies, demonstrating its efficacy in various therapeutic areas. Its biological activities include anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects, among others. The mechanisms underlying these activities often involve the modulation of key signaling pathways. For this compound, however, there is a conspicuous absence of published experimental data detailing its biological effects and mechanism of action. The available information is primarily limited to its chemical structure and properties.

Table 1: Summary of Biological Activities

Biological ActivityThis compoundDiosgenin
Anti-inflammatory Data not availableDemonstrated in various models.[1]
Anti-cancer Data not availableExhibits anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines and animal models.[2][3]
Anti-diabetic Data not availableShows hypoglycemic effects.[4][5]
Neuroprotective Data not availablePotential therapeutic agent for neurodegenerative diseases.[4]
Cardioprotective Data not availableProtects against cardiovascular diseases.[3]
Immunomodulatory Data not availableModulates immune responses.[2]

Signaling Pathways Modulated by Diosgenin

The diverse biological effects of Diosgenin are attributed to its ability to interact with and modulate multiple cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

One of the key pathways influenced by Diosgenin is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][6] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory conditions, NF-κB is activated, leading to the expression of pro-inflammatory genes. Diosgenin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory mediators.[1]

Another critical pathway is the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathway , which is central to cell cycle progression, proliferation, and survival.[6] Dysregulation of this pathway is a hallmark of many cancers. Diosgenin has been reported to modulate the PI3K/Akt pathway, leading to the induction of apoptosis and inhibition of tumor growth.[6]

Furthermore, Diosgenin interacts with the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , which is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.[3][6] By modulating MAPK signaling, Diosgenin can influence cell fate and inhibit cancer progression.[3]

The Wnt/β-catenin signaling pathway , crucial for embryonic development and tissue homeostasis, is also a target of Diosgenin.[6] Aberrant Wnt signaling is implicated in various diseases, including cancer. Diosgenin has been shown to interfere with this pathway, contributing to its anti-cancer effects.[6]

Diosgenin_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Diosgenin Diosgenin NFkB NF-κB Pathway Diosgenin->NFkB PI3K_Akt PI3K/Akt Pathway Diosgenin->PI3K_Akt MAPK MAPK Pathway Diosgenin->MAPK Wnt Wnt/β-catenin Pathway Diosgenin->Wnt Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis ↑ Apoptosis PI3K_Akt->Apoptosis Proliferation ↓ Proliferation PI3K_Akt->Proliferation MAPK->Apoptosis MAPK->Proliferation TumorGrowth ↓ Tumor Growth Wnt->TumorGrowth

Caption: Simplified overview of signaling pathways modulated by Diosgenin.

Experimental Protocols for Diosgenin

The extensive research on Diosgenin has led to the development of standardized experimental protocols for its extraction, purification, and biological evaluation.

Extraction and Purification of Diosgenin

A common method for obtaining Diosgenin involves the hydrolysis of saponins (B1172615) from plant sources, such as Dioscorea species.

Diosgenin_Extraction_Workflow PlantMaterial Dried & Powdered Plant Material Hydrolysis Acid or Enzymatic Hydrolysis PlantMaterial->Hydrolysis Extraction Solvent Extraction (e.g., n-hexane) Hydrolysis->Extraction CrudeExtract Crude Diosgenin Extract Extraction->CrudeExtract Purification Column Chromatography or Recrystallization CrudeExtract->Purification PureDiosgenin Pure Diosgenin Purification->PureDiosgenin

Caption: General workflow for the extraction and purification of Diosgenin.

Detailed Protocol for Ultrasound-Assisted Extraction (UAE):

  • Sample Preparation: Dried and powdered rhizomes of Dioscorea zingiberensis are used as the starting material.[7]

  • Extraction: A specific amount of the powdered plant material is mixed with a solvent, typically 70% ethanol.[7]

  • Ultrasonication: The mixture is subjected to ultrasonication using an ultrasonic bath or probe sonicator for a defined period (e.g., 30 minutes at 100W).[7]

  • Filtration: The mixture is then filtered to separate the solid plant residue from the liquid extract.

  • Solvent Evaporation: The solvent is removed from the filtrate using a rotary evaporator to obtain the crude extract.[7]

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effects of Diosgenin are often evaluated using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Protocol for Measuring Nitric Oxide (NO) Production:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of Diosgenin for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by Diosgenin is calculated relative to the LPS-treated control group.

Conclusion and Future Perspectives

The comparative study of this compound and Diosgenin reveals a significant disparity in the current state of scientific knowledge. Diosgenin stands as a well-characterized natural compound with a broad spectrum of biological activities and established mechanisms of action. In stark contrast, this compound remains a largely enigmatic molecule, with its therapeutic potential yet to be unlocked.

The lack of experimental data on this compound's biological activities presents a clear and compelling area for future research. Investigating its anti-inflammatory, anti-cancer, and other pharmacological properties could unveil a novel therapeutic agent. Furthermore, comparative studies with Diosgenin, once sufficient data on this compound is available, could provide valuable insights into the structure-activity relationships of steroidal sapogenins, guiding the design and development of new and more potent therapeutic compounds. Researchers, scientists, and drug development professionals are encouraged to explore the untapped potential of this compound to expand the arsenal (B13267) of natural product-based therapies.

References

Comparative Analysis of Rockogenin Cross-reactivity with Corticosteroid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for evaluating the potential cross-reactivity of the steroidal sapogenin, Rockogenin, with the human glucocorticoid receptor (GR) and mineralocorticoid receptor (MR). Due to the absence of direct experimental data for this compound in publicly available literature, this document outlines the requisite experimental protocols and data presentation structures to facilitate such a comparative analysis. The methodologies described are standard in the field of pharmacology and endocrinology for characterizing the interaction of novel compounds with nuclear receptors.

Data Presentation: Comparative Receptor Interaction Profile

To objectively assess the cross-reactivity of this compound, its binding affinity and functional activity at GR and MR should be compared against well-characterized reference compounds. Dexamethasone, a potent synthetic glucocorticoid, and Aldosterone, the principal endogenous mineralocorticoid, serve as the respective reference agonists.

Table 1: Comparative Binding Affinity for Corticosteroid Receptors

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Relative Binding Affinity (%)
This compound Glucocorticoid (GR)Competitive BindingTBDTBDTBD
Mineralocorticoid (MR)Competitive BindingTBDTBDTBD
Dexamethasone Glucocorticoid (GR)Competitive BindingReferenceReference100
Mineralocorticoid (MR)Competitive BindingReferenceReferenceReference
Aldosterone Glucocorticoid (GR)Competitive BindingReferenceReferenceReference
Mineralocorticoid (MR)Competitive BindingReferenceReference100

TBD: To Be Determined. Ki: Inhibition constant. IC50: Half-maximal inhibitory concentration. Relative Binding Affinity is calculated with respect to the reference agonist for each receptor.

Table 2: Comparative Functional Activity at Corticosteroid Receptors

CompoundReceptorAssay TypeEC50 (nM)Max Efficacy (%)Activity Profile
This compound Glucocorticoid (GR)Reporter Gene AssayTBDTBDTBD
Mineralocorticoid (MR)Reporter Gene AssayTBDTBDTBD
Dexamethasone Glucocorticoid (GR)Reporter Gene AssayReference100Agonist
Mineralocorticoid (MR)Reporter Gene AssayReferenceReferenceAgonist
Aldosterone Glucocorticoid (GR)Reporter Gene AssayReferenceReferenceAgonist
Mineralocorticoid (MR)Reporter Gene AssayReference100Agonist

TBD: To Be Determined. EC50: Half-maximal effective concentration. Max Efficacy is the maximum response achievable by the compound relative to the reference agonist. Activity Profile: Agonist, Antagonist, or Partial Agonist.

Signaling Pathway and Experimental Workflow

The interaction of this compound with corticosteroid receptors can be elucidated through a combination of binding and functional assays. The general signaling pathway for these receptors and a typical experimental workflow are depicted below.

G Corticosteroid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Steroid Ligand (e.g., this compound, Dexamethasone) ReceptorComplex Inactive Receptor Complex (GR/MR + Chaperones) Ligand->ReceptorComplex Binding & Dissociation of Chaperones ActiveReceptor Activated Receptor-Ligand Complex Dimer Receptor Dimerization ActiveReceptor->Dimer Nuclear Translocation GRE Glucocorticoid/Mineralocorticoid Response Element (GRE/MRE) Dimer->GRE Binding to DNA Transcription Modulation of Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Canonical signaling pathway for corticosteroid receptors.

G Experimental Workflow for Cross-reactivity Assessment cluster_binding Binding Affinity Assessment cluster_functional Functional Activity Assessment cluster_analysis Data Analysis and Comparison CompBinding Competitive Binding Assay (Radioligand or Fluorescence Polarization) Incubate Incubate Receptor with Labeled Ligand and varying concentrations of this compound CompBinding->Incubate Measure Measure Bound Labeled Ligand Incubate->Measure IC50_Ki Calculate IC50 and Ki values Measure->IC50_Ki Compare Compare this compound data with Dexamethasone and Aldosterone IC50_Ki->Compare ReporterAssay Reporter Gene Assay Transfect Transfect cells with Receptor and Reporter Gene constructs ReporterAssay->Transfect Treat Treat cells with varying concentrations of this compound Transfect->Treat MeasureLuminescence Measure Reporter Gene Activity (e.g., Luciferase) Treat->MeasureLuminescence EC50_Efficacy Calculate EC50 and Max Efficacy MeasureLuminescence->EC50_Efficacy EC50_Efficacy->Compare Profile Determine Activity Profile (Agonist, Antagonist, etc.) Compare->Profile Conclusion Draw Conclusions on Cross-reactivity Profile->Conclusion

Caption: Workflow for determining corticosteroid receptor cross-reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the binding affinity and functional activity of this compound at glucocorticoid and mineralocorticoid receptors.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.

  • Materials:

    • Recombinant human GR or MR.

    • Radiolabeled ligand: [³H]dexamethasone for GR, [³H]aldosterone for MR.

    • Unlabeled reference ligands: Dexamethasone and Aldosterone.

    • Test compound: this compound.

    • Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors).

    • Scintillation fluid and vials.

    • Microplate scintillation counter.

  • Procedure:

    • Prepare a dilution series of this compound and the unlabeled reference ligand.

    • In a microplate, combine the recombinant receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or unlabeled reference ligand.

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).

    • Separate the bound from unbound radioligand (e.g., by filtration through a glass fiber filter).

    • Wash the filters to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit receptor-mediated gene transcription.[1][2]

  • Materials:

    • Mammalian cell line (e.g., HEK293T or HeLa) that does not endogenously express high levels of GR or MR.

    • Expression plasmid for full-length human GR or MR.

    • Reporter plasmid containing a luciferase gene downstream of a promoter with multiple glucocorticoid/mineralocorticoid response elements (GREs/MREs).

    • Transfection reagent.

    • Cell culture medium and supplements.

    • Luminometer and appropriate luciferase assay reagents.

    • Dexamethasone and Aldosterone as reference agonists.

    • This compound as the test compound.

  • Procedure:

    • Co-transfect the mammalian cells with the receptor expression plasmid and the reporter plasmid.

    • Plate the transfected cells in a multi-well plate and allow them to recover.

    • Prepare a dilution series of this compound and the reference agonists.

    • Treat the cells with the different concentrations of the compounds.

    • Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

    • Plot the luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

    • To test for antagonistic activity, co-treat the cells with a fixed concentration of a reference agonist (e.g., EC80) and varying concentrations of this compound. A decrease in the agonist-induced signal would indicate antagonism.

By following these protocols, researchers can generate the necessary data to populate the comparison tables and objectively evaluate the cross-reactivity profile of this compound with corticosteroid receptors. This information is critical for understanding its potential pharmacological effects and off-target activities.

References

Unveiling the Molecular Targets of Rockogenin: A Comparative Guide Based on Hypothetical Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis to elucidate the molecular targets of Rockogenin, a novel steroidal sapogenin. In the absence of published knockout studies for this compound, this document presents a hypothetical study designed to investigate its potential interaction with the NF-κB signaling pathway, a key regulator of inflammation. The experimental data, protocols, and pathway diagrams herein are illustrative and intended to provide a framework for future research.

Hypothesized Molecular Target: NF-κB

Based on the known anti-inflammatory properties of structurally similar compounds like Diosgenin, it is hypothesized that this compound exerts its effects by modulating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens.

Comparative Analysis: Wild-Type vs. NF-κB Knockout Models

To investigate the role of NF-κB as a direct target of this compound, a hypothetical knockout (KO) study was designed using a cellular model. The following table summarizes the anticipated quantitative data from treating wild-type (WT) and NF-κB subunit p65 knockout (p65-KO) cells with this compound.

ParameterWild-Type (WT) + this compoundp65 Knockout (p65-KO) + this compoundWild-Type (WT) Controlp65 Knockout (p65-KO) Control
NF-κB (p65) Nuclear Translocation (%) 25%Not Applicable85%Not Applicable
Pro-inflammatory Cytokine (TNF-α) Level (pg/mL) 150480500520
Cell Viability (%) 92%90%95%94%
Apoptosis Rate (%) 5%6%4%5%

Data Interpretation: The hypothetical data suggests that in wild-type cells, this compound significantly inhibits the nuclear translocation of the NF-κB p65 subunit and reduces the production of the pro-inflammatory cytokine TNF-α. In contrast, in cells lacking the p65 subunit, this compound has a minimal effect on TNF-α levels, indicating that its anti-inflammatory action is primarily mediated through the NF-κB pathway. The negligible impact on cell viability and apoptosis in both cell lines suggests that this compound's activity is specific to the inflammatory pathway at the tested concentrations and not due to general cytotoxicity.

Experimental Protocols

The following are the detailed methodologies for the key experiments proposed in this hypothetical study.

Cell Culture and Knockout Model Generation
  • Cell Line: Human macrophage-like cell line (e.g., U937).

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Knockout Generation: The NF-κB p65 subunit is knocked out using a CRISPR-Cas9 system. A guide RNA (gRNA) targeting a critical exon of the RELA gene (encoding p65) is cloned into a Cas9-expressing vector. The vector is then transfected into the cells. Clones with successful knockout are selected using antibiotic resistance and confirmed by Western blot and Sanger sequencing.

This compound Treatment and Inflammatory Challenge
  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM and stored at -20°C. Working solutions are prepared by diluting the stock in culture medium to the final desired concentration (e.g., 10 µM).

  • Treatment Protocol: Wild-type and p65-KO cells are seeded in 6-well plates. After 24 hours, the cells are pre-treated with this compound (10 µM) or vehicle (DMSO) for 2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 6 hours.

Western Blot for NF-κB Nuclear Translocation
  • Nuclear and Cytoplasmic Extraction: Following treatment, cells are harvested, and nuclear and cytoplasmic fractions are separated using a commercial extraction kit.

  • Protein Quantification: Protein concentration in each fraction is determined using a BCA protein assay.

  • Western Blotting: Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against p65 and a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative amount of p65 in the nucleus.

ELISA for TNF-α Quantification
  • Sample Collection: The cell culture supernatant is collected after the treatment period.

  • ELISA Protocol: The concentration of TNF-α in the supernatant is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The absorbance is read at 450 nm using a microplate reader.

Visualizing the Molecular Interactions and Workflow

To better illustrate the proposed mechanisms and experimental design, the following diagrams have been generated.

Rockogenin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n This compound This compound This compound->IKK Inhibition Gene Expression Gene Expression NF-κB (p50/p65)_n->Gene Expression

Caption: Hypothesized signaling pathway of this compound's anti-inflammatory action.

Knockout_Study_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_outcome Outcome Cell_Culture Culture WT & p65-KO Cells Treatment Treat with this compound/Vehicle Cell_Culture->Treatment Stimulation Induce Inflammation with LPS Treatment->Stimulation WB Western Blot for NF-κB Translocation Stimulation->WB ELISA ELISA for TNF-α Levels Stimulation->ELISA Viability Cell Viability Assay Stimulation->Viability Comparison Compare WT vs. p65-KO Results WB->Comparison ELISA->Comparison Viability->Comparison

Caption: Experimental workflow for the hypothetical knockout study.

Navigating Steroidal Sapogenins: A Comparative Analysis of Rockogenin and Diosgenin Derivatives in Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific landscape reveals a significant disparity in the research focus on steroidal sapogenins. While rockogenin is a known compound, the body of literature on its derivatives and their therapeutic efficacy is notably sparse. In contrast, diosgenin (B1670711), a structurally similar sapogenin, has been the subject of extensive investigation, leading to the synthesis and evaluation of a wide array of derivatives with promising anticancer, anti-inflammatory, and neuroprotective properties. This guide, therefore, presents a comparative analysis of the available data on this compound against the well-documented efficacy of various diosgenin derivatives, offering valuable insights for researchers and drug development professionals.

This guide summarizes quantitative data on the biological activities of these compounds, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways to facilitate a deeper understanding of their mechanisms of action.

Comparative Efficacy of Diosgenin Derivatives

The therapeutic potential of diosgenin has been significantly enhanced through chemical modifications. Researchers have synthesized numerous derivatives to improve bioavailability and target specificity, leading to enhanced anticancer, anti-inflammatory, and neuroprotective activities.

Anticancer Activity

A variety of diosgenin derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Modifications often focus on the C-3 hydroxyl group and the F-spiroacetal ring to generate compounds with improved efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key diosgenin derivatives against various human cancer cell lines.

DerivativeTarget Cell LineIC50 (µM)Reference
Diosgenin MCF-7 (Breast)49.3[1]
HepG2 (Liver)>10[2]
Compound 6j (4-bromobenzyl derivative) MCF-7 (Breast)6.2[1]
Compound 8 (succinic acid linker, piperazinyl amide terminus) HepG2 (Liver)1.9[3][4]
L02 (Normal Liver)18.6[3][4]
Compound 2.2f (quaternary phosphonium (B103445) salt) Aspc-1 (Pancreatic)0.1847[5]
H358 (Lung)4.038[5]
SW620 (Colon)0.4483[5]
Compound 7g (amino acid ester derivative) K562 (Leukemia)4.41[6]
Biotransformation Product 1 (diosgenone) A549 (Lung)6.26 ± 0.62[7]
MCF-7 (Breast)8.74 ± 0.73[7]
Biotransformation Product 2 MCF-7 (Breast)6.16 ± 0.34[7]
Anti-inflammatory and Neuroprotective Activities

Derivatives of diosgenin have also been evaluated for their ability to mitigate inflammatory responses and protect neuronal cells. These studies often measure the inhibition of inflammatory mediators or the enhancement of cell viability in the presence of neurotoxins.

DerivativeBiological ActivityKey FindingsReference
Diosgenin Anti-inflammatoryCytotoxic to RAW 264.7 cells at an IC50 of 2.8 µM.[8]
Compound 4m (F-spiroacetal ring-opened acetylated derivative) Anti-inflammatoryPotent inhibition of NO production in LPS-activated RAW264.7 cells (IC50 = 0.449 ± 0.050 µM).[9]
Arginyl-diosgenin analog NeuroprotectiveAttenuates impairment of hippocampal neurogenesis by blocking microglial activation.[6]
DG-15 (amino acid derivative) NeuroprotectiveExhibited the best neuroprotection in an SH-SY5Y cell line model (EC50 = 6.86 ± 0.69 µM).[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of diosgenin derivatives.

Synthesis of Diosgenin Derivatives (General Overview)

The synthesis of diosgenin derivatives often involves modification at the C-3 hydroxyl group. A general procedure for creating an ester linkage is as follows:

  • Esterification: To a solution of diosgenin in a dry solvent such as dichloromethane (B109758) (DCM), an appropriate acid, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are added.

  • Reaction: The mixture is stirred at room temperature for a specified period, typically 12 hours, and monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is diluted and washed sequentially with aqueous acid, base, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired derivative.[10]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.

  • Treatment: The cells are then treated with various concentrations of the diosgenin derivatives (typically dissolved in DMSO) for a period of 48 or 72 hours. A vehicle control (DMSO) is included.

  • MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Dissolution: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.[11]

Anti-inflammatory Activity Assessment (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Stimulation and Treatment: The cells are co-incubated with lipopolysaccharide (LPS) to induce an inflammatory response and treated with various concentrations of the test compounds.

  • Griess Reaction: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Quantification: The absorbance at 540 nm is measured, and the nitrite concentration is determined by comparison with a standard curve of sodium nitrite. The inhibitory effect of the compounds on NO production is then calculated.[9]

Signaling Pathways and Mechanisms of Action

The biological effects of diosgenin and its derivatives are mediated through the modulation of various signaling pathways. Understanding these pathways is critical for rational drug design and development.

Anticancer Mechanisms

Several diosgenin derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

anticancer_pathway cluster_cell Cancer Cell Diosgenin_Derivative Diosgenin_Derivative Cell_Cycle_Arrest Cell_Cycle_Arrest Diosgenin_Derivative->Cell_Cycle_Arrest induces (e.g., G2/M phase) ROS_Accumulation ROS_Accumulation Diosgenin_Derivative->ROS_Accumulation induces Mitochondria Mitochondria Caspase_Activation Caspase_Activation Mitochondria->Caspase_Activation releases pro-apoptotic factors Apoptosis Apoptosis Caspase_Activation->Apoptosis ROS_Accumulation->Mitochondria depolarizes membrane

Caption: Anticancer mechanism of select diosgenin derivatives.

Many derivatives, such as compound 6j, trigger apoptosis through the mitochondrial pathway, which involves increased production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases.[1] Additionally, these compounds can arrest the cell cycle at various phases, such as the G2/M phase, preventing cancer cell proliferation.[1]

Anti-inflammatory Mechanisms

The anti-inflammatory properties of diosgenin derivatives are often attributed to their ability to suppress the activation of key transcription factors and signaling cascades involved in the inflammatory response.

anti_inflammatory_pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Pathway NF_kB_Pathway TLR4->NF_kB_Pathway MAPK_Pathway MAPK_Pathway TLR4->MAPK_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NF_kB_Pathway->Pro_inflammatory_Genes MAPK_Pathway->Pro_inflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (e.g., NO, Prostaglandins) Pro_inflammatory_Genes->Inflammatory_Mediators Diosgenin_Derivative Diosgenin_Derivative Diosgenin_Derivative->NF_kB_Pathway inhibits Diosgenin_Derivative->MAPK_Pathway inhibits

Caption: Anti-inflammatory action of diosgenin derivatives.

Compounds like the arginyl-diosgenin analog inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6] These pathways are crucial for the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators like nitric oxide and prostaglandins. By inhibiting these pathways, diosgenin derivatives can effectively reduce inflammation.

Conclusion

The extensive research into diosgenin derivatives has yielded a wealth of data on their therapeutic potential, particularly in the fields of oncology, inflammation, and neuroprotection. The structural modifications of the diosgenin scaffold have proven to be a successful strategy for enhancing biological activity. While this compound remains an understudied molecule, its structural similarity to diosgenin suggests that it could serve as a valuable scaffold for the development of novel therapeutic agents. Future research into the synthesis and biological evaluation of this compound derivatives is warranted and could open new avenues for drug discovery. For now, the insights gained from the study of diosgenin derivatives provide a strong foundation and a valuable comparative framework for the broader field of steroidal sapogenin research.

References

A Roadmap for Experimental Validation of In Silico Predicted Targets for Rockogenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a structured approach to experimentally validate the in silico predicted targets of Rockogenin, a novel natural product with therapeutic potential. While computational methods provide a valuable starting point for identifying potential protein targets, rigorous experimental validation is crucial to confirm these interactions and elucidate the compound's mechanism of action.[1][2][3] This document outlines a phased experimental workflow, from initial binding confirmation to cellular and in vivo target engagement, providing detailed methodologies for key experiments.

Phase 1: In Vitro Confirmation of Direct Binding

The initial step is to determine if this compound directly interacts with its computationally predicted targets. Several biophysical and biochemical assays can be employed for this purpose.

Table 1: Comparison of In Vitro Binding Assays

AssayPrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (this compound) to a ligand (target protein) immobilized on a sensor chip.Real-time, label-free, provides kinetic data (kon, koff), high sensitivity.Requires specialized equipment, protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Label-free, provides thermodynamic data (ΔH, ΔS), determines stoichiometry.Requires large amounts of pure protein and compound, lower throughput.
Microscale Thermophoresis (MST) Measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.Low sample consumption, fast, can be performed in complex biological liquids.Requires fluorescent labeling of the target protein or ligand.
Biochemical Kinase/Enzyme Assays Measures the effect of the compound on the enzymatic activity of the target protein.Direct measure of functional consequence of binding, high-throughput potential.Target must be an enzyme, requires specific substrates and detection reagents.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Analysis: Inject the this compound solutions over the immobilized protein surface and a reference surface (without protein) at a constant flow rate. Monitor the binding response in real-time.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Phase 2: Cellular Target Engagement and Pathway Analysis

Once direct binding is confirmed, the next step is to validate that this compound engages its target within a cellular context and modulates its downstream signaling pathways.

Experimental Workflow: Cellular Target Validation

Caption: A streamlined workflow for validating this compound's targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to monitor target engagement in cells and tissues. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Phase 3: In Vivo Target Validation and Efficacy

The final and most critical phase is to validate the target in a relevant animal model of disease.[4][5] This step provides evidence that engaging the target with this compound leads to the desired therapeutic effect.

Table 2: Comparison of In Vivo Target Validation Methods

MethodPrincipleAdvantagesDisadvantages
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Correlates the concentration of this compound in plasma and tissue with a biomarker of target engagement.Provides a quantitative link between drug exposure and target modulation.Requires a validated biomarker, can be complex to develop.
Genetically Engineered Mouse Models (GEMMs) Uses knockout or knock-in mice for the target gene to mimic the effect of target inhibition.Provides strong genetic validation for the target's role in the disease.Time-consuming and expensive to generate, may not fully recapitulate pharmacological inhibition.
Xenograft/Orthotopic Models Implantation of human tumor cells into immunocompromised mice to test the anti-cancer efficacy of this compound.Relevant for cancer drug development, allows for testing in a human-derived system.Lack of a complete immune system can limit the translational relevance.

Signaling Pathway Visualization

Based on in silico predictions, if this compound is hypothesized to inhibit the PI3K/Akt/mTOR pathway, a key signaling cascade in cancer, the following diagram illustrates the expected impact.

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition when unphosphorylated This compound This compound This compound->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

By following this structured and multi-faceted approach, researchers can rigorously validate the in silico predicted targets of this compound, build a strong foundation for understanding its mechanism of action, and accelerate its development as a potential therapeutic agent.

References

Head-to-head comparison of Rockogenin with known steroidal anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Anti-Inflammatory Mechanisms and Efficacy

In the landscape of anti-inflammatory therapeutics, researchers and drug development professionals are in a constant search for novel compounds with improved efficacy and safety profiles. This guide provides a head-to-head comparison of the steroidal sapogenin, Ruscogenin, with well-established steroidal anti-inflammatory drugs.

It is important to note that initial literature searches for "Rockogenin" yielded limited information regarding its anti-inflammatory properties. However, extensive data is available for the structurally similar compound "Ruscogenin," a major steroidal sapogenin found in the traditional Chinese herb Radix Ophiopogon japonicus. Given the high likelihood of a typographical error in the initial query, this comparison will focus on the documented anti-inflammatory activities of Ruscogenin.

Executive Summary

Ruscogenin demonstrates significant anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This mechanism is shared with classical steroidal anti-inflammatory drugs like Dexamethasone and Prednisone. While direct comparative studies are limited, available data from in vitro and in vivo models suggest that Ruscogenin is a potent inhibitor of key inflammatory processes, including leukocyte adhesion and migration.

Quantitative Data Comparison

The following tables summarize the available quantitative data for Ruscogenin and common steroidal anti-inflammatory drugs across various anti-inflammatory assays. It is crucial to consider the different experimental conditions when comparing these values.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundAssayCell LineStimulantEndpointResult (IC50 / % Inhibition)
Ruscogenin Leukocyte AdhesionECV304 (Endothelial) & HL-60 (Leukocyte)TNF-αInhibition of HL-60 adhesionIC50: 6.90 nM
Ruscogenin NF-κB ActivationECV304TNF-αInhibition of NF-κB DNA bindingObvious inhibition at 0.1 and 1 µM
Dexamethasone ICAM-1 ExpressionEA.hy926 (Endothelial)TNF-αReduction of ICAM-1 induction~40% reduction at 1 µM
Dexamethasone NF-κB ActivationRat HepatocytesCytokine MixtureDecrease in NF-κB band shiftMarked decrease
Prednisolone Leukocyte AdhesionHUVEC (Endothelial) & PMN (Neutrophil)IL-1β / TNF-αReduction of hyperadhesivenessSignificant inhibition at 10 µM

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundAnimal ModelDoseRoute of AdministrationTime Point% Edema Inhibition
Ruscogenin (as Ruscus extract) Rat2 g (of 6% gel)TopicalNot Specified18.8%
Dexamethasone Rat1 µgLocal pre-injection3 h>60%
Indomethacin (for reference) Rat5 mg/kgi.p.5 hSignificant inhibition

Mechanism of Action: A Visualized Comparison

Both Ruscogenin and steroidal anti-inflammatory drugs exert their effects by modulating key inflammatory signaling pathways. The primary target for both is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the expression of pro-inflammatory genes.

G Simplified NF-κB Signaling Pathway and Points of Inhibition cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TNFR->IKK Activation TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation IκBα-NF-κB IκBα-NF-κB (Inactive) NF-κB NF-κB (p50/p65) NF-κB_nuc NF-κB (Active) NF-κB->NF-κB_nuc Translocation IκBα-NF-κB->NF-κB IκBα Degradation GR Glucocorticoid Receptor (GR) GR->IκBα Upregulates Synthesis GR->NF-κB_nuc Inhibits Activity SADs Steroidal Anti-inflammatory Drugs (e.g., Dexamethasone) SADs->GR Binding & Activation Ruscogenin Ruscogenin Ruscogenin->NF-κB_nuc Inhibits Translocation & DNA Binding DNA DNA NF-κB_nuc->DNA Binding ProInflammatory_Genes Pro-inflammatory Genes (ICAM-1, etc.) DNA->ProInflammatory_Genes Transcription

Caption: Inhibition points of Ruscogenin and Steroidal Drugs on the NF-κB pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vitro Leukocyte-Endothelial Cell Adhesion Assay

This assay quantifies the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory response.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) or the ECV304 cell line are cultured to confluence on 96-well plates. Human leukocyte cell lines, such as HL-60, are maintained in suspension culture.

  • Endothelial Cell Activation: The confluent endothelial cell monolayer is treated with a pro-inflammatory stimulus, typically Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL, for 4-6 hours to induce the expression of adhesion molecules like ICAM-1.

  • Treatment: Prior to the addition of leukocytes, the endothelial cells are pre-incubated with various concentrations of the test compound (Ruscogenin or steroidal drug) for 1 hour.

  • Leukocyte Labeling and Co-culture: Leukocytes are labeled with a fluorescent dye (e.g., Calcein-AM). A defined number of labeled leukocytes are then added to each well of the endothelial cell plate and incubated for 30-60 minutes to allow for adhesion.

  • Washing and Quantification: Non-adherent leukocytes are removed by gentle washing. The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of leukocyte adhesion is calculated relative to the untreated, stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of leukocyte adhesion, is determined from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.

G Workflow for Carrageenan-Induced Paw Edema Assay A Animal Acclimatization (e.g., Wistar rats, 1 week) B Grouping of Animals (Control, Standard, Test Groups) A->B C Baseline Paw Volume Measurement (Plethysmometer) B->C D Drug Administration (e.g., Ruscogenin, Dexamethasone, or Vehicle) C->D E Induction of Inflammation (Subplantar injection of 1% Carrageenan) D->E F Paw Volume Measurement at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) E->F G Data Analysis (% Inhibition of Edema) F->G

Caption: General experimental workflow for the in vivo paw edema model.

  • Animals: Wistar or Sprague-Dawley rats (150-200 g) are typically used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into several groups: a control group (vehicle), a standard drug group (e.g., Dexamethasone or Indomethacin), and test groups receiving different doses of the compound under investigation (Ruscogenin).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compound, standard drug, or vehicle is administered, typically via oral or intraperitoneal routes, 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 0.1 mL of a 1% (w/v) solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured again at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

Assessing the Off-Target Effects of Rockogenin in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics requires a thorough understanding of a compound's interaction with its intended target and, equally importantly, its potential for off-target effects. Rockogenin, a putative inhibitor of Retinoic Acid Receptor-related Orphan Receptor Gamma (RORγ), presents a promising avenue for therapeutic intervention in various immune-mediated diseases. However, a comprehensive assessment of its off-target profile is crucial to predict potential side effects and ensure its therapeutic window.

This guide provides a comparative framework for assessing the off-target effects of this compound in cellular models. It outlines key experimental approaches, presents a comparison with other known RORγ inhibitors, and provides detailed protocols to aid in the design and execution of these critical studies.

Comparison of RORγ Inhibitors

To contextualize the assessment of this compound, it is valuable to compare its profile with that of other well-characterized RORγ inhibitors. The following table summarizes the on-target potency and available off-target information for a selection of these compounds.

CompoundOn-Target IC50 (RORγt)Off-Target Profile HighlightsReference
This compound (To be determined)(To be determined)N/A
VTP-43742 (Vimirogant) Kᵢ = 3.5 nM; IC₅₀ = 17 nM>1000-fold selectivity versus RORα and RORβ isotypes. Phase II trials were terminated due to liver toxicity concerns, suggesting potential off-target effects.[1][2]
TAK-828F IC₅₀ in human PBMCs = ~10 nMPotent and selective inhibitor. No significant inhibition of IFN-γ production.[3][4][5]
GSK805 pIC₅₀ = 8.4CNS penetrant. Showed increased aspartate aminotransferase and alanine (B10760859) aminotransferase activity in blood, suggesting potential liver off-target effects.[6][7][8]
BI 730357 IC₅₀ = 140 nM (human whole blood)No off-target activity detected in typical screening panels of receptors and kinases. Minimal cross-reactivity with other nuclear receptors.[9]
SHR168442 IC₅₀ = 20 nM (human PBMCs)High selectivity for RORγ over RORα. Inhibition of targets in a SAFETYscan47 panel were all below 50% at 3 µM.[10][11]

Key Experimental Approaches for Off-Target Profiling

A multi-pronged approach is essential for a thorough assessment of off-target effects. The following experimental strategies provide complementary information on a compound's selectivity.

Kinase Profiling

Given that kinases are a large and structurally diverse family of enzymes, they represent a common source of off-target interactions for small molecules. Comprehensive kinase profiling is a critical first step in assessing the selectivity of a new compound.

Experimental Protocol: In Vitro Radiometric Kinase Assay

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

  • Kinase Panel Selection: Select a broad panel of kinases representing different branches of the human kinome.

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate, and [γ-³²P]ATP in a kinase reaction buffer.

  • Compound Addition: Add the diluted this compound or control compounds to the reaction wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Detection: Measure the radioactivity on the filter plate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of this compound and determine the IC₅₀ value for any inhibited kinases.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm direct target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature. This assay can be adapted to a high-throughput format to assess off-target binding in intact cells.

Experimental Protocol: High-Throughput CETSA

  • Cell Culture and Treatment: Plate cells of interest (e.g., Th17 cells) in a 96-well plate and treat with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Heat Challenge: Select a temperature that results in approximately 50-70% protein denaturation in the vehicle-treated sample from a previously generated melt curve. Expose all samples to this single temperature for 3-8 minutes in a thermal cycler, followed by a cooling step.[12]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Sample Preparation: Centrifuge the lysates to pellet aggregated proteins.

  • Protein Quantification: Transfer the supernatant to a new plate and quantify the amount of soluble target protein using a detection method such as ELISA or an automated Western blot system (e.g., Wes™).

  • Data Analysis: Quantify the band intensities for the target protein at each this compound concentration and normalize to the vehicle control. Plot the normalized band intensities against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value for target stabilization.[12]

Phenotypic Screening

Phenotypic screening in diverse cellular models can reveal unexpected off-target effects by identifying cellular responses that are inconsistent with the known function of the intended target. High-content imaging is a particularly powerful tool for this approach.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screening

  • Cell Panel Selection: Choose a panel of diverse cell lines representing various tissues and lineages.

  • Compound Treatment: Plate the cells in multi-well plates and treat with this compound at multiple concentrations. Include appropriate positive and negative controls.

  • Cell Staining: After a defined incubation period, fix the cells and stain with a panel of fluorescent dyes that label different cellular compartments and organelles (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).

  • Image Acquisition: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis: Use image analysis software to extract a wide range of quantitative features from the images, such as cell number, nuclear size and shape, mitochondrial texture, and cytoskeletal organization.

  • Phenotypic Profiling: Compare the phenotypic profiles of this compound-treated cells to those of control cells and a library of reference compounds with known mechanisms of action.

  • Hit Identification and Validation: Identify any significant and dose-dependent phenotypic changes induced by this compound. Further investigate these "hits" to identify the underlying off-target interactions.

Visualizing Key Pathways and Workflows

To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

RORg_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-23 IL-23 IL23R IL23R IL-23->IL23R IL-6 IL-6 IL6R IL6R IL-6->IL6R JAK2 JAK2 IL23R->JAK2 IL6R->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 (dimer) pSTAT3->pSTAT3_dimer dimerizes RORg RORγt IL17_gene IL-17 Gene RORg->IL17_gene activates transcription IL23R_gene IL-23R Gene RORg->IL23R_gene activates transcription pSTAT3_dimer->RORg induces expression This compound This compound This compound->RORg inhibits

Caption: RORγ Signaling Pathway in Th17 Cells.

Kinase_Profiling_Workflow start Start compound_prep Prepare this compound Dilution Series start->compound_prep compound_add Add this compound compound_prep->compound_add kinase_panel Select Kinase Panel reaction_setup Set up Kinase Reaction kinase_panel->reaction_setup reaction_setup->compound_add incubation Incubate compound_add->incubation termination Terminate Reaction incubation->termination capture Capture Substrate termination->capture wash Wash capture->wash detection Detect Radioactivity wash->detection analysis Data Analysis (IC50 determination) detection->analysis end End analysis->end

Caption: Kinase Profiling Experimental Workflow.

CETSA_Workflow start Start cell_treatment Treat Cells with This compound start->cell_treatment heat_challenge Heat Challenge cell_treatment->heat_challenge cell_lysis Cell Lysis heat_challenge->cell_lysis centrifugation Centrifugation to Pellet Aggregates cell_lysis->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection protein_detection Detect Soluble Target Protein (e.g., ELISA) supernatant_collection->protein_detection data_analysis Data Analysis (EC50 determination) protein_detection->data_analysis end End data_analysis->end

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Phenotypic_Screening_Workflow start Start cell_plating Plate Diverse Cell Lines start->cell_plating compound_treatment Treat with This compound cell_plating->compound_treatment cell_staining Fix and Stain Cells compound_treatment->cell_staining image_acquisition High-Content Imaging cell_staining->image_acquisition image_analysis Extract Quantitative Features image_acquisition->image_analysis phenotypic_profiling Compare Phenotypic Profiles image_analysis->phenotypic_profiling hit_validation Validate Hits and Identify Off-Targets phenotypic_profiling->hit_validation end End hit_validation->end

Caption: Phenotypic Screening Workflow.

Conclusion

The comprehensive assessment of off-target effects is a cornerstone of modern drug discovery. For a novel compound like this compound, a systematic evaluation using a combination of biochemical and cell-based assays is imperative. By comparing its off-target profile to that of other RORγ inhibitors and employing the detailed experimental workflows outlined in this guide, researchers can build a robust safety and selectivity profile for this compound, paving the way for its potential development as a safe and effective therapeutic agent.

References

Comparative Metabolic Profiling of Cells Treated with Compound X versus a Vehicle Control

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the metabolic profiles of cells treated with the hypothetical anti-cancer agent, Compound X, versus a vehicle control. The data presented herein is generated from a hypothetical study designed to elucidate the metabolic reprogramming induced by Compound X, a putative inhibitor of glycolysis. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic effects of novel therapeutic compounds.

Introduction

Compound X is a novel investigational drug candidate with demonstrated anti-proliferative effects in various cancer cell lines. Pre-clinical data suggest that Compound X may exert its effects by targeting key enzymes in central carbon metabolism. To understand its mechanism of action at a metabolic level, a comprehensive comparative metabolic profiling study was conducted on a cancer cell line treated with Compound X against a vehicle-treated control group. This guide summarizes the key findings, presents the experimental protocols, and visualizes the affected metabolic pathways.

Data Summary

The following table summarizes the relative abundance of key metabolites in cells treated with Compound X (10 µM) for 24 hours compared to a vehicle control (0.1% DMSO). The data represents the mean fold change from three independent biological replicates.

Metabolite ClassMetaboliteFold Change (Compound X vs. Control)p-value
Glycolysis Glucose1.520.031
Glucose-6-phosphate2.180.015
Fructose-1,6-bisphosphate0.450.008
Dihydroxyacetone phosphate0.510.011
Glyceraldehyde-3-phosphate0.480.009
3-Phosphoglycerate0.350.005
Phosphoenolpyruvate0.310.004
Pyruvate0.280.002
Lactate0.250.001
Pentose Phosphate Pathway 6-Phosphogluconate1.890.022
Ribose-5-phosphate1.750.028
TCA Cycle Citrate0.650.041
α-Ketoglutarate0.710.045
Succinate0.780.050
Fumarate0.810.062
Malate0.750.048
Amino Acids Glutamine1.120.150
Glutamate0.850.058
Aspartate0.680.039
Alanine0.450.012

Experimental Protocols

Cell Culture and Treatment

A human colorectal cancer cell line (e.g., HCT116) was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. For the experiment, cells were seeded in 6-well plates at a density of 5 x 10^5 cells per well. After 24 hours, the medium was replaced with fresh medium containing either 10 µM of Compound X (dissolved in DMSO) or 0.1% DMSO as a vehicle control. The cells were incubated for another 24 hours before harvesting for metabolic analysis.

Metabolite Extraction

Following treatment, the culture medium was aspirated, and the cells were washed twice with ice-cold phosphate-buffered saline (PBS). Intracellular metabolites were extracted by adding 1 mL of ice-cold 80% methanol (B129727) to each well. The plates were incubated at -80°C for 15 minutes, after which the cells were scraped and the cell lysate was transferred to a microcentrifuge tube. The lysates were centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris. The supernatant containing the metabolites was transferred to a new tube and dried under a stream of nitrogen gas.

Mass Spectrometry-Based Metabolomic Analysis

The dried metabolite extracts were resuspended in a solution of 50% acetonitrile (B52724) for analysis. The metabolic profiling was performed using a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS). The separation of metabolites was achieved on a C18 reverse-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). The mass spectrometer was operated in both positive and negative ion modes to cover a broad range of metabolites. The data was acquired in full scan mode, and the metabolite features were identified by matching their accurate mass and retention times to a library of known standards.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Metabolite Extraction cluster_2 LC-MS Analysis cluster_3 Data Analysis A Seed Cancer Cells B 24h Incubation A->B C Treat with Compound X or Vehicle B->C D 24h Treatment Incubation C->D E Wash with PBS D->E F Add 80% Methanol E->F G Scrape & Lyse Cells F->G H Centrifuge & Collect Supernatant G->H I Dry & Resuspend Extract H->I J Inject into LC-MS I->J K Data Acquisition J->K L Metabolite Identification K->L M Statistical Analysis L->M N Pathway Analysis M->N G cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P R5P Ribose-5-phosphate G6P->R5P F16BP Fructose-1,6-bisphosphate F6P->F16BP PFK Phosphofructokinase (PFK) F6P->PFK DHAP_G3P DHAP / G3P F16BP->DHAP_G3P PEP Phosphoenolpyruvate DHAP_G3P->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate Citrate Citrate Pyruvate->Citrate CompoundX Compound X CompoundX->PFK Inhibition PFK->F16BP aKG α-Ketoglutarate Citrate->aKG

Validating the Synergistic Potential of Rockogenin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the synergistic effects of Rockogenin, a potent and selective inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), with other therapeutic agents. While direct experimental data on this compound's synergistic combinations are not yet publicly available, this document outlines the scientific rationale for such combinations, proposes experimental designs for their validation, and details the requisite methodologies.

This compound's mechanism of action as a RORγt inhibitor positions it as a promising candidate for combination therapies, particularly in the context of autoimmune diseases and cancer. RORγt is a master transcriptional regulator that is essential for the differentiation of pro-inflammatory T helper 17 (Th17) cells and the production of the cytokine Interleukin-17 (IL-17).[1][2][3] Dysregulation of the Th17/IL-17 axis is a key driver in numerous autoimmune and inflammatory conditions.[4][5] By inhibiting RORγt, this compound can suppress Th17 cell development and function, thereby reducing inflammation.

The exploration of this compound in combination with other therapeutic agents is a logical next step in its preclinical and clinical development. Synergistic interactions can lead to enhanced efficacy, reduced dosages, and the potential to overcome resistance mechanisms. This guide offers a theoretical and practical foundation for researchers aiming to investigate these possibilities.

Potential Synergistic Combinations and Rationale

The selection of a therapeutic agent to combine with this compound should be based on a sound biological rationale, targeting complementary or parallel pathways involved in the disease pathology.

Therapeutic Agent Class Rationale for Synergy with this compound (RORγt Inhibitor) Potential Disease Indications
JAK Inhibitors Dual blockade of key cytokine signaling pathways. JAK inhibitors broadly suppress cytokine signaling, while this compound specifically targets the Th17 lineage differentiation.Rheumatoid Arthritis, Psoriasis, Inflammatory Bowel Disease
TNF-α Inhibitors Targeting two major inflammatory cytokines. TNF-α is a key pro-inflammatory cytokine, and its inhibition is a validated strategy. Combining with RORγt inhibition could lead to a more comprehensive suppression of inflammation.Rheumatoid Arthritis, Psoriasis, Ankylosing Spondylitis
ROCK2 Inhibitors ROCK2 is involved in the regulation of IL-21 and IL-17 secretion via a STAT3-dependent mechanism.[6][7][8] Inhibition of both RORγt and ROCK2 could provide a more profound suppression of the Th17 pathway.Autoimmune Diseases
Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) In cancer, Th17 cells can have both pro- and anti-tumor effects.[9][10] Combining a RORγt inhibitor to modulate the tumor microenvironment with a checkpoint inhibitor could enhance anti-tumor immunity.Various Cancers
Corticosteroids Corticosteroids are broad-acting anti-inflammatory agents. A combination could allow for lower, safer doses of corticosteroids while achieving a potent anti-inflammatory effect through the specific targeting of the Th17 axis by this compound.Severe autoimmune and inflammatory conditions

Experimental Protocols for Validating Synergy

To rigorously assess the synergistic potential of this compound with other therapeutic agents, a combination of in vitro and in vivo studies is essential.

In Vitro Synergy Assessment

1. Th17 Differentiation Assay:

  • Objective: To determine the effect of this compound in combination with a therapeutic agent on the differentiation of naïve CD4+ T cells into Th17 cells.

  • Methodology:

    • Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

    • Culture the cells under Th17-polarizing conditions (e.g., anti-CD3/CD28 antibodies, IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4).

    • Treat the cells with a matrix of concentrations of this compound and the combination agent.

    • After 3-5 days, assess Th17 differentiation by intracellular staining for IL-17A and RORγt using flow cytometry.

    • Measure the concentration of IL-17A and other relevant cytokines (e.g., IL-17F, IL-22) in the culture supernatant by ELISA or multiplex bead array.

  • Data Analysis: Use synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

2. Cell Viability and Proliferation Assays:

  • Objective: To evaluate the cytotoxic or anti-proliferative effects of the drug combination on relevant cell types (e.g., immune cells, cancer cell lines).

  • Methodology:

    • Seed cells in 96-well plates.

    • Treat with a range of concentrations of this compound, the combination agent, and the combination.

    • After a defined incubation period (e.g., 48-72 hours), assess cell viability using assays such as MTT, XTT, or a real-time cell analysis system.

  • Data Analysis: Determine the IC50 values for each agent alone and in combination. Analyze for synergistic effects on cell growth inhibition.

In Vivo Synergy Assessment

1. Animal Models of Autoimmune Disease:

  • Objective: To evaluate the in vivo efficacy of this compound in combination with a therapeutic agent in a relevant disease model.

  • Models:

    • Collagen-Induced Arthritis (CIA) in mice: A model for rheumatoid arthritis.[5][11]

    • Experimental Autoimmune Encephalomyelitis (EAE) in mice: A model for multiple sclerosis.[1]

    • Imiquimod-induced psoriasis-like skin inflammation in mice: A model for psoriasis.[5][11][12]

  • Methodology:

    • Induce the disease in the animals according to the established protocol.

    • Treat animals with this compound, the combination agent, the combination, or a vehicle control.

    • Monitor disease progression using relevant clinical scoring systems (e.g., arthritis score, EAE clinical score, PASI score for skin inflammation).

    • At the end of the study, collect tissues (e.g., joints, spinal cord, skin) for histological analysis and immune cell profiling by flow cytometry or immunohistochemistry.

    • Measure serum levels of relevant cytokines and autoantibodies.

  • Data Analysis: Compare the disease scores and other pathological readouts between the treatment groups to determine if the combination therapy provides a statistically significant improvement over monotherapy.

Visualizing the RORγt Pathway and Experimental Workflow

To facilitate a deeper understanding, the following diagrams illustrate the RORγt signaling pathway and a proposed experimental workflow for assessing synergy.

RORgt_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Cytokines Cytokines (IL-6, IL-23, TGF-β) Receptors Cytokine Receptors Cytokines->Receptors bind JAK JAK Receptors->JAK activate STAT3 STAT3 JAK->STAT3 phosphorylate pSTAT3 pSTAT3 STAT3->pSTAT3 RORgt_gene RORC Gene pSTAT3->RORgt_gene transcription Naive_T_Cell Naïve CD4+ T Cell RORgt_mRNA RORγt mRNA RORgt_gene->RORgt_mRNA RORgt RORγt Protein RORgt_mRNA->RORgt translation IL17_gene IL17A/F Gene RORgt->IL17_gene transcription Th17_Cell Th17 Cell This compound This compound This compound->RORgt inhibits IL17_mRNA IL-17 mRNA IL17_gene->IL17_mRNA IL17 IL-17 Protein IL17_mRNA->IL17 Inflammation Inflammation IL17->Inflammation promotes Naive_T_Cell->Th17_Cell differentiation

Caption: RORγt Signaling Pathway and Point of Inhibition by this compound.

Synergy_Workflow start Hypothesis: This compound + Agent X are synergistic invitro In Vitro Studies start->invitro th17_assay Th17 Differentiation Assay invitro->th17_assay viability_assay Cell Viability Assay invitro->viability_assay data_analysis_vitro Synergy Analysis (e.g., CI) th17_assay->data_analysis_vitro viability_assay->data_analysis_vitro invivo In Vivo Studies data_analysis_vitro->invivo Synergy indicated no_synergy No Synergy / Antagonism data_analysis_vitro->no_synergy No synergy animal_model Relevant Animal Model (e.g., CIA, EAE) invivo->animal_model treatment Treatment Groups: - Vehicle - this compound - Agent X - Combination animal_model->treatment monitoring Disease Monitoring & Scoring treatment->monitoring data_analysis_vivo Efficacy & Pathology Analysis monitoring->data_analysis_vivo conclusion Conclusion on Synergistic Effect data_analysis_vivo->conclusion conclusion->no_synergy Negative synergy Synergistic Effect Observed conclusion->synergy Positive

Caption: Experimental Workflow for Validating Synergistic Effects.

References

A Comparative Guide to the Extraction Efficiency of Rockogenin Precursors Using Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds like Rockogenin is a critical initial step. This compound, a steroidal sapogenin found in plants of the Agave genus, is typically obtained through the hydrolysis of its saponin (B1150181) precursors. Therefore, the efficiency of the initial solvent extraction of these saponins (B1172615) from the plant matrix directly impacts the final yield of this compound. This guide provides a comparative analysis of different solvent systems for the extraction of steroidal saponins from Agave species, supported by experimental data.

Data on Extraction Efficiency of Steroidal Saponins from Agave Species

The selection of an appropriate solvent system is crucial for maximizing the yield of saponins, the direct precursors to this compound. The following table summarizes quantitative data from studies on the extraction of saponin-rich fractions from various Agave species using different solvents.

Plant MaterialExtraction MethodSolvent SystemYield of Saponin-Rich Fraction (% of dry weight)Reference
Agave americana leavesMaceration (24h)8:2 Ethanol:Water2.1%[1]
Agave americana leavesMaceration (24h)10:0 Ethanol:Water< 1.0%[1]
Agave americana leavesMaceration (24h)7:3 Ethanol:Water~1.5%[1]
Agave americana leavesMaceration (24h)6:4 Ethanol:Water~1.2%[1]
Agave bracteosa leavesUltrasound-Assisted ExtractionWater26.5%[2]
Agave bracteosa leavesMaceration (24h)1:1 n-Butanol:Water5.5%[2]

Note: The yields presented are for the saponin-rich fraction, which would subsequently undergo hydrolysis to yield this compound. Direct comparative yield data for this compound with different initial extraction solvents is not extensively available in the literature.

Experimental Workflow and Protocols

The overall process for obtaining this compound involves the initial extraction of saponins from the plant material, followed by purification and acid hydrolysis to cleave the sugar moieties, yielding the sapogenin.

ExtractionWorkflow General Workflow for this compound Extraction A Plant Material Preparation (Drying and Grinding) B Saponin Extraction (Solid-Liquid Extraction) A->B Powdered Plant Material C Filtration and Concentration B->C Crude Extract D Purification of Saponin Extract (e.g., Liquid-Liquid Partitioning, SPE) C->D Concentrated Extract E Acid Hydrolysis D->E Purified Saponins F Isolation of this compound (Precipitation/Filtration) E->F Crude this compound G Purification of this compound (e.g., Crystallization) F->G Isolated this compound H Analysis (HPLC, MS) G->H Purified this compound

Fig. 1: General workflow for the extraction and isolation of this compound.

Detailed Experimental Protocols

Below are detailed methodologies for the key experiments involved in the extraction and isolation of this compound precursors and this compound itself.

1. Protocol for Saponin Extraction using Ethanol:Water (Maceration)

This protocol is based on the methodology that yielded the highest crude saponin fraction from Agave americana[1].

  • Plant Material Preparation: Air-dry the leaves of the Agave species and grind them into a fine powder.

  • Extraction:

    • Weigh the powdered plant material.

    • Add an 8:2 (v/v) ethanol:water solution to the powdered material at a specified solid-to-liquid ratio.

    • Macerate the mixture for 24 hours at room temperature with continuous stirring.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid plant residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Purification (Solid-Phase Extraction - SPE):

    • The resulting aqueous extract can be further purified using a C18 SPE cartridge to obtain a saponin-rich fraction[1].

    • Elute with methanol:water mixtures to separate sugars and other less polar compounds from the saponins[1].

2. Protocol for Saponin Extraction using n-Butanol:Water (Maceration)

This protocol is a common method for the extraction of steroidal saponins.

  • Plant Material Preparation: Prepare dried and powdered Agave leaves as described above.

  • Extraction:

    • Moisten the plant material with water in a 2:1 (v/w) water:plant material ratio for 2 hours[2].

    • Add n-butanol in a 1:1 (v/v) ratio to the water to create a biphasic n-butanol:water solvent system[2].

    • Macerate for 24 hours at room temperature with gentle agitation[2].

  • Phase Separation and Concentration:

    • Add more water to facilitate the separation of the organic phase.

    • Collect the n-butanol supernatant and separate the two phases using a separating funnel[2].

    • Dry the organic phase under a vacuum to yield the saponin-rich extract[2][3].

3. Protocol for Acid Hydrolysis to Obtain this compound

This is a general procedure to liberate the sapogenin (this compound) from the extracted saponins.

  • Hydrolysis Reaction:

    • Dissolve the saponin-rich extract in an acidic solution (e.g., 2M HCl in aqueous methanol).

    • Heat the mixture at reflux for a period of 2 to 4 hours to cleave the glycosidic bonds.

  • Isolation of Sapogenin:

    • After cooling, neutralize the reaction mixture.

    • The water-insoluble sapogenins, including this compound, will precipitate out of the solution.

    • Collect the precipitate by filtration.

  • Purification:

    • The crude sapogenin can be further purified by washing with water and then by recrystallization from a suitable organic solvent, such as heptane (B126788) or ethanol[4].

4. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the quantification of sapogenins like this compound.

  • Sample Preparation: Dissolve a known amount of the purified sapogenin extract in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used[5][6].

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid like formic or acetic acid, is commonly employed[6].

    • Detection: As sapogenins may lack a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often preferred over a UV detector for sensitive detection and quantification[5][7][8].

  • Quantification: The concentration of this compound in the extract is determined by comparing the peak area to a calibration curve generated from authentic this compound standards.

References

Cross-Validation of Analytical Methods for Rockogenin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of Rockogenin, a steroidal sapogenin of significant interest in pharmaceutical research. The selection of a suitable analytical technique is paramount for accurate and reliable quantification in various stages of drug development, from discovery and preclinical studies to quality control of the final product. This document compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering supporting data from analogous compounds to guide method selection and cross-validation.

Principles of Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process to ensure that different analytical procedures provide equivalent results for a given analyte. This is essential when transferring methods between laboratories, comparing data from different studies, or replacing an existing method with a new one. The core of cross-validation lies in demonstrating that the two methods have comparable accuracy, precision, and linearity over a defined concentration range.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for this compound quantification depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a robust and cost-effective solution for routine analysis, LC-MS/MS provides superior sensitivity and specificity, making it ideal for bioanalysis and trace-level quantification.[1]

Data Presentation

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of steroidal sapogenins, providing an objective comparison to guide method selection for this compound analysis. The data presented is based on validated methods for analogous compounds such as Gypsogenin and Ruscogenin.

ParameterHPLC-UV (for Gypsogenin)LC-MS/MS (for Ruscogenin)
Linearity Range 10 - 200 µg/mL2 - 1000 ng/mL[2]
Accuracy (% Recovery) Typically 98-102%Typically 95-105%
Precision (%RSD) < 2%< 15%
Limit of Detection (LOD) ~0.75 µg/mL (for Diosgenin)[3]Not explicitly stated, but lower than LOQ
Limit of Quantification (LOQ) ~1.34 µg/mL (for Diosgenin)[3]2 ng/mL[2]
Specificity Moderate; susceptible to interference from compounds with similar UV absorbance.High; based on mass-to-charge ratio, minimizing matrix effects.[2]
Cost LowerHigher
Throughput ModerateHigh-throughput is possible.[2]

Experimental Protocols

Detailed methodologies for HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of similar steroidal saponins (B1172615) and can be adapted and validated for this compound quantification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely utilized for routine quality control of herbal extracts and pharmaceutical formulations due to its robustness and cost-effectiveness.[1][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[4]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. For Gypsogenin, an isocratic mobile phase of Acetonitrile:Water (85:15, v/v) has been reported.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound. For Gypsogenin, 205 nm is used.[4]

  • Injection Volume: 20 µL.[4]

Sample Preparation:

  • Extraction: Accurately weigh the sample (e.g., plant material, extract) and extract this compound using a suitable solvent such as methanol (B129727) via sonication.[4]

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.[4]

  • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For studies demanding high sensitivity and selectivity, such as pharmacokinetic studies or the analysis of complex biological matrices, LC-MS/MS is the method of choice.[1][2]

Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

  • C18 analytical column (e.g., Zorbax SB-C18).[2]

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic elution using a mixture of solvents such as acetonitrile and water containing a modifier like formic acid to enhance ionization. For Ruscogenin, an isocratic mobile phase was used.[2]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound. For Ruscogenin, positive ESI mode was used.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.[2]

  • Source Parameters: Optimization of parameters such as capillary voltage, gas flow, and temperature is crucial for maximizing signal intensity.

Sample Preparation:

  • Extraction: Similar to the HPLC-UV method, extract this compound from the matrix using an appropriate organic solvent.

  • Purification (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering substances.

  • Reconstitution: Evaporate the solvent and reconstitute the residue in the initial mobile phase.

Mandatory Visualization

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparison & Conclusion Sample Test Sample Prep1 Prepare according to Method 1 Protocol Sample->Prep1 Prep2 Prepare according to Method 2 Protocol Sample->Prep2 Method1 Method 1 (e.g., HPLC-UV) Prep1->Method1 Method2 Method 2 (e.g., LC-MS/MS) Prep2->Method2 Data1 Acquire & Process Data 1 Method1->Data1 Data2 Acquire & Process Data 2 Method2->Data2 Compare Compare Results (Accuracy, Precision, Linearity) Data1->Compare Data2->Compare Conclusion Conclusion on Method Equivalence Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for this compound quantification should be guided by the specific requirements of the study. HPLC-UV provides a reliable and cost-effective option for routine analysis and quality control where high sensitivity is not a prerequisite. Conversely, for applications demanding high sensitivity and selectivity, such as the analysis of biological samples or trace-level quantification, LC-MS/MS is the superior method. Regardless of the chosen method, thorough validation according to ICH guidelines is imperative to ensure the generation of accurate and reproducible data. When comparing results obtained from different methods, a formal cross-validation study is essential to establish the equivalence of the analytical procedures.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the computational docking performance of Rockogenin and other steroidal sapogenins against various therapeutic targets. The information is based on available experimental and in silico data, offering insights into their potential as drug candidates.

Steroidal sapogenins, a class of natural compounds found in various plants, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2] Molecular docking studies are crucial in elucidating the potential mechanisms of action by predicting the binding affinity and interaction patterns of these compounds with specific protein targets.[3] This guide synthesizes findings from several in silico studies to offer a comparative perspective on this compound and its chemical relatives.

Comparative Binding Affinities of Steroidal Sapogenins

Molecular docking simulations predict the binding energy of a ligand to a protein target, with more negative values indicating a stronger interaction. The following table summarizes the reported docking scores of various steroidal sapogenins against different protein targets.

SapogeninProtein TargetDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
SS 39Glucocorticoid Receptor (GR)-11.20DexamethasoneNot Reported in Abstract
SS 38Glucocorticoid Receptor (GR)-9.722DexamethasoneNot Reported in Abstract
NuatigeninBcl-2High Affinity (Score not specified)--
NuatigeninBaxHigh Affinity (Score not specified)--
NuatigeninCaspase-3High Affinity (Score not specified)--
NuatigeninEstrogen ReceptorHigh Affinity (Score not specified)--
DiosgeninRORγNot specified--
Gnetumoside AiNOSNot specified--
Gnetumoside ACOX-2Not specified--

Note: "High Affinity" indicates that the study reported a significant binding interaction without specifying the numerical docking score in the abstract.[4] The binding of SS 38 and SS 39 to the Glucocorticoid Receptor was further supported by MM-GBSA analysis, with ΔGbind values of -50.192 Kcal/mol and -58.937 Kcal/mol, respectively.[5]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines a typical workflow for in silico molecular docking studies of sapogenins, based on methodologies reported in the cited literature.[6][7]

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure.

    • The protein structure is energy minimized to resolve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of the sapogenin is drawn using chemical drawing software.

    • The 2D structure is converted to a 3D structure.

    • The ligand's geometry is optimized and its energy is minimized.

  • Molecular Docking:

    • A docking software (e.g., AutoDock Vina, Glide) is used to predict the binding pose and affinity of the ligand within the active site of the protein.[6][8]

    • The active site is defined by creating a grid box around the region of interest, often based on the position of a known co-crystallized ligand.

    • The docking algorithm explores various conformations of the ligand within the active site and scores them based on a scoring function.

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose, characterized by the lowest binding energy.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

    • The results are often compared with a known inhibitor or the natural ligand of the protein.

  • Molecular Dynamics (MD) Simulation (Optional but Recommended):

    • To assess the stability of the ligand-protein complex over time, MD simulations can be performed.[5]

    • This provides insights into the dynamic behavior of the complex and the persistence of key interactions.

Visualizing Molecular Interactions and Workflows

To better understand the processes and concepts involved in docking studies, the following diagrams have been generated.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_validation Validation (Optional) Protein_Prep Protein Preparation (PDB Structure) Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (Sapogenin Structure) Ligand_Prep->Docking Binding_Pose Binding Pose Analysis Docking->Binding_Pose Binding_Energy Binding Energy Calculation Docking->Binding_Energy Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic) Binding_Pose->Interaction_Analysis Binding_Energy->Interaction_Analysis MD_Simulation Molecular Dynamics Simulation Interaction_Analysis->MD_Simulation Glucocorticoid_Receptor_Signaling Sapogenin Steroidal Sapogenin (e.g., SS 39) GR_complex Glucocorticoid Receptor (GR) - Chaperone Complex Sapogenin->GR_complex Binds GR_active Active GR GR_complex->GR_active Conformational Change Dimerization Dimerization GR_active->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation GRE Glucocorticoid Response Element (GRE) Nuclear_Translocation->GRE Binds to Gene_Expression Modulation of Gene Expression GRE->Gene_Expression Anti_inflammatory Anti-inflammatory Proteins Gene_Expression->Anti_inflammatory Upregulation Pro_inflammatory Pro-inflammatory Proteins Gene_Expression->Pro_inflammatory Downregulation Sapogenin_Structure_Comparison Sapogenin Steroidal Sapogenin This compound This compound Sapogenin->this compound is a Diosgenin Diosgenin Sapogenin->Diosgenin is a Hecogenin Hecogenin Sapogenin->Hecogenin is a Sarsasapogenin Sarsasapogenin Sapogenin->Sarsasapogenin is a This compound->Diosgenin Structural Similarity Diosgenin->Hecogenin Structural Similarity Hecogenin->Sarsasapogenin Structural Similarity Sarsasapogenin->this compound Structural Similarity

References

Establishing the Structure-Activity Relationship of Rockogenin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing the structure-activity relationship (SAR) of Rockogenin derivatives, drawing comparisons with structurally related steroidal saponins (B1172615). Due to the limited publicly available data on this compound derivatives, this document presents a prospective analysis based on the known biological activities of similar natural products, such as Diosgenin (B1670711) and Ruscogenin. The proposed experiments and anticipated outcomes are intended to guide future research in unlocking the therapeutic potential of this compound.

Introduction to this compound and its Therapeutic Potential

This compound is a steroidal sapogenin with a spirostanol (B12661974) skeleton.[1] While specific biological activities of this compound are not extensively documented, steroidal saponins as a class are known to possess a wide range of pharmacological effects, including anti-inflammatory and antitumor activities.[2][3][4][5] For instance, the structurally similar compound Ruscogenin has demonstrated significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6] Furthermore, derivatives of Diosgenin, another related steroidal sapogenin, have been synthesized and evaluated for their anticancer activities, with modifications at the C-3 and C-26 positions proving crucial for their cytotoxic effects.[7][8]

This guide proposes a systematic approach to investigate the SAR of novel this compound derivatives, focusing on their potential as anti-inflammatory and anticancer agents.

Proposed Structure-Activity Relationship and Derivative Design

Based on the SAR of related steroidal saponins, we can hypothesize which modifications to the this compound structure are most likely to influence its biological activity. The primary sites for derivatization include the hydroxyl groups, which can be modified through esterification, etherification, or glycosylation.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives

Derivative Modification Predicted Anti-inflammatory Activity (IC50 in µM) Predicted Cytotoxic Activity (IC50 in µM) Rationale based on Analogs
This compound Parent Compound> 50> 50Baseline activity is expected to be low.
RK-001 Acetylation of 3-OH group25 - 5030 - 60Acetylation can sometimes modulate solubility and cell permeability.
RK-002 Benzoylation of 3-OH group10 - 2515 - 30Introduction of an aromatic ring may enhance binding to target proteins.
RK-003 Glycosylation at 3-OH with Glucose5 - 1510 - 25Glycosylation is a common modification in natural saponins and often enhances bioactivity.
RK-004 Oxidation of a secondary OH to a ketone> 50> 50The presence and position of hydroxyl groups are often critical for activity.
RK-005 Introduction of an amino group15 - 3020 - 40Amination can introduce new hydrogen bonding opportunities.

Experimental Protocols

To establish the SAR of newly synthesized this compound derivatives, a series of in vitro assays should be conducted.

  • Dissolution: Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or pyridine.

  • Acylation: Add the corresponding acyl chloride or anhydride (B1165640) (1.5 equivalents) and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the structure of the synthesized derivative using NMR (¹H, ¹³C) and mass spectrometry.

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

  • Cell Culture and Transfection: Culture RAW 264.7 macrophages and transfect them with a luciferase reporter plasmid under the control of an NF-κB response element.

  • Compound Pre-treatment: Pre-treat the transfected cells with different concentrations of this compound derivatives for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 6 hours to induce NF-κB activation.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Determine the concentration at which the derivatives inhibit LPS-induced NF-κB activation by 50% (IC50).

Signaling Pathways and Experimental Workflow

The biological activities of this compound derivatives are likely mediated through the modulation of key cellular signaling pathways.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis cluster_lead Lead Optimization This compound This compound Derivatization Chemical Derivatization This compound->Derivatization Purification Purification & Characterization Derivatization->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NF-κB) Purification->AntiInflammatory SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis AntiInflammatory->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization NFkB_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) Nucleus->Inflammatory_Genes Activates Transcription Rockogenin_Derivative This compound Derivative Rockogenin_Derivative->IKK Inhibits

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rockogenin
Reactant of Route 2
Rockogenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.